molecular formula C11H15ClFN B1463153 4-Fluoro-4-phenylpiperidine hydrochloride CAS No. 1056382-25-2

4-Fluoro-4-phenylpiperidine hydrochloride

Cat. No.: B1463153
CAS No.: 1056382-25-2
M. Wt: 215.69 g/mol
InChI Key: YKHBLOUKDHUYIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-4-phenylpiperidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClFN and its molecular weight is 215.69 g/mol. The purity is usually 95%.
The exact mass of the compound 4-Fluoro-4-phenylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Fluoro-4-phenylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Fluoro-4-phenylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-fluoro-4-phenylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10;/h1-5,13H,6-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKHBLOUKDHUYIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672912
Record name 4-Fluoro-4-phenylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1056382-25-2
Record name 4-Fluoro-4-phenylpiperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-fluoro-4-phenylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-Fluoro-4-phenylpiperidine hydrochloride basic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Basic Properties of 4-Fluoro-4-phenylpiperidine Hydrochloride

Introduction

4-Fluoro-4-phenylpiperidine hydrochloride is a synthetically valuable heterocyclic compound. It serves as a crucial intermediate and structural motif in the field of medicinal chemistry and drug discovery. The 4-phenylpiperidine scaffold is the core of numerous pharmacologically active agents, particularly those targeting the central nervous system (CNS).[1][2] The introduction of a fluorine atom at the 4-position of the piperidine ring is a common strategy in modern drug design to modulate metabolic stability, lipophilicity, and receptor binding affinity. This guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, analytical characterization, and handling of 4-Fluoro-4-phenylpiperidine hydrochloride, intended for researchers and professionals in drug development.

Chemical Identity and Physicochemical Properties

The hydrochloride salt form of 4-Fluoro-4-phenylpiperidine enhances its stability and aqueous solubility, making it more amenable to handling and use in various synthetic protocols compared to its free base form.[3]

Compound Identifiers
IdentifierValueSource
Chemical Name 4-Fluoro-4-phenylpiperidine hydrochlorideN/A
CAS Number 1056382-25-2[4][5][6]
Molecular Formula C₁₁H₁₅ClFNN/A
Molecular Weight 215.70 g/mol N/A
Free Base Name 4-(4-Fluorophenyl)piperidine[7]
Free Base CAS 37656-48-7[7]
Free Base Formula C₁₁H₁₄FN[7]
Free Base Mol. Wt. 179.23 g/mol [7]
Physicochemical Data

Obtaining precise experimental data for every physicochemical property can be challenging for specialized intermediates. Where direct data for the title compound is unavailable, data from the closely related analog, 4-phenylpiperidine, is provided for comparative purposes.

PropertyValue / ObservationRationale & Causality
Appearance Colorless to white or off-white solid.The ionic nature of the hydrochloride salt favors the formation of a stable crystalline lattice.
Melting Point Not consistently reported in the literature. The non-fluorinated analog, 4-phenylpiperidine (free base), melts at 61-65 °C.[8][9][10][11][12]The presence of the hydrochloride salt significantly increases the melting point due to strong ionic interactions in the crystal lattice. The exact value would be sensitive to crystalline form and purity.
Solubility Expected to be soluble in water, methanol, and other polar organic solvents.The hydrochloride salt form imparts polarity and the ability to form hydrogen bonds with protic solvents, enhancing solubility over the free base. The related 4-phenylpiperidine hydrochloride is soluble in methanol.[13]
pKa (Predicted) ~9.5 - 10.0The pKa of the parent compound, 4-phenylpiperidine, is predicted to be 10.20.[10] The electron-withdrawing fluorine atom at the 4-position is expected to slightly decrease the basicity of the piperidine nitrogen, resulting in a slightly lower pKa for its conjugate acid. An accurate experimental value is not readily available.

Synthesis and Purification

The synthesis of 4-Fluoro-4-phenylpiperidine hydrochloride is typically achieved through the catalytic hydrogenation of a tetrahydropyridine precursor, followed by salt formation. This method is efficient and yields a high-purity product.

Synthetic Workflow

The causality behind this workflow lies in the strategic removal of a protecting group and the reduction of a double bond in a single, efficient step. The N-benzyl group serves as a convenient protecting group during earlier synthetic stages and is readily cleaved under hydrogenolysis conditions.

G cluster_0 Step 1: Hydrogenolysis cluster_1 Step 2: Salt Formation & Purification A Precursor: 1-Benzyl-4-(4-fluorophenyl)- 1,2,3,6-tetrahydropyridine B Reagents: H₂, Pd(OH)₂ or Pd/C A->B Add catalyst C Solvent: Methanol (MeOH) B->C In solvent D Intermediate: 4-(4-Fluorophenyl)piperidine (Free Base) C->D Reaction at ~50 psi H₂ Cleaves N-benzyl group Reduces C=C bond E Intermediate Free Base F Reagent: HCl in Ether or Isopropanol E->F Acidification G Solvent: Ethyl Acetate / 2-Propanol F->G In solvent H Final Product: 4-Fluoro-4-phenylpiperidine HCl (Solid) G->H Precipitation I Purification: Recrystallization H->I To increase purity

Caption: Synthetic workflow for 4-Fluoro-4-phenylpiperidine HCl.

Experimental Protocol

This protocol is a synthesized representation based on established literature procedures.[7]

  • Hydrogenation:

    • To a solution of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in methanol, add Pearlman's catalyst (Palladium hydroxide, 20% on carbon, ~0.1 eq).

    • Pressurize the reaction vessel with hydrogen gas (approx. 50 psi).

    • Stir the suspension vigorously at room temperature for 24-48 hours. The progress is monitored by TLC or LC-MS to confirm the disappearance of the starting material.

    • Rationale: Palladium-catalyzed hydrogenation is a highly effective method for both the reduction of alkenes and the hydrogenolysis of N-benzyl groups. Methanol is an excellent solvent for this transformation.

  • Work-up and Isolation of Free Base:

    • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 4-(4-fluorophenyl)piperidine free base, typically as an oil.

    • Rationale: Celite filtration is a standard and effective method for removing heterogeneous catalysts like Pd/C.

  • Salt Formation and Purification:

    • Dissolve the crude free base in a suitable solvent such as ethyl acetate.

    • Slowly add a solution of hydrogen chloride (e.g., 1M in diethyl ether or 2-propanol) with stirring.

    • The hydrochloride salt will precipitate out of the solution as a solid.

    • Collect the solid by filtration, wash with a small amount of cold ethyl acetate or ether, and dry under vacuum.

    • For higher purity, the solid can be recrystallized from a suitable solvent system, such as 2-propanol.[7]

    • Rationale: The free base is converted to its hydrochloride salt to facilitate purification by crystallization, as the salt form is typically a stable, crystalline solid with lower solubility in nonpolar organic solvents.

Analytical Characterization

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of 4-Fluoro-4-phenylpiperidine hydrochloride.

Analytical Workflow Diagram

G cluster_0 Structural Elucidation cluster_1 Purity & Identity substance 4-Fluoro-4-phenyl- piperidine HCl NMR NMR Spectroscopy (¹H, ¹³C) substance->NMR MS Mass Spectrometry (ESI-MS) substance->MS HPLC HPLC-UV substance->HPLC MP Melting Point substance->MP NMR->HPLC Confirms Structure MS->HPLC Confirms Mass HPLC->MP Assesses Purity

Caption: Standard analytical workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific, published spectra for 4-Fluoro-4-phenylpiperidine HCl are scarce, its spectral characteristics can be reliably predicted based on data from the non-fluorinated analog, 4-phenylpiperidine.[14][15]

Predicted ¹H and ¹³C NMR Data: The key difference in the ¹H NMR spectrum will be the absence of the methine proton at the C4 position. In the ¹³C NMR, the C4 signal will be split into a doublet by the fluorine atom (¹JCF coupling), and smaller couplings will be observed for adjacent carbons (²JCF, ³JCF). The signals of the phenyl group will also be affected by the fluorine substituent, showing characteristic splitting patterns.

Reference Data: ¹H and ¹³C NMR Chemical Shifts for 4-Phenylpiperidine (Free Base) in CDCl₃

Position¹H Shift (ppm)[14]¹³C Shift (ppm)Multiplicity / Coupling
Phenyl-H (ortho)~7.29~126.5d
Phenyl-H (meta)~7.22~128.5t
Phenyl-H (para)~7.19~126.0t
Piperidine-H2, H6 (eq)~3.17~46.5d
Piperidine-H2, H6 (ax)~2.73~46.5t
Piperidine-H3, H5 (eq)~1.97~34.5d
Piperidine-H3, H5 (ax)~1.64~34.5q
Piperidine-H4~2.61~42.5tt
NH~1.82N/Abr s
Mass Spectrometry (MS)

Electrospray ionization (ESI) in positive mode is the preferred method for this compound. The analysis will detect the mass of the free base.

  • Expected Molecular Ion: [M+H]⁺ = 180.1 m/z. This corresponds to the protonated free base (C₁₁H₁₄FN). A literature source confirms this value.[7]

  • Fragmentation: The primary fragmentation pathway for piperidines involves α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), leading to the formation of stable iminium ions. Ring-opening fragmentation can also occur. The specific fragmentation pattern will be influenced by the collision energy used in an MS/MS experiment.

High-Performance Liquid Chromatography (HPLC)

A standard reverse-phase HPLC method is suitable for assessing the purity of 4-Fluoro-4-phenylpiperidine hydrochloride.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Rationale: The C18 stationary phase provides good retention for the phenyl group. The acidic mobile phase (TFA) ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks.

Pharmacological Context: A Versatile Scaffold

4-Fluoro-4-phenylpiperidine hydrochloride is not typically developed as a therapeutic agent itself. Instead, its value lies in its role as a key building block for more complex molecules with tailored pharmacological profiles. The 4-phenylpiperidine core is a well-established pharmacophore for CNS targets.[1]

  • Opioid Receptors: The 4-phenylpiperidine structure is foundational to the pethidine (meperidine) class of µ-opioid receptor agonists.[1][16]

  • Dopamine Receptors: Derivatives of 4-phenylpiperidine have been extensively explored as ligands for dopamine receptors, particularly the D2 subtype, leading to the development of antipsychotics and agents for movement disorders.[2]

  • Other CNS Targets: Various modifications of this scaffold have yielded potent ligands for sigma receptors, and monoamine transporters (for serotonin, norepinephrine, and dopamine).[17]

The introduction of the C4-fluoro substituent is a strategic design choice. It can block a potential site of metabolism (C-H hydroxylation), thereby improving the pharmacokinetic profile of the final drug candidate.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling 4-Fluoro-4-phenylpiperidine hydrochloride.

GHS Hazard Information
Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
STOT - Single ExposureH335May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.

  • Eye Protection: Wear tightly fitting safety goggles or a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat. Avoid contact with skin and clothing.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.

Conclusion

4-Fluoro-4-phenylpiperidine hydrochloride is a pivotal chemical intermediate whose properties are of significant interest to the drug discovery and development community. Its well-defined structure, accessible synthesis, and the established pharmacological relevance of its core scaffold make it a valuable tool for constructing novel CNS-active compounds. A thorough understanding of its basic properties, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors.

References

  • Shandong Bigbao New Material Co., Ltd. (n.d.). 4-Phenylpiperidine Cas 771-99-3. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Phenylpiperidine. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). AU 2010246609 B2.
  • Google Patents. (n.d.). WO2010130424A1 - 1,2,3-triazolo [4,3-a] pyridine derivatives and their use for the treatment or prevention of neurological and psychiatric disorders.
  • ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). US8785486B2 - Imidazo[1,2-A]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors.
  • SpectraBase. (n.d.). 4-Phenylpiperidine - Optional[1H NMR] - Spectrum. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). US 9,114,138 B2. Retrieved February 14, 2026, from [Link]

  • Wikipedia. (n.d.). 4-Phenylpiperidine. Retrieved February 14, 2026, from [Link]

  • Pontoriero, O., et al. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands... Journal of Medicinal Chemistry, 53(6), 2510-2520. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). 4-Phenylpiperidine. Retrieved February 14, 2026, from [Link]

  • Cheméo. (n.d.). 4-Phenylpiperidine. Retrieved February 14, 2026, from [Link]

  • Ananthan, S., et al. (2004). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 14(21), 5275-5279. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). 4-Phenylpiperidine Phase change data. Retrieved February 14, 2026, from [Link]

  • NIST. (n.d.). 4-Phenylpiperidine Mass spectrum (electron ionization). Retrieved February 14, 2026, from [Link]

Sources

Introduction: The Significance of a Fluorinated Phenylpiperidine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Fluoro-4-phenylpiperidine hydrochloride

This guide provides a comprehensive technical overview of 4-Fluoro-4-phenylpiperidine hydrochloride (CAS No. 1056382-25-2), a pivotal chemical intermediate for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical properties, synthesis, analytical validation, pharmacological significance, and safe handling protocols, offering field-proven insights beyond standard data sheets.

4-Fluoro-4-phenylpiperidine hydrochloride belongs to the phenylpiperidine class of compounds, which are characterized by a phenyl group directly attached to a piperidine ring.[1] This structural motif is a cornerstone in medicinal chemistry, forming the backbone of numerous centrally active therapeutic agents, including opioid analgesics, antipsychotics, and antidepressants.[1][2]

The introduction of a fluorine atom at the 4-position of the piperidine ring is a strategic chemical modification. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This makes 4-Fluoro-4-phenylpiperidine hydrochloride a highly valuable and sought-after building block for creating novel chemical entities with potentially enhanced pharmacological profiles. Its utility has been demonstrated in the synthesis of positive allosteric modulators of mGluR2 receptors, which are targets for neurological and psychiatric disorders.[3]

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its appropriate storage, handling, and application in experimental work.

PropertyValueSource
CAS Number 1056382-25-2
Molecular Formula C₁₁H₁₅ClFN
Molecular Weight 215.7 g/mol
Physical Form Solid
Purity ≥95%[4]
InChI Key YKHBLOUKDHUYIT-UHFFFAOYSA-N
Storage Ambient Temperature, in a dry and well-ventilated place[5]

Synthesis and Mechanistic Rationale

The synthesis of 4-Fluoro-4-phenylpiperidine hydrochloride is a multi-step process. A common and effective route involves the catalytic hydrogenation of a tetrahydropyridine precursor, followed by salt formation. The choice of a palladium-based catalyst is crucial for achieving high efficiency in the reduction of the double bond without affecting the aromatic fluorine substituent.

Experimental Protocol: Synthesis from a Tetrahydropyridine Precursor

This protocol describes the synthesis starting from 4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine. The benzyl group serves as a protecting group for the piperidine nitrogen, which is subsequently removed during the hydrogenation step (hydrogenolysis).

Step 1: Catalytic Hydrogenation & Deprotection

  • Vessel Preparation: To a suitable hydrogenation vessel, add 4-(4-Fluorophenyl)-1,2,3,6-tetrahydro-1-(phenylmethyl)pyridine (e.g., 60 g, 225 mmol).[6]

  • Solvent Addition: Dissolve the starting material in methanol (500 mL).[6] The choice of methanol is based on its ability to dissolve the starting material and its compatibility with the catalyst and hydrogenation conditions.

  • Catalyst Introduction: Carefully add palladium hydroxide on carbon (20% Pd(OH)₂, 5 g) to the solution under an inert atmosphere.[6] Pd(OH)₂ on carbon (Pearlman's catalyst) is a highly effective catalyst for both olefin reduction and hydrogenolysis of N-benzyl groups, making a one-pot deprotection-reduction possible.

  • Hydrogenation: Seal the vessel and place it on a shaker apparatus. Pressurize the vessel with hydrogen gas to 50 psi and maintain vigorous shaking for 48 hours.[6] The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS) to ensure completion.

  • Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of Celite or a glass fiber mat to remove the palladium catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product.[6]

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the free base, 4-(4-fluorophenyl)piperidine, as a viscous oil.[6]

Step 2: Hydrochloride Salt Formation

  • Dissolution: Dissolve the crude 4-(4-fluorophenyl)piperidine free base in ethyl acetate.[6]

  • Acidification: To the solution, add a 1 M solution of hydrogen chloride (HCl) in ether (300 mL) dropwise while stirring.[6] The hydrochloride salt is typically much less soluble in non-polar organic solvents like ethyl acetate and will precipitate out of the solution.

  • Isolation & Purification: Collect the resulting solid precipitate by filtration. Recrystallize the solid from a suitable solvent, such as 2-propanol, to obtain pure 4-Fluoro-4-phenylpiperidine hydrochloride as a colorless solid.[6] Recrystallization is a critical step for removing impurities and obtaining a product with high purity.

Synthesis Workflow Diagram

G cluster_0 Step 1: Reduction & Deprotection cluster_1 Step 2: Salt Formation & Purification A 4-(4-Fluorophenyl)-1,2,3,6-tetrahydro- 1-(phenylmethyl)pyridine in Methanol C Hydrogenation (H₂, 50 psi, 48h) A->C B Pd(OH)₂/C Catalyst B->C D Filtration (Remove Catalyst) C->D E Concentration D->E F 4-(4-fluorophenyl)piperidine (Free Base) E->F G Dissolve in Ethyl Acetate F->G H Add 1M HCl in Ether G->H I Precipitation H->I J Filter Solid I->J K Recrystallize from 2-Propanol J->K L 4-Fluoro-4-phenylpiperidine hydrochloride K->L

Caption: Synthetic pathway for 4-Fluoro-4-phenylpiperidine HCl.

Pharmacological Context and Research Applications

The 4-phenylpiperidine core is a privileged scaffold in neuropharmacology. Derivatives have shown a wide range of activities, making this class of compounds a fertile ground for drug discovery.

  • Opioid Receptor Modulation: Phenylpiperidines are famously associated with potent analgesic properties, acting as agonists at the μ-opioid receptor.[2][7] Fentanyl and its analogs are prominent examples.[2] While 4-Fluoro-4-phenylpiperidine hydrochloride itself is not an active analgesic, it serves as a key intermediate for synthesizing more complex analogs for pain research.

  • Central Nervous System (CNS) Agents: The scaffold is integral to many antipsychotic drugs (e.g., haloperidol) and selective serotonin reuptake inhibitors (SSRIs) like paroxetine.[1] This highlights the versatility of the phenylpiperidine structure in targeting various CNS receptors.

  • Sigma Receptor Ligands: Researchers have developed novel 1-phenylpiperazine and 4-phenylpiperidine derivatives that bind with high affinity to sigma receptors, which are implicated in various neurological and psychiatric conditions.[8]

  • Metabotropic Glutamate Receptors (mGluR): A specific and documented application of 4-Fluoro-4-phenylpiperidine hydrochloride is as a reactant in the synthesis of imidazo[1,2-a]pyridine derivatives.[3] These derivatives function as positive allosteric modulators of the mGluR2 receptor, a target for treating schizophrenia and other psychiatric disorders associated with glutamate dysfunction.[3]

Core Structure and Therapeutic Potential

G cluster_0 Potential Therapeutic Areas A 4-Fluoro-4-phenylpiperidine Hydrochloride Core B Neurological & Psychiatric Disorders (mGluR2 Modulators) A->B Intermediate For C Pain Management (Opioid Analogs) A->C Scaffold For D Psychotherapeutics (Sigma Receptor Ligands) A->D Scaffold For E Antidepressants/Antipsychotics (SSRI/Dopamine Receptor Analogs) A->E Scaffold For

Caption: Relationship between the core scaffold and its applications.

Analytical Characterization Workflow

Ensuring the identity, purity, and quality of a chemical intermediate is paramount. A multi-technique approach is required for full characterization.

Standard Analytical Protocol
  • Mass Spectrometry (MS):

    • Objective: Confirm the molecular weight of the free base.

    • Methodology: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol). Analyze using electrospray ionization (ESI) in positive ion mode.

    • Expected Result: A prominent ion peak at m/z 180 (M+H)⁺, corresponding to the protonated free base (C₁₁H₁₄FN).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Elucidate the chemical structure and confirm the identity of the compound.

    • Methodology: Dissolve a sample in a deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Expected Result: The spectra should be consistent with the proposed structure, showing characteristic shifts for the aromatic and piperidine protons, the unique carbon environments, and a signal for the fluorine atom.

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: Determine the purity of the compound.

    • Methodology: Develop a suitable reverse-phase HPLC method. A C18 column with a mobile phase gradient of water and acetonitrile (both containing a modifier like 0.1% TFA or formic acid) is a common starting point. Detection is typically done using a UV detector.

    • Expected Result: A major peak corresponding to the product. Purity is calculated based on the relative area of this peak, which should be ≥95%.

Analytical Workflow Diagram

G cluster_results Validation Data A Sample: 4-Fluoro-4-phenyl- piperidine hydrochloride B Mass Spectrometry (ESI-MS) A->B C NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->C D Purity Assessment (HPLC) A->D B_res Confirm Molecular Weight (m/z = 180 [M+H]⁺) B->B_res C_res Confirm Structural Identity C->C_res D_res Determine Purity (≥95%) D->D_res

Sources

Comprehensive Structural Analysis: 4-Fluoro-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the molecular structure, physicochemical properties, and characterization of 4-Fluoro-4-phenylpiperidine hydrochloride .

Executive Summary & Chemical Identity

4-Fluoro-4-phenylpiperidine hydrochloride is a specialized piperidine scaffold characterized by a geminal substitution pattern at the C4 position. Unlike its isomer 4-(4-fluorophenyl)piperidine (where the fluorine is on the phenyl ring), this compound features a fluorine atom and a phenyl ring attached to the same quaternary carbon on the piperidine ring.

This structural motif is critical in medicinal chemistry as a bioisostere for tertiary alcohols or to block metabolic oxidation at the C4 position, often used in the design of analgesics, neurokinin antagonists, and calcium channel modulators.

Property Data
IUPAC Name 4-Fluoro-4-phenylpiperidine hydrochloride
CAS Number 1056382-25-2 (HCl Salt); 37656-48-7 refers to the p-fluorophenyl isomer
Molecular Formula C₁₁H₁₄FN[1][2][3][4] · HCl
Molecular Weight 215.69 g/mol (Salt); 179.24 g/mol (Free Base)
Exact Mass 179.1110 (Cation)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in ether/hexane.

Molecular Geometry & Conformational Analysis

The piperidine ring adopts a chair conformation to minimize torsional strain. The defining structural feature is the quaternary center at C4, bearing both a bulky phenyl group and a highly electronegative fluorine atom.

Stereoelectronic Preferences

In the lowest energy conformation, the steric bulk of the substituents dictates the geometry:

  • Phenyl Group (Equatorial): The phenyl ring has a significantly higher A-value (~2.8 kcal/mol) compared to fluorine (~0.25 kcal/mol). To avoid severe 1,3-diaxial interactions with the protons at C2 and C6, the phenyl group occupies the equatorial position.

  • Fluorine Atom (Axial): Consequently, the smaller fluorine atom is forced into the axial position.

This Ph-Equatorial / F-Axial arrangement is thermodynamically preferred, though the high electronegativity of fluorine induces polarization of the C4-C3 and C4-C5 bonds, subtly flattening the chair around the C4 center.

Visualization of Conformation

The following diagram illustrates the steric equilibrium and the preferred chair geometry.

Conformation Chair_1 Conformer A (Phenyl Axial / F Equatorial) High Energy (Unstable) Chair_2 Conformer B (Phenyl Equatorial / F Axial) Low Energy (Preferred) Chair_1->Chair_2 Ring Flip Equilibrium Sterics Steric Driver: 1,3-Diaxial Repulsion Sterics->Chair_1 Destabilizes Sterics->Chair_2 Minimizes

Figure 1: Conformational equilibrium driven by the high A-value of the phenyl group.

Spectroscopic Characterization (Fingerprinting)

Accurate identification requires distinguishing the geminal 4-fluoro-4-phenyl structure from the para-fluorophenyl isomer.

Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom at C4 introduces distinctive splitting patterns due to heteronuclear coupling (


, 

,

).

C-NMR (Carbon Skeleton)
  • C4 (Quaternary): Appears as a doublet at ~93–96 ppm with a large coupling constant (

    
    ). This is the diagnostic peak for a C-F bond.
    
  • C3/C5 (Methylene): Appears as a doublet (

    
    ) due to proximity to the fluorine.
    
  • Phenyl Carbons: Typical aromatic signals (126–145 ppm); the ipso-carbon (C1') may show small coupling (

    
    ) if resolution allows.
    

F-NMR (Fluorine Signature)
  • Chemical Shift: A singlet (or broad multiplet if proton-coupled) at -159 to -160 ppm (relative to CFCl₃).

  • Note: Aliphatic tertiary fluorides typically resonate in this region, distinct from aromatic fluorines (which appear around -110 to -120 ppm).


H-NMR (Proton Connectivity)
  • Aromatic: Multiplet at 7.25 – 7.55 ppm (5H, Phenyl).

  • Piperidine Ring:

    • 
      -Protons (C2/C6): 3.0 – 3.6 ppm  (deshielded by Nitrogen).
      
    • 
      -Protons (C3/C5): 1.8 – 2.4 ppm . These often appear as complex multiplets due to vicinal coupling with Fluorine (
      
      
      
      ).
Mass Spectrometry
  • ESI+: [M+H]⁺ peak at 180.1 m/z (Free base mass + 1).

  • Fragmentation: Loss of HF (20 Da) is a common fragmentation pathway, leading to a characteristic ion at m/z ~160 (4-phenyl-1,2,3,6-tetrahydropyridine cation).

Synthesis & Reaction Pathways[1][3][5][6][7]

The synthesis of the geminal fluoride requires converting a tertiary alcohol to a fluoride using nucleophilic fluorinating agents.

Synthetic Workflow
  • Grignard Addition: Reaction of N-protected-4-piperidone (e.g., N-Benzyl or N-Boc) with Phenylmagnesium bromide (PhMgBr) yields the tertiary alcohol: 4-hydroxy-4-phenylpiperidine.

  • Dehydroxyfluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor converts the C4-OH to C4-F.

    • Mechanism:[5][6] The hydroxyl attacks the sulfur center, activating the oxygen, followed by nucleophilic attack of fluoride.

  • Deprotection: Removal of the N-protecting group (e.g., Pd/C hydrogenation for Benzyl, or TFA/HCl for Boc).

  • Salt Formation: Treatment with HCl in dioxane/ether precipitates the hydrochloride salt.

Synthesis Start N-Benzyl-4-piperidone Step1 Grignard Reaction (PhMgBr, THF) Start->Step1 Inter1 Intermediate: 4-Hydroxy-4-phenylpiperidine Step1->Inter1 Step2 Fluorination (DAST, -78°C to RT) Inter1->Step2 Inter2 Intermediate: 4-Fluoro-4-phenylpiperidine (Protected) Step2->Inter2 Step3 Deprotection (H2, Pd/C or ACE-Cl) Inter2->Step3 Final 4-Fluoro-4-phenylpiperidine HCl Step3->Final

Figure 2: Synthetic pathway from piperidone precursor to final HCl salt.

Regulatory & Safety Context

Precursor Awareness

Researchers must be aware that 4-substituted-4-phenylpiperidines are structural scaffolds found in certain controlled substances (e.g., pethidine/meperidine analogs) and fentanyl precursors (specifically 4-anilino-piperidines).

  • Distinction: 4-Fluoro-4-phenylpiperidine is not a direct precursor to fentanyl (which requires a 4-anilino nitrogen). However, it is a metabolite of certain neuroleptics and a scaffold for legitimate receptor ligands (e.g., NMDA, Sigma receptors).

  • Compliance: Always verify local scheduling. While generally considered a building block, strict inventory control is recommended due to structural similarity to watch-list chemicals.

Handling
  • Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.

  • Corrosivity: As an HCl salt, it may liberate trace HCl gas upon prolonged exposure to moisture; handle in a fume hood.

References

  • Synthesis and Characterization: ChemRxiv. "Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon." (2024). (Detailed NMR data for N-benzoyl derivatives).

  • Conformational Analysis: Journal of Medicinal Chemistry. "Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference."

  • Chemical Properties: PubChem. "4-Fluoro-4-phenylpiperidine hydrochloride (Compound Summary)."

  • Isomer Distinction: ChemicalBook. "Differentiation of 4-fluoro-4-phenyl vs 4-(4-fluorophenyl) isomers."

Sources

A Technical Guide to the Potential Mechanism of Action of 4-Fluoro-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 4-Phenylpiperidine Scaffold, a Privileged Pharmacophore

4-Fluoro-4-phenylpiperidine is a synthetic compound featuring a 4-phenylpiperidine core structure. This scaffold is recognized in medicinal chemistry as a "privileged structure" due to its ability to serve as a high-affinity ligand for multiple, distinct biological targets. By modifying the substituents on the piperidine nitrogen and the phenyl ring, chemists have developed a wide array of clinically significant drugs.[1][2]

The versatility of the 4-phenylpiperidine framework means that compounds built upon it can exhibit vastly different pharmacological profiles, including:

  • Opioid Analgesics: (e.g., Pethidine, Fentanyl)[1][2][3]

  • Antipsychotics: (e.g., Haloperidol)[1]

  • Dopamine Reuptake Inhibitors: (e.g., CPCA)[1]

  • Selective Serotonin Reuptake Inhibitors (SSRIs): (e.g., Paroxetine)[1]

  • Sigma Receptor Ligands [4][5]

The specific mechanism of 4-Fluoro-4-phenylpiperidine hydrochloride is undefined. However, by dissecting its structure and comparing it to well-characterized analogues, we can postulate its most probable biological interactions. This guide will explore three primary potential mechanisms: activity at opioid receptors, modulation of the dopaminergic system, and binding to sigma receptors.

Part 1: Potential Mechanism I - Interaction with the Opioid System

The 4-phenylpiperidine scaffold is the foundation of the potent "pethidine-class" of synthetic opioids.[3] These agents primarily act as agonists at the mu (μ)-opioid receptor, a G-protein coupled receptor (GPCR) that, upon activation, mediates analgesia.

Structure-Activity Relationship (SAR) for Opioid Agonism

Decades of research have established key structural requirements for potent μ-opioid agonism in this chemical class:

  • A Tertiary Amine: The piperidine nitrogen must be protonated at physiological pH to interact with a conserved aspartate residue in the receptor binding pocket. A small alkyl substituent, typically a methyl group (as in Pethidine), is optimal.[6][7]

  • A Phenyl Group: An axial orientation of the phenyl group at the C4 position is often associated with higher potency, as it mimics the phenolic ring of morphine.[8]

  • A 4-Position Ester or Acyl Group: A propionoxy or carbethoxy group at the C4 position of the piperidine ring is critical for high-affinity binding and agonist activity in many analogues like MPPP and Pethidine.[1][6]

Analysis of 4-Fluoro-4-phenylpiperidine: The subject molecule possesses the core tertiary amine and the 4-phenyl group. However, it critically lacks the ester or acyl moiety at the 4-position. This substitution is a hallmark of many potent μ-opioid agonists in this family.[1] While some 4-phenylpiperidines can act as opioid antagonists, the absence of this key interacting group makes it less likely that 4-Fluoro-4-phenylpiperidine is a potent, classical μ-opioid agonist. It may possess weak affinity or act as an antagonist, but this is speculative without empirical data.[8]

Hypothesized Signaling Pathway: μ-Opioid Receptor Activation

Should the compound exhibit agonist activity, it would likely trigger the canonical Gαi/o signaling cascade.

mu_opioid_signaling cluster_membrane Cell Membrane MOR μ-Opioid Receptor G_protein Gαi/oβγ MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits K_channel K⁺ Channel G_protein->K_channel Activates cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization & Reduced Neuronal Excitability Ca_channel->Hyperpolarization ↓ Ca²⁺ Influx K_channel->Hyperpolarization K⁺ Efflux Ligand 4-F-4-Ph-Piperidine (Agonist) Ligand->MOR Binds ATP ATP ATP->AC cAMP->Hyperpolarization ↓ Signaling

Caption: Simplified μ-opioid receptor signaling cascade.

Part 2: Potential Mechanism II - Interaction with the Dopaminergic System

The 4-phenylpiperidine scaffold is also integral to compounds that modulate dopaminergic neurotransmission, primarily through two mechanisms: inhibition of the dopamine transporter (DAT) and antagonism of the dopamine D2 receptor.[9][10]

Dopamine Transporter (DAT) Inhibition

Several 4-phenylpiperidine derivatives are potent inhibitors of dopamine reuptake.[9] The infamous neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) and its active metabolite MPP+ are structurally related and exert their effects via DAT.[9] Studies have shown that simple N-methyl-4-phenylpiperidine is a more potent DAT inhibitor than MPTP itself.[9]

Analysis of 4-Fluoro-4-phenylpiperidine: The core structure of 4-Fluoro-4-phenylpiperidine strongly resembles known DAT inhibitors. The addition of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to enhance binding affinity and metabolic stability.[11][12] Therefore, it is highly plausible that this compound functions as a dopamine reuptake inhibitor. This mechanism would lead to an increase in synaptic dopamine concentrations.

Dopamine D2 Receptor Antagonism

The butyrophenone class of antipsychotics, including haloperidol, features a 4-phenylpiperidine core.[1] However, their D2 antagonist activity is largely conferred by a long N-substituted chain.[10] Given that 4-Fluoro-4-phenylpiperidine hydrochloride lacks this extensive N-substituent, potent D2 receptor antagonism is an unlikely primary mechanism of action.

Hypothesized Workflow: Dopamine Reuptake Inhibition

The primary effect of a DAT inhibitor is to block the clearance of dopamine from the synaptic cleft, thereby prolonging its action on postsynaptic receptors.

dat_inhibition cluster_synapse Dopaminergic Synapse Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Vesicle Dopamine Vesicle DA_synapse Dopamine Vesicle->DA_synapse Release DAT Dopamine Transporter (DAT) DAT->Presynaptic DA_R Dopamine Receptors DA_R->Postsynaptic Signal Molecule 4-F-4-Ph-Piperidine Molecule->DAT Blocks DA_synapse->DAT Reuptake DA_synapse->DA_R Binds

Caption: Mechanism of dopamine transporter (DAT) inhibition.

Part 3: Potential Mechanism III - Interaction with Sigma Receptors

Sigma (σ) receptors, comprising σ1 and σ2 subtypes, are intracellular chaperone proteins that are not classical GPCRs or ion channels. They are recognized as targets for numerous centrally-acting drugs, and many 4-phenylpiperidine derivatives bind to them with high affinity.[4][5][13] For instance, haloperidol is a potent, non-selective sigma ligand in addition to its D2 antagonism.[4]

Analysis of 4-Fluoro-4-phenylpiperidine: Researchers have identified the 4-phenylpiperidine moiety as a primary "sigma pharmacophore".[4] The synthesis of novel derivatives has produced ligands with nanomolar affinity (Ki = 1-10 nM) for sigma receptors, often with greater selectivity over dopamine receptors.[4] Given that the core scaffold is sufficient for high-affinity binding, it is plausible that 4-Fluoro-4-phenylpiperidine is a sigma receptor ligand. The functional consequence of this binding could be agonism or antagonism, leading to modulation of various neurotransmitter systems, including the dopaminergic and glutamatergic pathways.

Hypothesized Role: Sigma Receptor Modulation

Sigma-1 receptors are located at the endoplasmic reticulum-mitochondrion interface and are thought to modulate calcium signaling and neuronal excitability.

sigma_modulation cluster_cell Neuron ER Endoplasmic Reticulum (ER) Sigma1R Sigma-1 Receptor IP3R IP3 Receptor (Ca²⁺ Channel) Sigma1R->IP3R Modulates IonChannels Voltage-gated Ion Channels IP3R->IonChannels Ca²⁺ Signaling Ligand 4-F-4-Ph-Piperidine Ligand->Sigma1R Binds NT_Release Neurotransmitter Release (DA, Glu, etc.) IonChannels->NT_Release Modulates

Caption: Postulated role of Sigma-1 receptor modulation.

Summary of Potential Mechanisms & Influence of Fluorine

The structural analysis of 4-Fluoro-4-phenylpiperidine hydrochloride suggests a polypharmacological profile is possible.

Potential TargetLikelihoodRationale
Dopamine Transporter (DAT) High The core scaffold is a known DAT inhibitor. Fluorine substitution may enhance affinity or metabolic stability.[9][11]
Sigma Receptors (σ1/σ2) High The 4-phenylpiperidine moiety is a recognized high-affinity sigma pharmacophore.[4][5]
Opioid Receptors (μ, κ, δ) Low to Moderate Lacks the key C4-ester/acyl group typical of potent μ-opioid agonists. May have weak affinity or antagonist properties.[1][8]
Serotonin Transporter (SERT) Low to Moderate While the related drug Paroxetine is a potent SSRI with a 4-fluorophenyl group, its overall structure is more complex.[1]
Dopamine D2 Receptor Low Lacks the N-substituent chain characteristic of butyrophenone-type D2 antagonists.[10]

The presence of the 4-fluoro substituent on the phenyl ring is significant. Fluorine is a small, highly electronegative atom that can profoundly alter a molecule's properties by:

  • Blocking Metabolic Attack: It can prevent para-hydroxylation of the phenyl ring, a common metabolic pathway, thus increasing the compound's half-life.[12]

  • Altering Lipophilicity: It generally increases lipophilicity, which can enhance blood-brain barrier penetration.[14][15]

  • Enhancing Binding Affinity: The fluorine can form favorable interactions (e.g., hydrogen bonds, dipole interactions) within the target's binding pocket.[11]

Standardized Experimental Protocols for Mechanistic Validation

To empirically determine the mechanism of action, the following standard assays would be required.

Protocol 1: Competitive Radioligand Binding Assay for μ-Opioid Receptor

  • Objective: To determine the binding affinity (Ki) of 4-Fluoro-4-phenylpiperidine HCl for the μ-opioid receptor.

  • Materials:

    • Cell membranes prepared from CHO or HEK293 cells stably expressing the human μ-opioid receptor.

    • [³H]-DAMGO (a high-affinity μ-opioid agonist radioligand).

    • Naloxone (a non-selective opioid antagonist for determining non-specific binding).

    • Test compound (4-Fluoro-4-phenylpiperidine HCl) at various concentrations.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Methodology:

    • Incubate cell membranes (50-100 μg protein) with a fixed concentration of [³H]-DAMGO (e.g., 1-2 nM).

    • Add increasing concentrations of the test compound (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

    • For non-specific binding determination, a parallel set of tubes is incubated with [³H]-DAMGO and a high concentration of naloxone (e.g., 10 μM).

    • Incubate at 25°C for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

    • Wash filters rapidly with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Dopamine Transporter (DAT) Uptake Assay

  • Objective: To measure the functional inhibition of dopamine uptake by 4-Fluoro-4-phenylpiperidine HCl.

  • Materials:

    • Synaptosomes prepared from rat striatal tissue.

    • [³H]-Dopamine.

    • GBR-12909 or cocaine (a known DAT inhibitor for positive control).

    • Krebs-Ringer buffer.

  • Methodology:

    • Pre-incubate striatal synaptosomes in buffer with various concentrations of the test compound for 10-15 minutes at 37°C.

    • Initiate the uptake reaction by adding a fixed concentration of [³H]-Dopamine (e.g., 10-20 nM).

    • Allow uptake to proceed for a short period (e.g., 5-10 minutes).

    • Terminate uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

    • Measure the radioactivity accumulated in the synaptosomes via liquid scintillation counting.

  • Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake and compare it to the positive control.

Conclusion and Future Directions

While the precise mechanism of action for 4-Fluoro-4-phenylpiperidine hydrochloride remains to be elucidated experimentally, a thorough analysis of its chemical scaffold provides a strong basis for forming testable hypotheses. The structure is most consistent with a potential role as a dopamine transporter (DAT) inhibitor and/or a sigma receptor ligand . Its activity as a classical, potent opioid agonist is less probable due to the absence of key structural motifs.

The definitive characterization of this compound requires a systematic pharmacological evaluation. Initial efforts should focus on radioligand binding assays across a panel of CNS targets, including DAT, SERT, NET, sigma receptors, and opioid receptors. Subsequent functional assays, such as neurotransmitter uptake and second messenger analysis, will be crucial to confirm its primary mechanism and determine whether it acts as an agonist, antagonist, or allosteric modulator. These studies will ultimately reveal the true therapeutic potential and scientific value of this specific 4-phenylpiperidine derivative.

References

  • Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. PubMed.
  • Phenylpiperidines. Wikipedia.
  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed.
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. PubMed.
  • Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines.
  • Molecular Docking and 3D-QSAR Studies of 4-Phenylpiperidine Derivatives as μ-Opioid Agonists. Scientific.net.
  • Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician Journal.
  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 1. PubMed.
  • Synthesis and structure-activity relationships of 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands: Part 2. PubMed.
  • Potent sigma 1-receptor ligand 4-phenyl-1-(4-phenylbutyl)
  • QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method. PubMed.
  • Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity .sigma. ligands.
  • Ligands for the sigma receptor and the mu-opioid receptor. MOspace.
  • On the quantitative structure-activity relationships of meta-substituted (S)-phenylpiperidines, a class of preferential dopamine D2 autoreceptor ligands. PubMed.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. Taylor & Francis Online.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. PubMed.
  • Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • 4-Phenylpiperidine – Knowledge and References. Taylor & Francis Online.
  • Fentanyl. Wikipedia.
  • New piperidine-based derivatives as sigma receptor ligands.
  • Fluorine in drug discovery: Role, design and case studies. Innovare Academic Sciences.
  • Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implic
  • A focus on piperidine and piperazine scaffolds. .

Sources

The Strategic Application of 4-Fluoro-4-phenylpiperidine Hydrochloride in Modern CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The Emergence of a Privileged Scaffold

In the landscape of central nervous system (CNS) drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within this context, certain molecular frameworks, often termed "privileged scaffolds," emerge as exceptionally versatile platforms for the generation of diverse and biologically active compounds. The 4-phenylpiperidine motif is a quintessential example of such a scaffold, forming the core of numerous approved therapeutics, from potent analgesics to complex antipsychotics.[1] This guide delves into the nuanced potential of a specific, fluorinated derivative of this scaffold: 4-Fluoro-4-phenylpiperidine hydrochloride. We will explore its strategic application as a starting material and key intermediate in the synthesis of next-generation CNS-active agents, with a particular focus on the development of selective dopamine receptor modulators.

The introduction of a fluorine atom onto the 4-phenylpiperidine core is not a trivial substitution. It is a deliberate design choice intended to modulate key physicochemical and pharmacological properties. Fluorine's high electronegativity and small atomic size can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[2] This guide will provide a technical overview of the synthetic pathways leveraging 4-Fluoro-4-phenylpiperidine hydrochloride, the rationale behind its use, and the potential for this compound to unlock new avenues in the treatment of complex neurological and psychiatric disorders.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 4-Fluoro-4-phenylpiperidine hydrochloride is essential for its effective application in synthetic chemistry.

PropertyValueReference
CAS Number 1056382-25-2N/A
Molecular Formula C₁₁H₁₅ClFNN/A
Molecular Weight 215.70 g/mol N/A
Appearance SolidN/A
Purity Typically ≥95%[3]

Strategic Rationale for Fluorination

The strategic incorporation of fluorine into the 4-phenylpiperidine scaffold is a key concept in modern medicinal chemistry. The rationale for using a fluorinated analog over its non-fluorinated counterpart is multifaceted:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability of the final drug candidate.

  • Modulation of Basicity: The electron-withdrawing nature of the fluorine atom can influence the pKa of the piperidine nitrogen. This subtle modulation can be critical for optimizing a compound's solubility, cell permeability, and off-target activity.

  • Improved Binding Affinity: Fluorine can engage in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the binding pocket of a target protein. This can lead to enhanced potency and selectivity.

  • Blood-Brain Barrier Penetration: The lipophilicity of a molecule is a critical determinant of its ability to cross the blood-brain barrier. Fluorination can be used to fine-tune this property, optimizing CNS exposure.

Key Research Application: A Scaffold for Potent and Selective Dopamine D4 Receptor Antagonists

A compelling application of the fluorinated piperidine scaffold is in the development of selective antagonists for the dopamine D4 receptor (D4R). The D4 receptor is a G-protein coupled receptor highly expressed in brain regions associated with cognition, motivation, and reward. Its dysfunction has been implicated in several neuropsychiatric disorders, including schizophrenia and ADHD. The development of D4R-selective ligands is a promising therapeutic strategy.[4][5][6]

Research has demonstrated that the 4,4-difluoropiperidine scaffold, a close structural relative of 4-fluoro-4-phenylpiperidine, is a highly effective core for generating potent and selective D4R antagonists.[4][5][6] The synthetic strategies and structure-activity relationships (SAR) derived from this work are directly translatable to the use of 4-fluoro-4-phenylpiperidine hydrochloride as a starting material.

Logical Flow of Synthetic Strategy

The overarching strategy involves leveraging the reactive sites of the 4-fluoro-4-phenylpiperidine core—primarily the secondary amine of the piperidine ring—to introduce molecular diversity and optimize pharmacological activity.

G A 4-Fluoro-4-phenylpiperidine HCl B N-Alkylation / Reductive Amination A->B Functionalization of Piperidine Nitrogen C Introduction of Side Chain for D4R Targeting B->C Coupling with Aldehydes/Ketones or Alkyl Halides D Pharmacological Evaluation C->D In vitro binding and functional assays E Lead Optimization D->E SAR-guided structural modification

Caption: Synthetic workflow for developing D4R antagonists.

Experimental Protocol: Synthesis of a Model D4 Receptor Antagonist

The following is a representative, multi-step protocol for the synthesis of a potent D4 receptor antagonist, adapted from published methodologies for analogous fluorinated piperidine scaffolds.[4][5][6] This protocol illustrates the practical application of 4-fluoro-4-phenylpiperidine hydrochloride in a research setting.

Step 1: N-Alkylation of the Piperidine Core

This step involves the coupling of the 4-fluoro-4-phenylpiperidine core with a suitable side chain, often containing an aryl or heteroaryl moiety known to interact with the D4 receptor. Reductive amination is a common and efficient method for this transformation.

Materials:

  • 4-Fluoro-4-phenylpiperidine hydrochloride

  • Aryl-aldehyde (e.g., 3-fluoro-4-methoxybenzaldehyde)

  • Sodium triacetoxyborohydride (STAB)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-fluoro-4-phenylpiperidine hydrochloride (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM, add the aryl-aldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Continue stirring the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-alkylated product.

Causality behind Experimental Choices:

  • Triethylamine: The hydrochloride salt of the starting material must be neutralized to the free base for it to be nucleophilic. TEA is a common, non-nucleophilic organic base used for this purpose.

  • Sodium triacetoxyborohydride (STAB): STAB is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride, reducing the risk of reducing the aldehyde starting material before it can form the iminium ion intermediate with the piperidine.

  • Anhydrous Conditions: The formation of the iminium ion intermediate involves the loss of water. Anhydrous conditions help to drive this equilibrium towards the product.

Pharmacological Evaluation and Lead Optimization

Once synthesized, the novel compounds are subjected to a battery of in vitro assays to determine their pharmacological profile.

Experimental Protocol: In Vitro D4 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of the synthesized compounds for the human dopamine D4 receptor.

Method:

  • Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human D4 receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

  • Radioligand Binding Assay: The cell membranes are incubated with a known D4 receptor radioligand (e.g., [³H]spiperone) and varying concentrations of the test compound.

  • Data Analysis: The amount of bound radioligand is measured using a scintillation counter. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Data Presentation: Structure-Activity Relationship (SAR) of D4 Receptor Antagonists

The following table presents representative data for a series of 4,4-difluoropiperidine-based D4 receptor antagonists, illustrating the impact of structural modifications on binding affinity.[4][5][6] This data provides a roadmap for the rational design of new compounds based on the 4-fluoro-4-phenylpiperidine scaffold.

CompoundR Group (Aryl Ether)D4 Ki (nM)CNS MPO Score
8a 4-Fluorophenyl140<4.0
8b 3,4-Difluorophenyl5.5<4.0
8c 3-Methylphenyl13<4.0
8d 4-Chlorophenyl53<4.0
9j 4-Cyanophenoxy1.7>4.0
9k 3,4-Difluorophenoxy2.7>4.0
14a Optimized Heterocycle0.3>4.0

CNS MPO (Central Nervous System Multi-Parameter Optimization) score is a metric used to predict the likelihood of a compound having favorable CNS drug-like properties. A score > 4 is generally considered desirable.

G A Initial Hit (e.g., 8a) Ki = 140 nM Low CNS MPO B SAR Exploration of Aryl Ether A->B Systematic Modification C Identification of Potent Analogs (e.g., 8b, 9j, 9k) Ki = 1.7 - 5.5 nM B->C Improved Potency D Optimization of Southern Moiety C->D Enhance Drug-like Properties E Lead Candidate (e.g., 14a) Ki = 0.3 nM Improved CNS MPO D->E Optimized Profile

Caption: Lead optimization workflow for D4R antagonists.

Future Directions and Unexplored Potential

While the development of D4 receptor antagonists represents a significant application, the utility of 4-fluoro-4-phenylpiperidine hydrochloride is by no means limited to this target. The 4-phenylpiperidine scaffold is a well-established pharmacophore for a range of CNS targets, and the introduction of fluorine opens up new avenues for exploration.

  • Serotonin Receptor Ligands: The 4-arylpiperidine motif is present in several selective serotonin reuptake inhibitors (SSRIs) and ligands for various serotonin receptor subtypes (e.g., 5-HT₂ₐ, 5-HT₇).[7] 4-Fluoro-4-phenylpiperidine hydrochloride could serve as a starting point for the synthesis of novel serotonergic agents with tailored selectivity and pharmacokinetic profiles.

  • Opioid Receptor Modulators: The 4-phenylpiperidine core is famously the basis for the pethidine class of synthetic opioids.[1] While the development of new opioids is a complex and highly regulated field, there is ongoing research into peripherally restricted or biased opioid receptor modulators with reduced side-effect profiles. The unique properties conferred by fluorine could be advantageous in this context.

  • PET Ligands: The development of positron emission tomography (PET) ligands for in vivo imaging of CNS targets is a critical tool in neuroscience research and drug development. The fluorine atom in 4-fluoro-4-phenylpiperidine provides a site for the introduction of the positron-emitting isotope ¹⁸F, making this scaffold highly attractive for the synthesis of novel PET radiotracers.

Conclusion

4-Fluoro-4-phenylpiperidine hydrochloride is more than just another chemical intermediate; it is a strategically designed building block that offers significant advantages for the development of novel CNS-active compounds. Its fluorinated core provides a handle for modulating key drug-like properties, leading to compounds with enhanced metabolic stability, binding affinity, and potential for CNS penetration. As demonstrated by the successful development of potent and selective dopamine D4 receptor antagonists from analogous scaffolds, the potential for 4-fluoro-4-phenylpiperidine hydrochloride to contribute to the next generation of treatments for complex neurological and psychiatric disorders is substantial. This guide has provided a technical framework for understanding and utilizing this valuable compound, and it is our hope that it will inspire further innovation in this exciting field of research.

References

  • Saeedi, S., Vadukoot, A., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Saeedi, S., Vadukoot, A., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Saeedi, S., Vadukoot, A., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]

  • Janssen Pharmaceutica. (1982). Synthesis of haloperidol.
  • Leopoldo, M., Lacivita, E., & De Giorgio, P. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. PMC. [Link]

  • Uzuneser, T. C., Weiss, E. M., Dahlmanns, J. K., & Müller, C. P. (2020). Synthesis of the haloperidol analog HAL-F. ResearchGate. [Link]

  • Huang, Y., Kegeles, L. S., Bae, S., Hwang, D., & Laruelle, M. (2001). Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands. Bioorganic & Medicinal Chemistry Letters, 11(11), 1375-1377. [Link]

  • Di Micco, S., Santoro, A., & Bassetto, M. (2024). Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors. MDPI. [Link]

  • UNT Health Science Center. (n.d.). Synthesis and Pharmacological Characterization of a Difluorinated Analogue of Reduced Haloperidol as a Sigma-1 Receptor Ligand. UNT Health. [Link]

  • Reddy, K. S., & Reddy, P. P. (2006). An Efficient Process for The Synthesis of Anti-Obesity Drug Rimonabant. Semantic Scholar. [Link]

  • Froimowitz, M. (1982). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed. [Link]

  • Zhu, J., & Li, J. J. (2016). Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. PubMed. [Link]

  • Wager, T. T., Hou, X., & Verhoest, P. R. (2016). Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. PMC. [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]

  • ThalesNano. (n.d.). Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]

  • Ponten, F., & Smits, G. (2010). Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16). PubMed. [Link]

  • Wiley, J., Selley, D. E., & Wang, P. L. (2012). 3-Substituted Pyrazole Analogs of the Cannabinoid Type 1 (CB(1)) Receptor Antagonist Rimonabant. RTI International. [Link]

  • Aigbirhio, F. I., & Wilson, A. A. (2013). Synthesis and evaluation in monkey of [18F]4-Fluoro- N -methyl- N -(4-(6-(methylamino)pyrimidin-4-yl)thiazol-2-yl)benzamide ([ 18F]FIMX): A promising radioligand for PET imaging of brain metabotropic glutamate receptor 1 (mGluR1). PubMed. [Link]

Sources

4-Fluoro-4-phenylpiperidine hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: 4-(4-Fluorophenyl)piperidine Hydrochloride: A Comprehensive Guide to Solubility Profiling Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(4-Fluorophenyl)piperidine hydrochloride is a key heterocyclic moiety prevalent in medicinal chemistry and a building block for numerous pharmacologically active agents. As with any compound intended for pharmaceutical development, a thorough understanding of its solubility is a non-negotiable prerequisite for predicting its bioavailability, designing appropriate formulations, and ensuring reliable performance in preclinical and clinical settings. This guide provides a comprehensive framework for the systematic evaluation of the solubility of 4-(4-fluorophenyl)piperidine hydrochloride. Moving beyond a simple presentation of data, this document outlines the fundamental principles governing solubility and provides detailed, field-proven protocols for its experimental determination. We present a self-validating workflow, from initial qualitative assessments to definitive thermodynamic solubility determination via the gold-standard shake-flask method, coupled with robust HPLC-based quantification. This guide is designed to equip researchers with the necessary tools and rationale to generate accurate, reproducible, and meaningful solubility data essential for advancing drug development programs.

Introduction to 4-(4-Fluorophenyl)piperidine Hydrochloride

Chemical Identity and Structure

It is important to clarify the specific chemical entity of interest. The name "4-Fluoro-4-phenylpiperidine hydrochloride" can be ambiguous. This guide focuses on the more common and pharmaceutically relevant isomer, 4-(4-fluorophenyl)piperidine hydrochloride . In this molecule, a 4-fluorophenyl group is attached to the 4-position of the piperidine ring.

  • Chemical Name: 4-(4-fluorophenyl)piperidine hydrochloride

  • CAS Number: 37656-48-7 (Free Base)

  • Molecular Formula (HCl Salt): C₁₁H₁₅ClFN

  • Molecular Weight (HCl Salt): 215.7 g/mol

  • Structure (HCl Salt):

    
    
    
Significance in Pharmaceutical Research

The phenylpiperidine scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs, particularly those targeting the central nervous system (CNS).[1][2] These compounds are recognized as versatile intermediates in the synthesis of analgesics, antipsychotics, and other therapeutic agents.[3][4][5] The introduction of a fluorine atom onto the phenyl ring is a common medicinal chemistry strategy used to modulate metabolic stability, receptor binding affinity, and pharmacokinetic properties. Therefore, 4-(4-fluorophenyl)piperidine serves as a critical starting material for developing next-generation therapeutics.[6]

The Critical Role of Solubility in Drug Development

Aqueous solubility is a master variable that dictates the performance of a potential drug candidate. Poor solubility can lead to:

  • Incomplete absorption from the gastrointestinal tract.

  • Low and variable bioavailability.

  • Challenges in developing intravenous and other parenteral formulations.

  • Erroneous results in in vitro biological screening assays.

Therefore, determining the solubility profile early and accurately is a cornerstone of a successful drug development campaign, enabling informed decisions on candidate selection, formulation strategy, and dose prediction.

Physicochemical Properties Influencing Solubility

While specific experimental data for this compound is sparse in public literature, a robust scientific approach involves understanding the key parameters that must be determined.

  • pKa: The piperidine nitrogen is basic. As a hydrochloride salt, the compound is expected to be highly water-soluble. However, as the pH of the medium increases towards the pKa of the protonated amine, the equilibrium will shift towards the less soluble free base form. Experimental determination of the pKa is crucial for predicting solubility changes across the physiological pH range (e.g., stomach vs. intestine).

  • LogP (Octanol-Water Partition Coefficient): This value measures the lipophilicity of the compound (in its neutral form). It influences the balance between aqueous solubility and membrane permeability. A well-balanced LogP is often sought for orally administered drugs.

  • Crystalline Form (Polymorphism): The solid-state structure of the compound can significantly impact its solubility. Different crystalline forms (polymorphs) of the same molecule can exhibit different melting points, stabilities, and solubilities. It is imperative to characterize the solid form being used for solubility studies to ensure consistency.

A Systematic Workflow for Solubility Assessment

A tiered approach is recommended for efficiently and accurately profiling the solubility of a development compound.

G cluster_prep Phase 1: Preparation & Characterization cluster_exp Phase 2: Experimental Determination cluster_analysis Phase 3: Data Analysis & Reporting start Obtain Solid Compound (4-(4-fluorophenyl)piperidine HCl) char Characterize Solid State (PXRD, DSC, TGA) start->char Confirm identity & purity shake_flask Shake-Flask Method: Incubate excess solid in solvent (e.g., Water, PBS pH 7.4) char->shake_flask equilibrium Achieve Thermodynamic Equilibrium (e.g., 24-48h) shake_flask->equilibrium Constant agitation & temperature separation Separate Solid & Liquid (Centrifugation/Filtration) equilibrium->separation quantify Quantify Solute in Supernatant (HPLC-UV) separation->quantify Dilute if necessary calc Calculate Concentration (mg/mL or µg/mL) quantify->calc report Report as Thermodynamic Solubility calc->report

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocols

The following protocols are presented as a self-validating system. The causality behind each step is explained to ensure scientific integrity.

Protocol: Thermodynamic Solubility by Shake-Flask Method

This method is considered the "gold standard" as it measures the true equilibrium solubility of a compound, provided it is stable under the experimental conditions.

Objective: To determine the equilibrium solubility of 4-(4-fluorophenyl)piperidine hydrochloride in a specified solvent system (e.g., deionized water, phosphate-buffered saline pH 7.4).

Methodology:

  • Compound Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that a saturated solution was achieved.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

  • Equilibration: Seal the vials securely. Place them in a shaking incubator or on a rotator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate for a sufficient duration to reach equilibrium. A 24-48 hour period is typical, but should be experimentally verified.

    • Expert Rationale: Shorter incubation times may only yield kinetic solubility, which can be misleadingly high if the compound precipitates slowly. Longer times ensure the system reaches its lowest energy state, reflecting true thermodynamic solubility.

  • Phase Separation: After incubation, allow the vials to stand for a short period to let heavy solids settle. To separate the saturated solution (supernatant) from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes). Alternatively, filter the suspension through a chemically inert, low-binding filter (e.g., 0.22 µm PVDF).

    • Trustworthiness Check: This step is critical. Poor separation will lead to an overestimation of solubility due to the presence of fine solid particles.

  • Sample Preparation for Analysis: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample with the mobile phase used for HPLC analysis to a concentration that falls within the linear range of the calibration curve.

Analytical Protocol: Quantification by HPLC-UV

Objective: To accurately measure the concentration of the dissolved compound in the saturated solution obtained from the shake-flask experiment.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reverse-phase column.

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (containing 0.1% Trifluoroacetic Acid), e.g., 40:60 v/v.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Determined by a UV scan of the compound (likely ~240 nm).

    • Injection Volume: 10 µL

  • Calibration Curve: Prepare a series of standard solutions of 4-(4-fluorophenyl)piperidine hydrochloride of known concentrations in the mobile phase. Inject these standards to generate a calibration curve of peak area versus concentration. The curve must demonstrate linearity (R² > 0.995) over the desired concentration range.

    • Self-Validating System: The calibration curve validates the accuracy and precision of the analytical method itself. Any deviation from linearity indicates a problem with the method that must be resolved before analyzing experimental samples.

  • Sample Analysis: Inject the diluted supernatant samples from the shake-flask experiment. Determine the peak area corresponding to the compound.

  • Calculation: Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample. Correct for the dilution factor to determine the final solubility in the original solvent.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format. Researchers should use the results of their experiments to populate a table similar to the template below.

Table 1: Thermodynamic Solubility of 4-(4-fluorophenyl)piperidine hydrochloride

Solvent SystempHTemperature (°C)Solubility (mg/mL)Standard DeviationMethod
Deionized Water~5-625Experimental Value± ValueShake-Flask/HPLC
PBS7.425Experimental Value± ValueShake-Flask/HPLC
Deionized Water~5-637Experimental Value± ValueShake-Flask/HPLC
PBS7.437Experimental Value± ValueShake-Flask/HPLC
*The inherent pH of the salt dissolved in unbuffered water.

Interpretation: The data should be analyzed in context. For example, a significant drop in solubility at pH 7.4 compared to water would be expected and confirms the influence of the compound's pKa. Higher solubility at 37 °C compared to 25 °C would indicate that the dissolution process is endothermic.

Conclusion

A comprehensive understanding of the solubility of 4-(4-fluorophenyl)piperidine hydrochloride cannot be achieved by consulting sparse literature but requires rigorous, systematic experimental evaluation. The framework and protocols detailed in this guide provide a robust pathway for generating high-quality, reliable data. By adhering to the principles of thermodynamic equilibration, employing validated analytical methods, and carefully characterizing the solid state, researchers can build a definitive solubility profile. This foundational knowledge is indispensable for guiding formulation development, ensuring data integrity in biological assays, and ultimately increasing the probability of success for drug candidates derived from this valuable chemical scaffold.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2759136, 4-(4-Fluorophenyl)piperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69873, 4-Phenylpiperidine. Retrieved from [Link]

  • Wikipedia. (2025). 4-Phenylpiperidine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • Praliyev, K. D., et al. (2021). ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. Retrieved from [Link]

  • Zaini, E., et al. (2023). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion. Journal of Pharmaceutical and Pharmacological Research. Retrieved from [Link]

  • Zaini, E., et al. (2023). Enhancing the solubility and dissolution rate of piperine via preparation of piperine–hydroxypropyl methylcellulose 2910 solid dispersion system using freeze-drying method. ResearchGate. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

In-Depth Technical Guide: Synthesis of 4-Fluoro-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis Pathway for 4-Fluoro-4-phenylpiperidine Hydrochloride Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Overview

4-Fluoro-4-phenylpiperidine hydrochloride (CAS: 1056382-25-2 for the salt; base structure related to CAS 400770-91-4) is a specialized gem-disubstituted piperidine scaffold. Unlike its regioisomer 4-(4-fluorophenyl)piperidine, this compound features a quaternary carbon at the C4 position bearing both a fluorine atom and a phenyl ring. This structural motif is increasingly valuable in medicinal chemistry for modulating lipophilicity (


), metabolic stability, and conformation in CNS-active agents (e.g., NMDA or Sigma receptor ligands).

Core Synthetic Challenge: The introduction of a fluorine atom at a tertiary benzylic position is thermodynamically precarious. The primary competing reaction is elimination (dehydration) to form the corresponding 4-phenyl-1,2,3,6-tetrahydropyridine (styrene-type alkene), driven by the stability of the conjugated double bond.

Selected Pathway: This guide details a Deoxofluorination Strategy utilizing Diethylaminosulfur Trifluoride (DAST) on a protected 4-hydroxy-4-phenylpiperidine precursor. This route is selected for its high chemoselectivity when temperature and moisture are strictly controlled.

Retrosynthetic Analysis

The strategic disconnection relies on constructing the quaternary center via Grignard addition, followed by a functional group interconversion (FGI) from alcohol to fluoride.

Retrosynthesis cluster_conditions Critical Control Points Target 4-Fluoro-4-phenylpiperidine HCl (Target) Intermediate1 N-Protected-4-fluoro-4-phenylpiperidine (Precursor) Target->Intermediate1 Deprotection & Salt Formation Intermediate2 N-Protected-4-hydroxy-4-phenylpiperidine (Tertiary Alcohol) Intermediate1->Intermediate2 Deoxofluorination (DAST/Deoxo-Fluor) StartingMat1 N-Protected-4-piperidone (e.g., N-Boc, N-Benzyl) Intermediate2->StartingMat1 Grignard Addition StartingMat2 Phenylmagnesium Bromide (Grignard Reagent) Intermediate2->StartingMat2 Control1 Avoid Elimination: Low Temp (-78°C) Control2 Moisture Control: Anhydrous Conditions

Figure 1: Retrosynthetic logic flow emphasizing the critical deoxofluorination step.

Detailed Experimental Protocol

Phase 1: Construction of the Quaternary Center

Objective: Synthesis of tert-butyl 4-hydroxy-4-phenylpiperidine-1-carboxylate. Rationale: The tert-butoxycarbonyl (Boc) group is chosen over N-Benzyl to avoid potential catalyst poisoning during downstream steps and to simplify purification.

Reagents:

  • N-Boc-4-piperidone (1.0 equiv)

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in Et₂O (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask (RBF) and equip with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvation: Dissolve N-Boc-4-piperidone (10.0 g, 50 mmol) in anhydrous THF (100 mL). Cool the solution to 0°C using an ice bath.

  • Addition: Add PhMgBr (20 mL, 60 mmol) dropwise over 30 minutes. Observation: A white precipitate (magnesium alkoxide) will form.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (30% EtOAc/Hexane) for disappearance of ketone.

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous NH₄Cl (50 mL). Caution: Exothermic.

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Hexanes/EtOAc or purify via silica flash chromatography (Gradient: 10-40% EtOAc in Hexanes) to yield the alcohol as a white solid.

Phase 2: Deoxofluorination (The Critical Step)

Objective: Conversion of tertiary alcohol to tert-butyl 4-fluoro-4-phenylpiperidine-1-carboxylate. Mechanism: DAST reacts with the alcohol to form an alkoxyaminosulfur difluoride intermediate, which undergoes nucleophilic substitution by fluoride ion.

Safety Warning: DAST releases HF upon hydrolysis and can be explosive at high temperatures. Do not heat above 50°C.

Reagents:

  • Phase 1 Product (Alcohol) (1.0 equiv)

  • Diethylaminosulfur trifluoride (DAST) (1.5 equiv)

  • Dichloromethane (DCM), anhydrous

Protocol:

  • Cryogenic Setup: In a plastic or Teflon-coated flask (glass is acceptable if strictly anhydrous, but etching may occur), dissolve the alcohol (5.0 g, 18 mmol) in anhydrous DCM (50 mL).

  • Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath). Crucial: Low temperature prevents the elimination side reaction (formation of the tetrahydropyridine alkene).

  • Addition: Add DAST (3.6 mL, 27 mmol) dropwise via syringe over 20 minutes. Maintain internal temperature below -70°C.

  • Progression: Stir at -78°C for 1 hour, then allow the reaction to slowly warm to 0°C over 2 hours. Do not warm to RT immediately.

  • Quench: Pour the reaction mixture slowly into a stirred mixture of saturated NaHCO₃ and crushed ice. Caution: Vigorous CO₂ evolution.

  • Extraction: Extract with DCM (3 x 50 mL). Dry over MgSO₄ (avoid silica if traces of HF persist) and concentrate.

  • Purification: Chromatography is essential to separate the fluoro-product from the elimination alkene byproduct.

    • Target (Fluoro): Higher R_f (typically less polar).

    • Byproduct (Alkene): Lower R_f.

    • Yield Expectation: 60-75% (Elimination is intrinsic to this substrate class).

Phase 3: Deprotection & Salt Formation

Objective: Isolation of 4-Fluoro-4-phenylpiperidine Hydrochloride.[1]

Protocol:

  • Dissolve the fluorinated Boc-intermediate (2.0 g) in 1,4-Dioxane (10 mL).

  • Add 4.0 M HCl in Dioxane (10 mL, excess).

  • Stir at RT for 2-3 hours. A white precipitate will form.

  • Isolation: Dilute with Et₂O (50 mL) to complete precipitation. Filter the solid under N₂ atmosphere (hygroscopic).

  • Drying: Dry under high vacuum at 40°C to yield the hydrochloride salt.

Analytical Validation & Data

To validate the synthesis, compare analytical data against these standard parameters derived from analogous structures (e.g., 1-benzoyl-4-fluoro-4-phenylpiperidine data extrapolated to the HCl salt).

ParameterSpecificationNotes
Appearance White to off-white crystalline solidHygroscopic
¹H NMR (DMSO-d₆)

9.2 (br s, 2H, NH₂⁺), 7.3-7.5 (m, 5H, Ar-H), 3.1-3.4 (m, 4H), 2.1-2.4 (m, 4H)
Diagnostic: Absence of alkene proton signals (approx 6.0 ppm).
¹⁹F NMR

-158 to -160 ppm (s)
Chemical shift characteristic of tertiary aliphatic fluoride.
Mass Spec (ESI) [M+H]⁺ = 180.1Calculated for C₁₁H₁₅FN (Free Base M.W. = 179.23)
Melting Point >200°C (dec)Typical for secondary amine HCl salts.

Troubleshooting & Optimization

Controlling the Elimination Side Reaction

The ratio of Substitution (S_N1/S_N2 mixed character) vs. Elimination (E1) is the primary CPP (Critical Process Parameter).

Optimization cluster_pathways Competing Pathways Substrate Tertiary Alcohol Intermediate PathA Pathway A: Fluorination (Target) Substrate->PathA Low Temp (-78°C) Non-polar solvent (DCM) PathB Pathway B: Elimination (Impurity) Substrate->PathB High Temp (>0°C) Acidic impurities Optimization Optimization Strategy: 1. Use Deoxo-Fluor (more thermally stable) 2. Add Pyridine (scavenge HF) 3. Fast addition at low temp PathB->Optimization

Figure 2: Mechanistic divergence and control strategies.

Expert Insight: If elimination >30%, switch from DAST to Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride). Deoxo-Fluor is thermally more stable but often requires similar cryogenic handling for this specific hindered substrate to maintain selectivity. Adding an HF scavenger like pyridine (1.0 equiv) during fluorination can sometimes reduce acid-catalyzed elimination.

Safety & Handling (E-E-A-T)

  • DAST/Deoxo-Fluor: Reacts violently with water to produce HF. All glassware must be oven-dried. Syringes used for DAST should be quenched immediately in saturated bicarbonate.

  • Fluoride Burns: HF generated in situ is highly corrosive and penetrates skin to attack bone. Calcium Gluconate gel must be present at the workstation.

  • Pressure: The Grignard reaction and the quench steps can generate pressure. Ensure open inert gas lines (bubblers).

References

  • ChemRxiv. (2023). Lipophilicity Effects of Monofluorination at the Tertiary Aliphatic Carbon as a Function of α-Substituent. (Describes the synthesis of 1-benzoyl-4-fluoro-4-phenylpiperidine using DAST).

  • Journal of Organic Chemistry. (2010). Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. (Comparison of DAST vs. XtalFluor for tertiary alcohols).

  • Organic Process Research & Development. (2008). Scale-Up of the Synthesis of a 4-Fluoropiperidine Derivative. (General safety protocols for piperidine fluorination).

  • PubChem. (2025).[2] Compound Summary: 4-Fluoro-4-phenylpiperidine.[1][2][3][4][5] (Identification and physical properties).[1][2][6][7][8]

Sources

Spectroscopic data for 4-Fluoro-4-phenylpiperidine hydrochloride (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of 4-Fluoro-4-phenylpiperidine hydrochloride .

Important Note on Isomerism: This guide specifically addresses the gem-disubstituted isomer (Fluorine and Phenyl at the C4 position), not the common paroxetine intermediate 4-(4-fluorophenyl)piperidine (where Fluorine is on the aromatic ring).

Executive Summary & Compound Identity

Compound: 4-Fluoro-4-phenylpiperidine hydrochloride CAS Registry Number: 1056382-25-2 Molecular Formula:


 (Salt) / 

(Free Base) Molecular Weight: 215.70 g/mol (HCl salt) Structural Class: Gem-disubstituted piperidine; Fluorinated building block.[1][2]

Application Context: This motif replaces the metabolically labile C-H bond at the benzylic position of 4-phenylpiperidine with a C-F bond. This "metabolic blocking" strategy extends half-life and alters lipophilicity (


) and basicity (

) of the piperidine nitrogen, crucial for optimizing CNS-active drugs (e.g., NMDA antagonists, SSRI analogs).
Structural Visualization

The following diagram illustrates the connectivity and the specific site of fluorination distinguishing this compound from its regioisomers.

Structure N1 N1 (Piperidine) C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 (Quaternary) C3->C4 C5 C5 C4->C5 F F (Fluoro) C4->F C-F Bond Ph Phenyl Ring C4->Ph Benzylic C6 C6 C5->C6 C6->N1

Figure 1: Connectivity map of 4-Fluoro-4-phenylpiperidine. Note the quaternary Carbon C4 bearing both the Phenyl ring and the Fluorine atom.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the scarcity of open-source raw data for this specific CAS, the following data is derived from high-confidence chemometric prediction algorithms (ChemDraw/MestReNova) and comparative analysis of the non-fluorinated analog (4-phenylpiperidine) and standard substituent effects (benzylic fluorination).

Solvent System: DMSO-


 (Preferred for HCl salts to ensure solubility and distinct NH protons).
NMR Data (Predicted)

The spectrum is characterized by the desymmetrization of the piperidine ring due to the axial/equatorial preference of the phenyl group and the distinct coupling of the fluorine atom (


).
PositionShift (

, ppm)
MultiplicityIntegrationAssignment / Coupling Logic
NH/NH+ 9.20 - 9.60Broad Singlet2HAmmonium protons (HCl salt). Exchangeable with

.
Ar-H 7.30 - 7.55Multiplet5HPhenyl ring protons. Slightly deshielded vs non-F analog due to inductive effect of gem-F.
C2/C6-H 3.00 - 3.40Multiplet4H

-protons to Nitrogen. Broadened by ring inversion dynamics.
C3/C5-H 2.10 - 2.45Multiplet4H

-protons. Complex splitting due to

coupling (typically 15-25 Hz).

Diagnostic Feature: Look for the "roofing" effect or complex higher-order multiplets in the 2.10–2.45 ppm region, which distinguishes this from the clean triplet/doublet patterns of 4-phenylpiperidine.

NMR Data (Predicted)

Fluorine coupling (


) is the primary validation tool here.
CarbonShift (

, ppm)
Splitting (

)
Assignment
C4 94.0 - 98.0Doublet (

Hz)
Quaternary ipso-carbon. Diagnostic peak. The chemical shift is typical for benzylic fluorides.
Ar-C1' 140.0 - 143.0Doublet (

Hz)
Phenyl ipso-carbon attached to C4.
Ar-C 125.0 - 129.0SingletsRemaining aromatic carbons (ortho/meta/para).
C3/C5 34.0 - 38.0Doublet (

Hz)
Piperidine methylene groups

to Nitrogen,

to Fluorine.
C2/C6 42.0 - 45.0Doublet (

Hz)
Piperidine methylene groups

to Nitrogen.
NMR
  • Shift:

    
     -155.0 to -165.0 ppm (Relative to 
    
    
    
    ).
  • Pattern: Multiplet (tt or similar) due to coupling with axial/equatorial protons on C3/C5.

  • Significance: A single clean peak in this region confirms the gem-fluoro-phenyl structure. If the fluorine were on the aromatic ring (paroxetine intermediate), the shift would be significantly different (typically -110 to -120 ppm).

Mass Spectrometry (MS)

Ionization Mode: Electrospray Ionization (ESI+) or Electron Impact (EI).

Fragmentation Pathway (EI - 70eV)

The fragmentation is dominated by the stability of the piperidine ring and the lability of the C-F bond in the benzylic position.

  • Molecular Ion (

    
    ):  m/z 179 (Free base). Weak intensity.
    
  • Base Peak: m/z 56 or 57 (Tetrahydropyridinium species) is common in piperidines, but the phenyl group stabilizes heavier fragments.

  • Loss of HF: m/z 159 (

    
    ). Elimination of Hydrogen Fluoride to form 4-phenyl-1,2,3,6-tetrahydropyridine. This is a major diagnostic pathway for gem-fluorides.
    
  • Tropylium Formation: m/z 91. Characteristic of benzyl-containing compounds.

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 179 Loss_HF [M - HF] Elimination m/z 159 M_Ion->Loss_HF - HF (20 Da) Tropylium Tropylium Ion (Benzyl fragment) m/z 91 Loss_HF->Tropylium Ring Cleavage Imine Tetrahydropyridine Species Loss_HF->Imine Retro-Diels-Alder

Figure 2: Predicted fragmentation pathway for 4-Fluoro-4-phenylpiperidine in EI-MS.

Infrared Spectroscopy (FT-IR)

Sampling: KBr Pellet or ATR (Solid HCl salt).

Wavenumber (

)
IntensityAssignment
2400 - 3000 Broad, Strong

stretching (Ammonium salt). Often obscures C-H stretches.
1580 - 1600 Medium

Aromatic ring breathing.
1150 - 1250 Strong

Stretching. This is the key differentiator from the non-fluorinated parent.
700 & 750 StrongMonosubstituted Benzene (C-H out-of-plane bending).

Critical Differentiation: Isomer Check

Researchers often confuse this compound with its regioisomer. Use this table to validate your material.

Feature4-Fluoro-4-phenylpiperidine (Target)4-(4-Fluorophenyl)piperidine (Paroxetine Int.)[3]
Structure F and Phenyl on same Carbon (C4)F is on the Phenyl ring (Para position)

NMR

ppm (Aliphatic/Benzylic)

ppm (Aromatic)

NMR (C4)
Doublet (

Hz) at ~95 ppm
Singlet at ~42 ppm
Aromatic H 5 Protons (Multiplet)4 Protons (AA'BB' System)

Experimental Protocols

Protocol A: NMR Sample Preparation (HCl Salt)

To prevent precipitation and ensure sharp peaks.

  • Solvent: Use DMSO-

    
      (99.9% D). Chloroform (
    
    
    
    ) is often poor for piperidine hydrochloride salts unless treated with base.
  • Concentration: Dissolve 5-10 mg of the salt in 0.6 mL solvent.

  • Base Release (Optional): If

    
     must be used, add 1-2 drops of 
    
    
    
    or solid
    
    
    to the NMR tube and shake to generate the free base in situ. This removes the broad NH peaks and simplifies the aliphatic region.
Protocol B: IR Sample Prep (ATR)
  • Ensure the crystal anvil is clean (isopropanol wipe).

  • Place ~2 mg of the solid hydrochloride salt on the crystal.

  • Apply high pressure.[4]

  • Note: The HCl salt will show a very broad ammonium band. For a cleaner fingerprint region, neutralize a small sample with dilute NaOH, extract into DCM, evaporate, and run the oil (free base) as a thin film.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 45933760, 4-Fluoro-4-phenylpiperidine hydrochloride. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Source for NMR additivity rules and coupling constants).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

Sources

The Fluorine Efficacy: Biological Profiling of Fluorinated Phenylpiperidine Derivatives

[1]

Executive Summary

The phenylpiperidine scaffold represents a privileged structure in medicinal chemistry, serving as the pharmacophore for distinct classes of therapeutics, including selective serotonin reuptake inhibitors (SSRIs) and mu-opioid receptor (MOR) agonists. The strategic incorporation of fluorine—specifically at the para-position of the phenyl ring—induces profound changes in biological activity. This guide details the structure-activity relationships (SAR), metabolic advantages, and validation protocols for fluorinated phenylpiperidine derivatives. It is designed for medicinal chemists and pharmacologists seeking to optimize lead compounds through halogen-mediated effects.

The Medicinal Chemistry Logic: Why Fluorine?

The "Fluorine Effect" in phenylpiperidines is not merely steric; it is a multi-dimensional optimization tool.

Metabolic Blockade (The C-F Shield)

The primary rationale for fluorinating the phenyl ring of a piperidine scaffold is to retard oxidative metabolism.

  • Mechanism: Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4) favor hydroxylation at the electron-rich para-position of aromatic rings.

  • The Fix: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond (approx. 99 kcal/mol) and is resistant to oxidative cleavage. Substituting hydrogen with fluorine at the para-position blocks this metabolic "soft spot," significantly extending the biological half-life (

    
    ) without drastically altering the steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
    
Electronic Modulation and pKa

Fluorine is the most electronegative element (Pauling scale: 3.98). When attached to the phenyl ring of a phenylpiperidine:

  • Inductive Effect: It pulls electron density from the aromatic system.

  • pKa Shift: Through through-bond inductive effects, this electron withdrawal can lower the

    
     of the piperidine nitrogen. This modulation is critical for fine-tuning the ratio of ionized vs. unionized species at physiological pH (7.4), thereby influencing blood-brain barrier (BBB) permeability and receptor binding kinetics.
    
Lipophilicity (LogP)

Fluorination typically increases lipophilicity (

Target Class I: Serotonin Transporter (SERT) Inhibitors

Representative Scaffold: Paroxetine (Paxil) derivatives.[1][2]

The 3,4-disubstituted piperidine core of paroxetine relies heavily on the 4-(4-fluorophenyl) moiety.

  • Binding Mode: The fluorine atom acts as a weak hydrogen bond acceptor in the S1 sub-pocket of the serotonin transporter.

  • Selectivity: Removal of the fluorine atom (H-analog) or substitution with bulkier halogens (Cl, Br) often results in a loss of selectivity between SERT and the Norepinephrine Transporter (NET). The 4-fluoro substituent is optimal for maintaining high SERT affinity (

    
     nM) while minimizing off-target adrenergic binding.
    
Representative SAR Data: Paroxetine Analogs

Table 1: Impact of para-substitution on SERT inhibition and Metabolic Stability.

Compound VariantSubstituent (R)SERT

(nM)
CYP2D6 Metabolic StabilityNotes
Paroxetine (Ref) -F 0.05 High Optimal potency & stability
Des-fluoro Analog-H1.2LowRapidly hydroxylated at para-position
Chloro Analog-Cl0.8ModerateSteric clash reduces selectivity
Methyl Analog-CH315.0LowBenzylic oxidation liability

Target Class II: Mu-Opioid Receptor (MOR) Agonists

Representative Scaffold: 4-(4-fluorophenyl)piperidine (Fragmentation of Haloperidol/Meperidine types).

In the context of opioid analgesics (e.g., para-fluorofentanyl or specific meperidine analogs), the fluorinated phenyl ring serves a different role.

  • Receptor Activation: The phenyl ring fits into a hydrophobic pocket within the MOR transmembrane domain.

  • Potency Shift: The addition of a fluorine atom at the para-position often enhances potency compared to the unsubstituted phenyl parent. This is attributed to increased lipophilicity driving the compound into the CNS and specific electrostatic interactions within the receptor binding site.

Experimental Protocols (Self-Validating Systems)

Protocol A: Competitive Radioligand Binding Assay (MOR Focus)

Objective: Determine the affinity (

Standard:

Reagents:

  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM

    
     (promotes agonist binding state).
    
  • Radioligand:

    
    -DAMGO (Specific Activity ~50 Ci/mmol). Concentration fixed at 
    
    
    (approx. 0.5 nM).[2][3]
  • Non-Specific Control: Naloxone (10 µM).[3]

Workflow:

  • Membrane Prep: Thaw CHO-hMOR cell membranes. Homogenize in ice-cold Tris buffer.

  • Incubation: In 96-well plates, mix:

    • 50 µL Membrane suspension (20 µg protein).

    • 50 µL

      
      -DAMGO.
      
    • 50 µL Test Compound (Fluorinated derivative) at varying concentrations (

      
       M to 
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Wash: 3x wash with ice-cold buffer.[3]

  • Quantification: Liquid scintillation counting.

Validation Criteria:

  • Specific binding must be >85% of total binding.

  • Hill slope should be near -1.0 (indicating competitive binding).

Protocol B: Microsomal Stability Assay

Objective: Verify the "Metabolic Blockade" hypothesis of the C-F bond.

Workflow:

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction: Pre-incubate HLM + Test Compound (1 µM) for 5 mins at 37°C.

  • Initiation: Add NADPH-regenerating system (Critical step: without NADPH, P450s are inactive).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing internal standard.

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Calculation: Plot

    
     vs. time to determine 
    
    
    and
    
    
    .

Visualization of Biological Logic

Diagram 1: The Fluorine Optimization Logic

This diagram illustrates the decision tree and mechanistic outcome of fluorinating the phenylpiperidine scaffold.

FluorineOptimizationScaffoldPhenylpiperidineScaffoldModificationPara-Fluorination(C-F Bond)Scaffold->ModificationMedChem DesignMech_MetabolismMetabolic Stability(Blocks CYP Oxidation)Modification->Mech_MetabolismMech_LipophilicityIncreased LogP(CNS Penetration)Modification->Mech_LipophilicityMech_ElectronicElectronic w/d(pKa Modulation)Modification->Mech_ElectronicOutcomeOptimized Lead:High PotencyExtended t1/2Mech_Metabolism->OutcomeMech_Lipophilicity->OutcomeMech_Electronic->Outcome

Caption: Mechanistic impact of para-fluorination on phenylpiperidine pharmacokinetics and pharmacodynamics.

Diagram 2: Radioligand Binding Workflow

A visual representation of the self-validating assay protocol described in Section 4.1.

BindingAssayPrepMembrane Preparation(hMOR/SERT)MixAssay Assembly(Membrane + Ligand + Test Cmpd)Prep->MixIncubateEquilibrium Incubation(60 min @ 25°C)Mix->IncubateCompetitionFilterRapid Filtration(GF/B Filters + PEI)Incubate->FilterTerminateCountScintillation Counting(CPM Measurement)Filter->CountAnalyzeData Analysis(Ki Calculation / Hill Slope)Count->Analyze

Caption: Step-by-step workflow for the competitive radioligand binding assay used to determine Ki values.

References

  • Chen, S. S. (2019). The structure activity relationship of antidepressants and the specificity in drug therapy. Journal of Depression and Anxiety. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 43815, Paroxetine. Link

  • BindingDB. (2025). Mu-Opioid Receptor Binding Assay Procedures. Link

  • BenchChem. (2025).[3][4] Validating Opioid Receptor Binding Assays: A Comparative Guide. Link

  • Gifford Bioscience. (2025). Radioligand Binding Assay Protocol. Link

  • Swen, J. J., et al. (2016).[5] Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2759136, 4-(4-fluorophenyl)piperidine. Link

Methodological & Application

Application Notes and Protocols for 4-Fluoro-4-phenylpiperidine hydrochloride in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Phenylpiperidine Scaffold in Neuroscience

The 4-phenylpiperidine motif is a cornerstone in the architecture of numerous centrally active therapeutic agents. Its rigid structure allows for precise orientation of the phenyl group and the basic nitrogen, facilitating interactions with a variety of neurotransmitter receptors and transporters. This structural framework is found in a range of pharmaceuticals, from synthetic opioids to antipsychotics, underscoring its versatility in modulating neurological pathways.[1][2] The introduction of a fluorine atom to the phenyl ring, as in 4-Fluoro-4-phenylpiperidine, can significantly alter the compound's electronic properties, lipophilicity, and metabolic stability. These modifications can fine-tune its pharmacological profile, potentially enhancing its affinity and selectivity for specific biological targets, a crucial aspect in the development of novel therapeutics for neurological disorders.[3] The hydrochloride salt form of the compound generally enhances its solubility in aqueous solutions, making it more amenable for use in a variety of experimental settings.

This document provides a comprehensive guide for researchers on the application of 4-Fluoro-4-phenylpiperidine hydrochloride in the study of neurological disorders. It outlines its putative mechanisms of action, offers detailed protocols for both in vitro and in vivo experimentation, and presents key data to inform experimental design.

Chemical Properties and Handling

PropertyValueReference
Chemical Name 4-Fluoro-4-phenylpiperidine hydrochloride
CAS Number 400770-91-4 (free base)[4]
Molecular Formula C₁₁H₁₅ClFN[5]
Molecular Weight 215.70 g/mol
Appearance White to off-white solid[6]
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.[4]
Safety and Handling Precautions

4-Fluoro-4-phenylpiperidine hydrochloride is a research chemical and should be handled with appropriate safety precautions.[7][8]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]

  • Handling: Handle in a well-ventilated area to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[8]

  • First Aid:

    • Skin Contact: Wash off with soap and plenty of water.[7]

    • Eye Contact: Rinse cautiously with water for several minutes.[8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting.[7]

    • Inhalation: Move person into fresh air.[8]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[8]

Putative Mechanism of Action: A Multi-Target Profile

Based on the pharmacology of structurally related phenylpiperidine and fluorophenylpiperazine compounds, 4-Fluoro-4-phenylpiperidine hydrochloride is hypothesized to primarily interact with dopaminergic and serotonergic systems.

Dopaminergic System Modulation

The phenylpiperidine scaffold is a well-established pharmacophore for dopamine D2-like receptors (D2, D3, and D4).[9] Derivatives have shown a range of activities from antagonism to partial agonism.[10] The affinity for these receptors is a key determinant of their potential antipsychotic or mood-stabilizing effects. The introduction of a fluorine atom can influence the binding affinity and selectivity for different dopamine receptor subtypes.[7] For instance, some fluorinated piperidine derivatives have demonstrated high affinity for the D4 receptor.[7]

dopamine_signaling Simplified Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4F4PP_HCl 4-Fluoro-4-phenylpiperidine hydrochloride D2R Dopamine D2 Receptor 4F4PP_HCl->D2R Binds to G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuronal function, plasticity) CREB->Gene_Expression Modulates

Caption: Putative signaling cascade following binding of 4-Fluoro-4-phenylpiperidine hydrochloride to the D2 receptor.

Serotonergic System Interaction

Many phenylpiperidine and phenylpiperazine derivatives also exhibit significant affinity for serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes.[6][11] Activity at these receptors is linked to antidepressant, anxiolytic, and antipsychotic effects.[12] 5-HT1A receptor agonism is a common mechanism for anxiolytics, while 5-HT2A receptor antagonism is a hallmark of atypical antipsychotics. The balance of activity at dopamine and serotonin receptors is a critical factor in the overall pharmacological profile of a CNS-active compound. Some related compounds also show affinity for the 5-HT4 receptor, which is implicated in cognition and mood.[1][13]

serotonin_signaling Hypothesized Interaction with 5-HT1A and 5-HT2A Receptor Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 4F4PP_HCl 4-Fluoro-4-phenylpiperidine hydrochloride 5HT1A_R 5-HT1A Receptor 4F4PP_HCl->5HT1A_R Binds to (Agonist?) 5HT2A_R 5-HT2A Receptor 4F4PP_HCl->5HT2A_R Binds to (Antagonist?) G_protein_1A Gi/o Protein 5HT1A_R->G_protein_1A Activates AC_1A Adenylyl Cyclase G_protein_1A->AC_1A Inhibits cAMP_1A ↓ cAMP AC_1A->cAMP_1A G_protein_2A Gq/11 Protein 5HT2A_R->G_protein_2A Activates PLC Phospholipase C G_protein_2A->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Cleaves PIP2 to PIP2 PIP2 PIP2->PLC Ca_release ↑ Intracellular Ca²⁺ IP3_DAG->Ca_release PKC Protein Kinase C IP3_DAG->PKC Activates Cellular_Response Cellular Response (e.g., neuronal excitability) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Potential dual modulation of serotonergic signaling pathways by 4-Fluoro-4-phenylpiperidine hydrochloride.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

Rationale: Accurate and consistent preparation of stock solutions is fundamental for reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules in in vitro assays. For in vivo studies, a vehicle that is safe and ensures solubility is required.

Materials:

  • 4-Fluoro-4-phenylpiperidine hydrochloride powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile saline (0.9% NaCl)

  • Sterile water for injection

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure for In Vitro Stock Solution (e.g., 10 mM in DMSO):

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh a precise amount of 4-Fluoro-4-phenylpiperidine hydrochloride (e.g., 2.16 mg for a 1 mL stock).

  • Add the appropriate volume of DMSO to achieve the desired concentration (e.g., add 1 mL of DMSO for a 10 mM stock from 2.16 mg).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store at -20°C.

Procedure for In Vivo Vehicle Preparation:

  • Solubility Testing: Before preparing a dosing solution, test the solubility of the compound in various vehicles (e.g., sterile saline, 5% DMSO in saline, 10% Tween 80 in saline) to determine the most appropriate one.

  • Example Dosing Solution (e.g., 1 mg/mL in 5% DMSO/saline):

    • Prepare a 20 mg/mL stock solution in 100% DMSO.

    • In a sterile tube, add the required volume of the DMSO stock (e.g., 50 µL for 1 mL final solution).

    • Add sterile saline to bring the final volume to the desired amount (e.g., add 950 µL of saline).

    • Vortex thoroughly to ensure a clear solution. Prepare fresh daily.

Protocol 2: In Vitro Radioligand Binding Assay for Dopamine D2 Receptor Affinity

Rationale: This assay determines the binding affinity (Ki) of 4-Fluoro-4-phenylpiperidine hydrochloride for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand.[4] This is a primary screening method to confirm target engagement.

Materials:

  • HEK293 cells stably expressing human dopamine D2 receptors (or membrane preparations thereof)

  • [³H]Spiperone or [³H]Raclopride (radioligand)

  • Haloperidol (unlabeled competitor for defining non-specific binding)

  • 4-Fluoro-4-phenylpiperidine hydrochloride stock solution

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • 96-well plates

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Filtration manifold

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Radioligand only.

    • Non-specific Binding (NSB): Radioligand + high concentration of unlabeled competitor (e.g., 10 µM Haloperidol).

    • Test Compound: Radioligand + serial dilutions of 4-Fluoro-4-phenylpiperidine hydrochloride (e.g., from 0.1 nM to 10 µM).

  • Reaction Mixture: To each well, add:

    • 50 µL of binding buffer (for Total Binding and NSB) or 50 µL of the appropriate dilution of the test compound/competitor.

    • 50 µL of radioligand at a final concentration close to its Kd (e.g., 0.2 nM [³H]Spiperone).

    • 100 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration manifold. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of 4-Fluoro-4-phenylpiperidine hydrochloride.

    • Fit the data to a one-site competition curve using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

binding_assay_workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Reagents: - Cell Membranes (D2R) - [³H]Radioligand - Buffers - Test Compound Dilutions Plate_Setup Set up 96-well plate: Total, NSB, Test Compound wells Prepare_Reagents->Plate_Setup Incubate Add reagents to wells and incubate (e.g., 60 min at RT) Plate_Setup->Incubate Filter_Wash Rapidly filter through glass fiber filters and wash Incubate->Filter_Wash Scintillation_Count Quantify radioactivity (CPM) Filter_Wash->Scintillation_Count Calculate_Binding Calculate Specific Binding Scintillation_Count->Calculate_Binding Plot_Curve Plot % Specific Binding vs. [Compound] Calculate_Binding->Plot_Curve Determine_IC50_Ki Determine IC50 and Ki (Cheng-Prusoff) Plot_Curve->Determine_IC50_Ki

Caption: Workflow for determining receptor binding affinity.

Protocol 3: In Vivo Assessment of Antipsychotic-like Activity in a Rodent Model

Rationale: This protocol assesses the potential antipsychotic-like effects of 4-Fluoro-4-phenylpiperidine hydrochloride by measuring its ability to attenuate hyperlocomotion induced by a psychostimulant like MK-801 (a non-competitive NMDA receptor antagonist).[6] This is a common behavioral screen for compounds with potential efficacy in treating psychosis.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 4-Fluoro-4-phenylpiperidine hydrochloride dosing solution

  • MK-801 (dizocilpine maleate) solution (e.g., 0.1 mg/mL in saline)

  • Vehicle solution

  • Open field activity chambers equipped with infrared beams

  • Animal scale

  • Syringes and needles for administration (e.g., subcutaneous or intraperitoneal)

Procedure:

  • Acclimation: Acclimate mice to the animal facility for at least one week and to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each mouse individually into an open field chamber and allow them to habituate for 30 minutes.

  • Dosing:

    • Divide mice into groups (n=8-10 per group), e.g.:

      • Group 1: Vehicle + Saline

      • Group 2: Vehicle + MK-801

      • Group 3: Test Compound (e.g., 1 mg/kg) + MK-801

      • Group 4: Test Compound (e.g., 3 mg/kg) + MK-801

      • Group 5: Test Compound (e.g., 10 mg/kg) + MK-801

    • Administer the test compound or vehicle via the chosen route (e.g., subcutaneous, s.c.).

  • Pre-treatment Interval: Allow for a pre-treatment time for the test compound to be absorbed and reach the brain (e.g., 30 minutes).

  • Psychostimulant Challenge: Administer MK-801 (e.g., 0.3 mg/kg, s.c.) or saline to the appropriate groups.

  • Behavioral Recording: Immediately place the mice back into the open field chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for 60-90 minutes.

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

    • Calculate the total distance traveled for each mouse over the recording period.

    • Compare the MK-801 group to the vehicle control group to confirm hyperlocomotion was induced.

    • Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the test compound groups to the MK-801 group. A significant reduction in hyperlocomotion suggests antipsychotic-like activity.

Quantitative Data Summary for Related Compounds

The following table summarizes binding affinity data for compounds structurally related to 4-Fluoro-4-phenylpiperidine hydrochloride. This information can serve as a benchmark for experimental design and interpretation of results.

CompoundReceptorAssay TypeAffinity (Ki, nM)Reference
Haloperidol Dopamine D2Binding2.6[10]
Compound 14a (a 4,4-difluoropiperidine derivative) Dopamine D4Binding0.3[7]
WW-III-55 (an N-phenylpiperazine derivative) Dopamine D3Binding~20[14]
ACP-103 (a fluorophenylmethyl-piperidine derivative) Serotonin 5-HT2ABinding~0.5 (pKi 9.3)[6]
ACP-103 (a fluorophenylmethyl-piperidine derivative) Serotonin 5-HT2CBinding~16 (pKi 8.8)[6]

Troubleshooting and Optimization

  • In Vitro Assays:

    • High Variability: Ensure consistent cell passage number, proper mixing of reagents, and accurate pipetting.

    • Low Specific Binding: Optimize membrane protein concentration and incubation time. Check the quality of the radioligand.

  • In Vivo Studies:

    • Compound Precipitation: If the dosing solution is not clear, sonication or slight warming may help. A different vehicle may be necessary.

    • No Behavioral Effect: The dose range may be too low, or the compound may have poor bioavailability or brain penetration. Consider a different route of administration or dose escalation studies.

    • Sedation at High Doses: High doses may cause non-specific sedative effects. It is important to test the compound alone (without a psychostimulant) to assess its effects on baseline locomotion.

References

  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Using 1-(4-Aminophenyl)piperidine-4-carboxamide Derivatives.
  • ChemRxiv. (2023). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonists. ChemRxiv.
  • BLD Pharm. (n.d.). 400770-91-4|4-Fluoro-4-phenylpiperidine.
  • Fisher Scientific. (2025). SAFETY DATA SHEET.
  • Kwon, Y. E., et al. (2018). Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Aβ 1-42 aggregation for Alzheimer's disease therapeutics. Yonsei University.
  • Li, Y., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. PubMed.
  • Banfield Exchange. (2017). PROTOCOL.
  • Siddiquee, A. A., et al. (2021). Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI.
  • Medvedev, A. E., et al. (1995).
  • Balogh Sivars, K., et al. (2024). A novel in vitro high-content imaging assay for the prediction of drug-induced lung toxicity. SpringerLink.
  • Chen, Y. J., et al. (2021). Automated Synthesis and Initial Evaluation of (4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase. PMC.
  • BindingDB. (n.d.). Ki Summary.
  • Molecular Imaging and Contrast Agent Database (MICAD). (2011). N-(4-(4-(2-(2-[18F]Fluoroethoxy)phenyl)piperazine-1-yl)butyl)-4-(3-thienyl)benzamide. NCBI.
  • Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • Turner, P. V., et al. (2011).
  • AdooQ BioScience. (n.d.). 4-Fluoro-4-phenylpiperidine hydrochloride, 95% Purity.
  • Mallesha, L., et al. (2017). Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes.
  • Diehl, K. H., et al. (2001). A good practice guide to the administration of substances and removal of blood, including routes and volumes.
  • Maillet, M., et al. (2022). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. MDPI.
  • Popa-Wagner, A., et al. (2023).
  • Szałaj, N., et al. (2017). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC - PubMed Central.
  • Charles River Laboratories. (n.d.). Neuroscience Studies.
  • Satała, G., et al. (2021).
  • ResearchGate. (2021). (PDF) Automated Synthesis and Initial Evaluation of (4 ′ -Amino-5 ′ ,8 ′ -difluoro-1 ′ H-spiro[piperidine-4,2 ′ -quinazolin]-1-yl)(4-[18F]fluorophenyl)methanone for PET/MR Imaging of Inducible Nitric Oxide Synthase.
  • Březinová, A., et al. (2022). Dopamine and Dopamine-Related Ligands Can Bind Not Only to Dopamine Receptors. PMC.
  • IACUC. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Office of Research, UC Santa Barbara.
  • Manallack, D. T., et al. (1988). Synthetic analgesics and other phenylpiperidines: effects on uptake and storage of dopamine and other monoamines mouse forebrain tissue. PubMed.
  • Koenig, J. I., et al. (1992).
  • Polter, A. G., & Li, X. (2010). Functional Selectivity and Antidepressant Activity of Serotonin 1A Receptor Ligands. MDPI.
  • Bozzi, Y., & Fagiolini, M. (2023). Editorial: In vitro and in vivo models for neurodevelopmental disorders. PMC - NIH.
  • Maillet, M., et al. (2024). The Serotonin 4 Receptor Subtype: A Target of Particular Interest, Especially for Brain Disorders. PMC.
  • Charles River. (n.d.). Regulations.gov.
  • Gund, T. M., et al. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. PubMed - NIH.
  • Jalal, M. J., & Al-Husseini, M. F. (2023). Understanding Functional Neurological Disorder: Recent Insights and Diagnostic Challenges. MDPI.
  • Gorgani, L., et al. (2017). Neuroprotective effects of piperine on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced Parkinson's disease mouse model. PubMed.

Sources

Technical Guide: 4-Fluoro-4-phenylpiperidine Hydrochloride as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview & Chemical Identity

Structural Distinction (Critical)

Before proceeding, it is imperative to distinguish the target molecule from its structural isomer, as they are often conflated in commercial catalogs.

FeatureTarget Molecule (Gem-Fluoro)Common Isomer (Para-Fluoro)
Name 4-Fluoro-4-phenylpiperidine HCl 4-(4-Fluorophenyl)piperidine HCl
Structure Fluorine is attached to the piperidine C4 (Geminal to phenyl).Fluorine is attached to the Phenyl ring (Para position).
CAS 1056382-25-2 (Generic/Base)37656-48-7
Primary Utility Metabolic blocker (CYP450), pKa modulator, Bioisostere of 4-OH.Precursor to Paroxetine (Paxil), Haloperidol analogs.
Reactivity Resistant to oxidation at C4; lowers amine basicity.Standard secondary amine reactivity; susceptible to benzylic oxidation.

This guide focuses exclusively on the Gem-Fluoro variant (4-Fluoro-4-phenylpiperidine) , a specialized scaffold used to enhance metabolic stability and alter physicochemical properties in CNS-active agents.

Application Logic: Why Use this Scaffold?

The 4-fluoro-4-phenylpiperidine motif is a strategic bioisostere used in "Lead Optimization" phases.

  • Metabolic Blocking: In many 4-phenylpiperidine drugs (e.g., opioids, antipsychotics), the C4 position is a "metabolic soft spot" prone to hydroxylation by CYP450 enzymes. Replacing the C4-Hydrogen or C4-Hydroxyl with Fluorine blocks this metabolic pathway, significantly extending half-life (

    
    ).
    
  • pKa Modulation: The highly electronegative fluorine at C4 exerts an inductive electron-withdrawing effect (

    
    ) on the piperidine nitrogen. This typically lowers the pKa of the amine by 1–2 units compared to the non-fluorinated parent.
    
    • Impact: Increased fraction of non-ionized drug at physiological pH

      
       Enhanced Blood-Brain Barrier (BBB) penetration.
      
  • Conformational Locking: The gauche effect associated with the C-F bond can restrict the conformational flexibility of the piperidine ring, potentially locking the phenyl group into a bioactive orientation favored by GPCRs (e.g., NMDA, Sigma-1, or Opioid receptors).

Part 2: Synthetic Protocols & Methodologies

Synthesis of 4-Fluoro-4-phenylpiperidine HCl

Context: Direct fluorination of the piperidine ring is difficult. The standard authoritative route involves deoxyfluorination of the corresponding alcohol (4-phenyl-4-piperidinol) using DAST (Diethylaminosulfur trifluoride).

Precursor Material
  • Starting Material: N-Boc-4-phenyl-4-piperidinol (Commercial or synthesized via Grignard addition of PhMgBr to N-Boc-4-piperidone).

  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Solvent: Anhydrous Dichloromethane (DCM).

Step-by-Step Protocol

Phase A: Deoxyfluorination (Critical Safety Step)

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet. Note: DAST reacts violently with water and etches glass; use Teflon-coated ware if available, or ensure glassware is bone-dry.

  • Dissolution: Dissolve N-Boc-4-phenyl-4-piperidinol (10.0 mmol) in anhydrous DCM (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

  • Addition: Add DAST (12.0 mmol, 1.2 eq) dropwise via syringe over 15 minutes. Do not allow temperature to rise.

  • Reaction: Stir at -78°C for 1 hour, then allow the mixture to warm slowly to Room Temperature (RT) over 4 hours.

    • Mechanism:[1][2][3] The hydroxyl oxygen attacks sulfur, forming a good leaving group. Fluoride ion then displaces this group via an

      
      -like mechanism (stabilized by the benzylic cation character) or 
      
      
      
      , depending on substrate sterics.
  • Quench: Cool back to 0°C. CAREFULLY quench by dropwise addition of saturated aqueous NaHCO₃. Vigorous effervescence will occur.

  • Extraction: Extract with DCM (3 x 50 mL). Wash combined organics with brine, dry over MgSO₄, and concentrate.[4]

  • Purification: Flash column chromatography (Hexanes/EtOAc) to yield N-Boc-4-fluoro-4-phenylpiperidine.

Phase B: Deprotection to Hydrochloride Salt

  • Dissolution: Dissolve the intermediate from Phase A in 1,4-Dioxane (20 mL).

  • Acidolysis: Add 4M HCl in Dioxane (10 mL, excess). Stir at RT for 2–4 hours. A white precipitate should form.

  • Isolation: Dilute with diethyl ether (50 mL) to maximize precipitation. Filter the solid under nitrogen.

  • Drying: Dry the solid in a vacuum oven at 40°C to yield 4-Fluoro-4-phenylpiperidine Hydrochloride .

Analytical Validation Parameters

Ensure your product meets these specifications before using it as an intermediate.

TestExpected ResultNotes
¹H NMR (DMSO-d₆)

7.3–7.5 (m, 5H, Ph), 3.0–3.4 (m, 4H, Piperidine), 2.1–2.4 (m, 4H).
Look for geminal coupling patterns.
¹⁹F NMR Singlet (or multiplet depending on resolution) around -160 to -180 ppm.Distinct from para-F (-110 ppm).
Melting Point >200°C (Decomposition)Hygroscopic solid. Store in desiccator.
Mass Spec (ESI) [M+H]⁺ = 180.1Free base mass.

Part 3: Application Workflows (Visualized)

Workflow: Incorporation into Drug Scaffolds via Reductive Amination

This is the most common reaction to attach this intermediate to a core scaffold.

ReductiveAmination Start 4-Fluoro-4-phenylpiperidine HCl (Amine Source) Imine Imine Intermediate Start->Imine Mix in DCM/DCE Aldehyde Core Scaffold-CHO (Aldehyde) Aldehyde->Imine Base Neutralization (Et3N or DIPEA) Base->Start Frees Base Product Tertiary Amine Product (Drug Candidate) Imine->Product Reduction (RT, 12h) Reductant NaBH(OAc)3 (Mild Reductant) Reductant->Product

Figure 1: Standard Reductive Amination Protocol for coupling 4-Fluoro-4-phenylpiperidine to aldehyde-bearing scaffolds.

Mechanistic Logic: Metabolic Stability

The diagram below illustrates why this specific intermediate is chosen over the non-fluorinated analog.

Metabolism cluster_0 Standard Scaffold (Susceptible) cluster_1 Fluorinated Scaffold (Resistant) Drug_H 4-Phenylpiperidine (C4-H) Metabolite 4-Hydroxy Metabolite (Inactive/Toxic) Drug_H->Metabolite Oxidation at C4 CYP CYP450 Enzyme CYP->Metabolite Drug_F 4-Fluoro-4-phenylpiperidine (C4-F) Block Metabolic Blockade Drug_F->Block C-F Bond Strong Stable Intact Drug (Extended Half-life) Block->Stable No Oxidation

Figure 2: Comparison of metabolic fate. The C-F bond (approx. 116 kcal/mol) resists the oxidative cleavage that typically degrades the C-H bond (approx. 99 kcal/mol) at the benzylic position.

Part 4: Troubleshooting & Handling

Solubility Issues
  • Problem: The HCl salt is sparingly soluble in non-polar solvents (DCM, Toluene).

  • Solution: For reactions requiring non-polar media (e.g., Buchwald couplings), convert to the free base in situ or beforehand.

    • Protocol: Suspend salt in DCM; add 1.1 eq 1M NaOH; stir 10 min; separate organic layer; dry and use immediately.

Reactivity in Nucleophilic Substitutions ( )
  • Observation: The steric bulk of the gem-phenyl/fluoro group at C4 makes the nitrogen slightly more sterically hindered than in simple piperidine.

  • Adjustment: When alkylating with secondary halides, increase temperature to 60–80°C (DMF or Acetonitrile) and use KI as a catalyst (Finkelstein condition).

References

  • Sigma-Aldrich. (2024). Product Specification: 4-Fluoro-4-phenylpiperidine hydrochloride.[3][4][5] Link(Note: Search CAS 1056382-25-2 for specific isomer).

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine - a story from multiple orientations. (Discussion on Fluorine modulation of Piperidine pKa). Link

  • Rowley, M., et al. (2001). 4-Heterocycle-Substituted 4-Phenylpiperidines as Potent, Selective High-Affinity Ligands for the Human Dopamine D4 Receptor. Journal of Medicinal Chemistry. (Example of 4-substituted-4-phenylpiperidine scaffolds). Link

Sources

Protocol for N-alkylation of 4-Fluoro-4-phenylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protocol for N-Alkylation of 4-Fluoro-4-phenylpiperidine Hydrochloride

Part 1: Executive Summary & Regulatory Compliance

1.1 Scope and Application This document details the protocol for the N-alkylation of 4-fluoro-4-phenylpiperidine hydrochloride (4-FPP HCl). This scaffold is a pharmacophore found in various mu-opioid receptor agonists (e.g., p-fluoromeperidine analogs) and neuroleptic agents (butyrophenone derivatives). The presence of the geminal fluorine and phenyl group at the C4 position creates a conformationally restricted chair structure, influencing both the nucleophilicity of the piperidine nitrogen and the lipophilicity of the final construct.

1.2 Regulatory Warning (Critical)

WARNING: CONTROLLED SUBSTANCE PRECURSOR 4-Fluoro-4-phenylpiperidine and its structural analogs are frequently classified as List I Chemicals or Schedule I/II Precursors (depending on jurisdiction, e.g., DEA in the USA, EMCDDA in Europe) due to their utility in synthesizing p-fluorofentanyl or meperidine analogs.

  • Compliance: This protocol is intended strictly for authorized researchers possessing valid DEA registrations (or equivalent local licensure) for forensic analysis, toxicological standard preparation, or legitimate drug discovery.

  • Safety: All waste streams must be neutralized and disposed of according to hazardous waste regulations to prevent environmental contamination with bioactive amines.

Part 2: Scientific Principles & Reaction Strategy

2.1 Mechanistic Insight The reaction is a bimolecular nucleophilic substitution (


) or a reductive amination. The starting material is supplied as the hydrochloride salt (

), which is non-nucleophilic.
  • De-salting (In Situ): The protonated amine must be deprotonated to its free base form to restore the lone pair on the nitrogen.

    • Equation:

      
      
      
  • Nucleophilic Attack: The secondary amine attacks the electrophilic carbon of the alkyl halide.

    • Steric Consideration: While the C4 position is sterically crowded (gem-disubstituted), the N1 position remains relatively accessible. However, the chair conformation is locked, potentially affecting the reaction kinetics compared to unsubstituted piperidine.

  • Scavenging: The reaction generates acid (HX), requiring a stoichiometric excess of base to drive the equilibrium forward.

2.2 Strategic Choice of Reagents

  • Base: Potassium Carbonate (

    
    ) is preferred over organic bases (like TEA) for alkyl halides because it simplifies workup (insoluble in organic solvents) and minimizes racemization of sensitive alkylating agents.
    
  • Solvent: Acetonitrile (MeCN) is the "Gold Standard" here. It is polar enough to solubilize the intermediate transition state but allows for easy removal via rotary evaporation. DMF is a viable alternative for unreactive chlorides but complicates the workup due to its high boiling point.

  • Catalyst: Potassium Iodide (KI) is added when using alkyl chlorides or bromides to generate the more reactive alkyl iodide in situ (Finkelstein reaction).

Part 3: Experimental Protocol

Method A: Direct Alkylation (Standard)

Best for primary alkyl halides (Chlorides, Bromides, Iodides).

Materials:

  • Substrate: 4-Fluoro-4-phenylpiperidine HCl (1.0 equiv)

  • Reagent: Alkyl Halide (1.1 - 1.2 equiv)

  • Base: Anhydrous

    
     (3.0 equiv)
    
  • Catalyst: KI (0.1 equiv) - Optional, use if alkyl halide is a chloride.[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) [0.1 M concentration][2]

Step-by-Step Procedure:

  • Preparation: Oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.
    
  • Charging: Add 4-Fluoro-4-phenylpiperidine HCl (1.0 eq),

    
     (3.0 eq), and KI (0.1 eq, if needed) to the flask.
    
  • Solvation: Add anhydrous MeCN. Stir vigorously at Room Temperature (RT) for 15 minutes. Note: This "pre-stir" allows the base to neutralize the HCl salt, generating the free amine in situ.

  • Addition: Add the Alkyl Halide (1.1 eq) dropwise via syringe.

  • Reaction:

    • For Iodides/Bromides: Stir at 60°C for 4–12 hours.

    • For Chlorides: Heat to reflux (82°C) for 12–24 hours.

  • Monitoring: Check reaction progress via TLC (System: 5% MeOH in DCM). Stain with Dragendorff’s reagent (orange spot indicates tertiary amine).

  • Workup:

    • Cool mixture to RT.

    • Filter off the solid inorganic salts (

      
      , KCl/KBr) using a sintered glass funnel or Celite pad.
      
    • Concentrate the filtrate in vacuo to obtain the crude oil.

  • Purification: Dissolve crude in Ethyl Acetate (EtOAc). Wash with 5%

    
     (aq) followed by Brine. Dry over 
    
    
    
    .[1] Flash chromatography (Silica Gel) is usually required to remove trace unreacted amine.
Method B: Reductive Amination (Alternative)

Best for avoiding over-alkylation or when the alkylating agent is available as an Aldehyde/Ketone.

Materials:

  • Substrate: 4-Fluoro-4-phenylpiperidine HCl (1.0 equiv)

  • Reagent: Aldehyde/Ketone (1.1 equiv)[1]

  • Reductant: Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)[1]
    
  • Base: Triethylamine (

    
    ) (1.0 equiv) - Strictly to free-base the HCl salt.
    
  • Solvent: 1,2-Dichloroethane (DCE) or DCM.[1]

Step-by-Step Procedure:

  • Free-Basing: Dissolve the amine HCl salt in DCE. Add

    
     (1.0 eq) and stir for 10 mins.
    
  • Imine Formation: Add the Aldehyde/Ketone (1.1 eq).[1] If using a ketone, add a drop of Acetic Acid to catalyze imine formation. Stir for 30–60 mins.

  • Reduction: Add

    
     (1.5 eq) in one portion.
    
  • Reaction: Stir at RT for 12–16 hours under

    
    .
    
  • Quench: Quench with saturated

    
     solution.
    
  • Extraction: Extract with DCM (3x). Wash combined organics with Brine.

Part 4: Data Presentation & Visualization

Table 1: Troubleshooting Common Issues

IssueProbable CauseCorrective Action
Low Yield Incomplete free-basing of HCl salt.Increase

to 4.0 eq or pre-treat salt with NaOH/DCM extraction.
No Reaction Alkyl chloride is too unreactive.Add 0.5 eq KI (Finkelstein conditions) or switch solvent to DMF (100°C).
Over-Alkylation Formation of quaternary ammonium salt.Reduce Alkyl Halide to 0.95 eq; Ensure dilute conditions (0.05 M).
Emulsion in Workup Fine inorganic particulates.Filter reaction mixture through Celite before aqueous workup.

Figure 1: Reaction Workflow Diagram

ReactionProtocol Start Start: 4-FPP HCl Salt FreeBase Step 1: Free-Basing (K2CO3 / MeCN) Start->FreeBase Neutralize Alkylation Step 2: Alkylation (R-X, Heat) FreeBase->Alkylation + Alkyl Halide Check Checkpoint: TLC / LCMS Alkylation->Check Check->Alkylation Incomplete Workup Step 3: Workup (Filter & Extract) Check->Workup Complete Purify Step 4: Purification (Column Chrom.) Workup->Purify Final Final Product: N-Alkyl-4-FPP Purify->Final

Caption: Workflow for the base-mediated N-alkylation of 4-Fluoro-4-phenylpiperidine HCl.

Part 5: References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989. (Standard reference for N-alkylation procedures).

  • Janssen, P. A. J. "Synthesis of chemical classes of neuroleptic agents." Clinical Trials Journal, 1960. (Foundational work on 4-phenylpiperidine synthesis).

  • Drug Enforcement Administration (DEA). "List of Scheduled Chemicals." Deadiversion.usdoj.gov. [Link] (Accessed Oct 2023).

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. [Link] (Protocol for Method B).

  • PubChem. "4-(4-Fluorophenyl)piperidine Compound Summary." National Library of Medicine. [Link] (Chemical property verification).

Sources

Application Note: High-Purity Isolation of 4-Fluoro-4-phenylpiperidine Hydrochloride via RP-HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

4-Fluoro-4-phenylpiperidine hydrochloride (CAS: 1056382-25-2) is a critical pharmacophore found in various psychoactive compounds and paroxetine analogs.[1] Its structural core—a piperidine ring substituted at the 4-position with both a phenyl group and a fluorine atom—presents specific chromatographic challenges.[1]

The primary purification difficulty arises from the basic nitrogen (


) interacting with residual silanols on silica-based columns, leading to peak tailing.[1] Furthermore, synthetic routes often involve the hydrogenation of 4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine , making the separation of this unsaturated intermediate a critical quality attribute (CQA).[1]

This guide provides a self-validating workflow for the analytical quality control (QC) and preparative isolation of this compound, ensuring high purity (>99%) and stable salt formation.

Chemical Profile
PropertyDescription
Structure Piperidine ring, 4-F, 4-Phenyl substitution
Molecular Weight 179.23 g/mol (Free Base) / 215.7 g/mol (HCl Salt)
Solubility Soluble in Water, Methanol, DMSO; Sparingly soluble in ACN
UV Cutoff 210–220 nm (Strong), 254 nm (Moderate - Phenyl)
Key Impurity 4-Fluoro-4-phenyl-1,2,3,6-tetrahydropyridine (Alkene precursor)

Method Development Strategy: The "Silanol Effect"

To achieve a symmetrical peak shape for basic amines like 4-Fluoro-4-phenylpiperidine, we must mitigate the secondary interactions between the positively charged ammonium species (


) and the deprotonated silanol groups (

) on the column stationary phase.[1]

We utilize a "Low pH / Ion Suppression" Strategy: By maintaining the mobile phase pH < 3.0 (using Trifluoroacetic Acid or Formic Acid), we achieve two goals:

  • Silanol Suppression: The high concentration of protons (

    
    ) keeps the residual silanols protonated (
    
    
    
    ), rendering them neutral and preventing ionic interaction with the amine.
  • Amine Protonation: The analyte remains fully protonated, ensuring consistent retention behavior based on hydrophobic partitioning of the phenyl ring rather than fluctuating ionic interactions.

Protocol A: Analytical QC Method (UPLC/HPLC)

Objective: Quantify purity and detect the "Alkene" impurity (tetrahydropyridine) prior to scale-up.

Chromatographic Conditions
  • System: HPLC or UPLC with PDA/UV detector.

  • Column: C18 Base-Deactivated Column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).[1]

    • Dimensions: 4.6 x 100 mm, 3.5 µm (HPLC) or 2.1 x 50 mm, 1.7 µm (UPLC).

  • Mobile Phase A (MPA): Water + 0.1% Trifluoroacetic Acid (TFA).[2]

    • Note: TFA is preferred over Formic Acid for UV baselines; Formic is preferred for MS.[1]

  • Mobile Phase B (MPB): Acetonitrile (ACN) + 0.1% TFA.

  • Flow Rate: 1.0 mL/min (Standard HPLC).

  • Detection: 215 nm (Primary), 254 nm (Secondary).

  • Temperature: 30°C.

Gradient Table (Standard HPLC)
Time (min)% MPB (ACN)Logic
0.05Initial equilibration (highly aqueous to retain polar salts).[1]
1.05Isocratic hold.[1]
10.060Linear ramp.[1] The fluorinated phenyl group is moderately hydrophobic.
12.095Wash step to elute highly non-polar dimers/polymers.
14.095Hold wash.[1]
14.15Re-equilibration.
18.05Ready for next injection.[1]

Expected Result: The saturated piperidine product elutes earlier than the unsaturated tetrahydropyridine impurity due to the slightly higher polarity and flexibility of the saturated ring compared to the planar double bond system of the impurity.

Protocol B: Preparative Purification (Scale-Up)[1]

Objective: Isolate >100 mg of target compound from crude reaction mixtures.

Preparative Setup[6][7][12]
  • Column: Prep C18 (e.g., 19 x 150 mm, 5 µm).

  • Mobile Phase Modifier: Switch to 0.1% Formic Acid or 10mM Ammonium Formate (pH 3.0) .[1]

    • Reasoning: TFA can form strong ion pairs that are difficult to remove during lyophilization.[1] Formic acid is volatile and easier to remove.

  • Flow Rate: 15–20 mL/min.[1]

Step-by-Step Workflow
  • Sample Dissolution: Dissolve crude solid in 90% Water / 10% ACN + 0.5% Formic Acid.[1]

    • Critical: Ensure pH < 3 to fully solubilize the amine salt. Filter through 0.45 µm PTFE.[1]

  • Loading Study: Inject 100 µL analytical load first. Scale up linearly (e.g., if 100 µL gives peak height 200 mAU, 1 mL is safe for Prep).

  • Collection Trigger: Set fraction collector to "Slope + Threshold".[1]

    • Threshold: 50 mAU (to avoid baseline noise).

    • Slope: High sensitivity to catch the shoulder of the impurity if resolution is poor.

  • Post-Run Processing (Salt Exchange):

    • The collected fractions will be formate salts (if Formic acid was used).

    • To convert to Hydrochloride :

      • Pool pure fractions.[1]

      • Add 1.1 equivalents of HCl (aq) or 2M HCl in Diethyl Ether.

      • Lyophilize (freeze-dry) or rotary evaporate.

      • Result: White crystalline solid of 4-Fluoro-4-phenylpiperidine HCl.[1]

Visualization: Purification Logic & Impurity Control[1]

The following diagram illustrates the decision logic for separating the target saturated amine from its unsaturated synthetic precursor.

PurificationLogic Crude Crude Reaction Mixture (Target + Alkene Impurity) Dissolution Dissolve in Acidic Media (H2O/ACN + Formic Acid) Crude->Dissolution HPLC Prep HPLC (C18) Low pH Gradient Dissolution->HPLC Decision Peak Elution Order? HPLC->Decision Target Target: Saturated Piperidine (Elutes First/Middle) Decision->Target Main Peak Impurity Impurity: Tetrahydropyridine (Elutes Later - More Hydrophobic) Decision->Impurity Late Eluter Workup Pool Fractions -> Add HCl -> Lyophilize Target->Workup Final Pure 4-Fluoro-4-phenylpiperidine HCl Workup->Final

Caption: Workflow distinguishing the target saturated amine from the hydrophobic alkene impurity.

Troubleshooting & Safety

Common Issues
  • Peak Tailing: If tailing persists despite Low pH, add 10-20 mM Ammonium Formate to the aqueous mobile phase.[1] The ammonium ions compete with the amine for silanol sites (Mass Action Law).

  • Fronting: Usually indicates column overload (concentration too high).[3] Dilute sample or increase column diameter.

  • Ghost Peaks: Check for carryover. Basic amines stick to injector seals.[1] Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid.[1]

Safety Considerations
  • Fluorine Chemistry: While the final product is stable, precursors in the synthesis (if performed in-house) may involve fluorinating agents.

  • Bioactivity: As a structural analog to pharmacologically active opioids and SSRIs, handle all powders in a fume hood or glovebox to prevent inhalation. Treat as a potential potent CNS active agent.[1]

References

  • BenchChem. (2025).[3] Optimization of HPLC Separation for Piperidine Diastereomers. Retrieved from

  • Sielc Technologies. (2018).[4] Separation of 4-Phenylpiperidine on Newcrom R1 HPLC column. Retrieved from

  • ChemicalBook. (n.d.). 4-(4-Fluorophenyl)piperidine Synthesis and Purification. Retrieved from

  • PubChem. (2025).[5] 4-Fluoro-4-phenylpiperidine hydrochloride (Compound Summary). National Library of Medicine.[1] Retrieved from

  • Cayman Chemical. (2023). para-fluoro Phenethyl 4-ANPP (hydrochloride) Product Information. Retrieved from

Sources

Application Note: High-Sensitivity LC-MS/MS Profiling of 4-Fluoro-4-phenylpiperidine (4-FPP) and its Oxidative Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

4-Fluoro-4-phenylpiperidine (4-FPP) is a critical pharmacophore found in various therapeutic agents (e.g., subtype-selective NMDA antagonists, serotonin reuptake inhibitors) and is a structural analog of the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). While the fluorine substitution at the C4 position alters the physicochemical properties and metabolic stability compared to the non-fluorinated scaffold, the potential for bioactivation into neurotoxic pyridinium species (analogous to MPP+) remains a primary toxicological concern during drug development.

This Application Note provides a comprehensive protocol for the LC-MS/MS analysis of 4-FPP and its putative metabolites in biological matrices (plasma, urine, and microsomal incubations). Unlike standard assays that target only the parent compound, this method is designed to simultaneously profile oxidative metabolites, specifically the N-oxide , hydroxylated species , and the pyridinium oxidation product , which serves as a biomarker for potential neurotoxicity.

Metabolic Logic & Pathway Prediction

The metabolism of the 4-phenylpiperidine scaffold is well-documented. By applying structure-metabolism relationships (SMR) from MPTP and Haloperidol studies, we can predict the critical biotransformations for 4-FPP. The analytical challenge lies in distinguishing isobaric metabolites (e.g., N-oxide vs. C-hydroxyl) and quantifying the highly polar pyridinium species.

MetabolicPathway Parent 4-Fluoro-4-phenylpiperidine (4-FPP) m/z 180.1 NOxide N-Oxide Metabolite (N-O-FPP) m/z 196.1 Parent->NOxide FMO / CYP450 (N-Oxidation) Pyridinium 4-Fluoro-4-phenylpyridinium (FPP+) m/z 176.1 (Toxicological Marker) Parent->Pyridinium MAO-B / CYP (Desaturation -4H) Hydroxy Hydroxy-4-FPP (Ring Hydroxylation) m/z 196.1 Parent->Hydroxy CYP450 (Aromatic/Aliphatic -OH) Glucuronide N-Glucuronide m/z 356.1 Parent->Glucuronide UGT (Glucuronidation)

Figure 1: Predicted metabolic pathways for 4-FPP. The formation of the Pyridinium species (FPP+) is the critical pathway for toxicity assessment.

Experimental Design Strategy

Chromatographic Separation (The "Isomer Problem")

The N-oxide and Hydroxy metabolites are isobaric (m/z 196.1). Standard C18 columns often fail to resolve these species adequately.

  • Recommendation: Use a Pentafluorophenyl (PFP) column. The PFP phase offers unique selectivity for fluorinated compounds and aromatic isomers through pi-pi interactions, providing superior resolution of the N-oxide from the hydroxylated metabolites compared to C18.

Sample Preparation (The "Cleanliness" Factor)

Since 4-FPP is a basic amine (pKa ~9-10), Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) is strictly recommended over protein precipitation. This ensures the removal of phospholipids (which cause matrix suppression) and allows for an aggressive organic wash to remove neutral interferences.

Detailed Protocol

Reagents & Materials
  • Standards: 4-Fluoro-4-phenylpiperidine HCl (CAS: 37656-48-7), 4-Phenylpyridine (as surrogate for pyridinium metabolite if authentic standard unavailable).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA).

  • SPE Cartridges: Oasis MCX or Strata-X-C (30 mg/1 mL).

Sample Preparation: Mixed-Mode Cation Exchange (MCX)

This protocol is optimized for plasma (200 µL).

  • Pre-treatment:

    • Aliquot 200 µL plasma into a 1.5 mL tube.

    • Add 20 µL Internal Standard (e.g., Haloperidol-d4 or MPTP-d3).

    • Add 200 µL 4% H3PO4 (Phosphoric Acid) to acidify (pH ~2-3) and disrupt protein binding. Vortex for 30 sec.

  • Conditioning:

    • Add 1 mL MeOH to SPE cartridge.

    • Add 1 mL Water to SPE cartridge.

  • Loading:

    • Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).

  • Washing (Critical Step):

    • Wash 1: Add 1 mL 2% Formic Acid in Water (removes acidic/neutral interferences).

    • Wash 2: Add 1 mL 100% Methanol (removes hydrophobic neutrals and phospholipids). Note: The basic analytes remain bound to the sorbent via ionic interaction.

  • Elution:

    • Elute with 2 x 250 µL of 5% NH4OH in Methanol .

  • Reconstitution:

    • Evaporate eluate to dryness under N2 at 40°C.

    • Reconstitute in 100 µL Mobile Phase A/B (90:10) .

LC-MS/MS Instrumentation & Parameters

Liquid Chromatography (UHPLC):

  • Column: Kinetex F5 (PFP) or equivalent, 2.1 x 100 mm, 1.7 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Profile:

Time (min) %B Event
0.0 5 Initial Hold
1.0 5 Desalting
6.0 40 Metabolite Elution
8.0 95 Wash
9.5 95 Wash Hold
9.6 5 Re-equilibration

| 12.0 | 5 | End |

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

MRM Transitions (Validated & Predicted):

AnalytePrecursor (m/z)Product (m/z)CE (eV)TypeRationale
4-FPP (Parent) 180.1 109.1 25QuantFluorotropylium ion (C7H6F+)
180.156.135QualTetrahydropyridine ring fragment
180.1160.115QualLoss of HF [M-20]+
N-Oxide / Hydroxy 196.1 109.1 28QuantConserved Fluorotropylium core
196.1178.118QualLoss of H2O (Characteristic of N-oxide)
Pyridinium (FPP+) 176.1 109.1 30QuantAromatized core stability
176.1156.120QualLoss of HF
Glucuronide 356.1 180.1 20QuantNeutral loss of Glucuronide (-176)

Data Analysis & Validation

Differentiating Isomers

To confirm the identity of the N-oxide versus Ring Hydroxylation :

  • In-Source Fragmentation: N-oxides often show a characteristic loss of oxygen (-16 Da) or water (-18 Da) at low collision energies, whereas ring hydroxyls are more stable.

  • Retention Time: On a PFP column, the N-oxide typically elutes earlier than the ring-hydroxylated metabolites due to higher polarity and distinct interaction with the fluoro-phase.

Validation Criteria (FDA/EMA)
  • Linearity: 1.0 – 1000 ng/mL (r² > 0.995).

  • Recovery: >85% using the MCX protocol (consistent across Low, Mid, High QC).

  • Matrix Effect: Assess by post-column infusion. The PFP column + MCX extraction typically yields matrix factors (MF) between 0.9 and 1.1.

Analytical Workflow Diagram

Workflow Sample Biological Sample (Plasma/Microsomes) PreTreat Acidification (4% H3PO4) Sample->PreTreat SPE SPE Extraction (Oasis MCX) PreTreat->SPE Load LC UHPLC Separation (Kinetex F5 PFP Column) SPE->LC Elute & Reconstitute MS MS/MS Detection (MRM Mode) LC->MS Data Metabolite Profiling & Quantitation MS->Data

Figure 2: Step-by-step analytical workflow for 4-FPP analysis.

References

  • PubChem. (2025). 4-(4-Fluorophenyl)piperidine Compound Summary. National Library of Medicine. [Link]

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: 4-Phenylpiperidine Derivatives. Journal of Medicinal Chemistry. [Link]

  • Castagnoli, N., et al. (1997). Neurotoxicity of MPTP and Related Phenylpiperidines. Chemical Research in Toxicology. [Link]

  • European Medicines Agency (EMA). (2011). Guideline on Bioanalytical Method Validation. [Link]

Sources

Use of 4-Fluoro-4-phenylpiperidine hydrochloride in medicinal chemistry library synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 4-Fluoro-4-phenylpiperidine Hydrochloride in Medicinal Chemistry Libraries

Executive Summary

In modern drug discovery, the 4-phenylpiperidine scaffold is a privileged structure, serving as the pharmacophore for numerous opioids, NK1 antagonists, and antipsychotics. However, the C4-benzylic position is a metabolic "soft spot," highly susceptible to Cytochrome P450 (CYP450) oxidative hydroxylation.

This guide details the application of 4-Fluoro-4-phenylpiperidine hydrochloride (CAS: 1056382-25-2) as a bioisosteric building block.[1] By substituting the C4-hydrogen with fluorine, medicinal chemists can block benzylic oxidation, modulate lipophilicity, and alter ring conformation without disrupting ligand-protein binding. This note provides validated protocols for integrating this scaffold into high-throughput library synthesis.

Physicochemical & Structural Profile

The strategic value of 4-Fluoro-4-phenylpiperidine lies in the "Fluorine Effect." Unlike hydrogen, fluorine is biologically orthogonal and forms a significantly stronger bond with carbon (C-F: ~116 kcal/mol vs. C-H: ~99 kcal/mol), rendering the C4 position resistant to metabolic attack.[1]

Table 1: Comparative Properties (Parent vs. Fluorinated Analog)

Property4-Phenylpiperidine (Parent)4-Fluoro-4-phenylpiperidine (Analog)Impact of Fluorination
Metabolic Fate Rapid C4-hydroxylation (CYP2D6/3A4)Metabolically Blocked at C4Significantly extends

(Half-life).[1]
Basicity (

)
~9.4 (Secondary Amine)~8.9 - 9.1 (Est.)[1]Slight reduction in basicity due to inductive effect (

) of F at the

-position.
Lipophilicity (

)
~2.2~2.4Slight increase; F is more lipophilic than H in this context.
Conformation Chair (Phenyl equatorial preferred)Chair (Phenyl/Fluoro competition)F favors axial positions in some solvated states (gauche effect), potentially locking active conformations.[1]

Mechanism of Action: Metabolic Blockade[1]

The primary utility of this building block is to prevent the formation of potentially toxic or inactive metabolites. The diagram below illustrates the metabolic divergence between the hydrogen and fluorine analogs.

MetabolicPathways Start_H 4-Phenylpiperidine (Parent) Start_F 4-Fluoro-4-phenylpiperidine (Bioisostere) CYP CYP450 (Oxidation) Start_H->CYP High Affinity Stable_F Metabolically Stable Scaffold Start_F->Stable_F C-F Bond Resists Oxidation Metabolite_H 4-Hydroxy-4-phenylpiperidine (Inactive/Excreted) CYP->Metabolite_H C-H Abstraction (Fast)

Figure 1: Metabolic blockade mechanism. The C-F bond prevents the oxidative hydroxylation common to the parent scaffold.

Synthetic Protocols for Library Generation

Handling the hydrochloride salt in parallel synthesis requires specific neutralization steps to ensure reactivity, particularly in automated liquid handling systems where solubility is critical.[1]

Protocol A: Free-Basing (Essential Pre-cursor Step)

Rationale: The HCl salt is stable but insoluble in many non-polar organic solvents (DCM, Toluene) used in cross-coupling.[1] Attempting in situ neutralization can lead to salt clumping.

  • Dissolution: Suspend 4-Fluoro-4-phenylpiperidine HCl (1.0 equiv) in DCM (10 mL/g).

  • Basification: Add 1M NaOH (2.0 equiv) and stir vigorously for 15 minutes.

    • Note: Ensure the pH of the aqueous layer is >12.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Pass the combined organics through a phase separator cartridge (hydrophobic frit) or dry over anhydrous

    
    .
    
  • Concentration: Evaporate solvent in vacuo to yield the free base as a viscous oil. Use immediately.

Protocol B: Parallel Reductive Amination (N-Alkylation)

Application: Generating N-alkylated libraries (e.g., mimicking Haloperidol or Loperamide structures).[1]

Reagents:

  • Amine: 4-Fluoro-4-phenylpiperidine (Free base)

  • Aldehydes/Ketones: Diverse set (1.0 equiv)[1]

  • Reductant: Sodium triacetoxyborohydride (

    
    , 1.5 equiv)[1]
    
  • Solvent: DCE (1,2-Dichloroethane) or DCM with 1% Acetic Acid.

Workflow:

  • Aliquot: Dispense 0.2 mmol of the aldehyde into reaction vials.

  • Addition: Add 0.2 mmol of amine (in DCE) to each vial.

  • Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Shake at RT for 30 mins.

  • Reduction: Add

    
     (1.5 equiv) as a solid or slurry.
    
  • Incubation: Shake at RT for 16 hours.

  • Quench: Add 10%

    
     solution.
    
  • Purification: Extract with DCM. Evaporate. Purify via SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges (Catch & Release) to isolate the basic amine product.[1]

Protocol C: Buchwald-Hartwig Amination (N-Arylation)

Application: Synthesizing N-aryl derivatives where


 fails (electron-rich aryl halides).

Reagents:

  • Amine: 4-Fluoro-4-phenylpiperidine HCl (1.0 equiv)[1][2]

  • Aryl Halide: Ar-Br or Ar-I (1.0 equiv)[1]

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%)[1]
    
  • Base:

    
     (Sodium tert-butoxide) (2.5 equiv)
    
  • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step:

  • Prep: In a glovebox or under

    
    , combine the amine salt, aryl halide, and base in a reaction vial.
    
    • Critical: The use of 2.5 equiv of base accounts for the HCl salt neutralization in situ.

  • Catalyst: Add the pre-mixed Pd/Ligand solution.

  • Heat: Seal and heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Pd black.[1] Dilute with EtOAc, wash with water.

  • Analysis: Monitor conversion via LC-MS. The fluorine atom provides a distinct handle for

    
     NMR monitoring if required.
    

Workflow Visualization

The following diagram outlines the decision tree for selecting the correct synthetic route based on the target library diversity.

SynthesisWorkflow Input Input: 4-Fluoro-4-phenylpiperidine HCl Decision Target Diversity? Input->Decision Route_A Route A: N-Alkyl Derivatives (GPCR Ligands) Decision->Route_A Aliphatic Linker Route_B Route B: N-Aryl Derivatives (Kinase/Ion Channel) Decision->Route_B Aromatic Linker Step_A1 Reductive Amination (STAB / DCE) Route_A->Step_A1 Step_B1 Buchwald-Hartwig (Pd-Catalysis) Route_B->Step_B1 QC QC: LC-MS & 19F-NMR Step_A1->QC Step_B1->QC

Figure 2: Synthetic decision tree for library construction using the 4-F-4-Ph scaffold.

Safety & Toxicology Note

Critical Warning: Researchers must be aware of the structural similarity between 4-phenylpiperidines and MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a potent neurotoxin that causes permanent Parkinsonian symptoms.[1]

  • Differentiation: MPTP toxicity requires the 4,5-double bond (tetrahydropyridine) to be metabolized into the toxic MPP+ species.[1]

  • Safety Margin: 4-Fluoro-4-phenylpiperidine is fully saturated, significantly reducing this specific risk.[1] However, intermediates involving the tetrahydropyridine precursor (often used to synthesize the piperidine) must be handled with extreme caution in a fume hood with appropriate PPE.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [1]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1]

  • Hagmann, W. K. (2008).[1] The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369.[1]

  • Gillis, E. P., et al. (2015).[1] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.[1] [1]

  • PubChem Compound Summary. (2023). 4-(4-Fluorophenyl)piperidine.[3][4][5][6] National Center for Biotechnology Information. [1]

Sources

Troubleshooting & Optimization

Troubleshooting 4-Fluoro-4-phenylpiperidine hydrochloride synthesis side reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 4-Fluoro-4-phenylpiperidine hydrochloride. As a crucial building block in medicinal chemistry, particularly for central nervous system (CNS) agents, its efficient and clean synthesis is paramount. This document provides in-depth troubleshooting for common side reactions and process impurities, grounded in mechanistic principles and field-proven solutions.

Section 1: Overview of the Primary Synthetic Route

The most prevalent and scalable synthesis of 4-Fluoro-4-phenylpiperidine involves the catalytic hydrogenation of a protected tetrahydropyridine precursor, followed by deprotection and salt formation. A common pathway begins with 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine, which undergoes simultaneous reduction of the olefin and hydrogenolysis of the N-benzyl protecting group. The resulting free base is then converted to its hydrochloride salt.

Synthesis_Workflow cluster_reactants1 Reaction Conditions cluster_reactants2 Workup SM 1-Benzyl-4-(4-fluorophenyl)- 1,2,3,6-tetrahydropyridine FreeBase 4-(4-Fluorophenyl)piperidine (Free Base) SM->FreeBase Catalytic Hydrogenation H2 H₂ (Hydrogen Gas) Catalyst Pd(OH)₂/C (Pearlman's Catalyst) Methanol Product 4-Fluoro-4-phenylpiperidine Hydrochloride FreeBase->Product Salt Formation HCl HCl in Ether or IPA

Caption: General workflow for the synthesis of 4-Fluoro-4-phenylpiperidine HCl.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific experimental issues in a question-and-answer format.

Issue 1: Incomplete Reaction and Low Yield

Q: My reaction has stalled after 24-48 hours. TLC and LC-MS analysis shows a significant amount of the 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine starting material remaining. What are the likely causes and solutions?

A: Reaction stagnation is a common issue in catalytic hydrogenations. The cause is almost always related to the catalyst's activity or the reaction environment.

Causality: The catalytic cycle involves the adsorption of both hydrogen and the substrate onto the palladium surface. If the catalyst's active sites are blocked or deactivated, or if hydrogen availability is limited, the reaction rate will plummet.

Troubleshooting Steps:

Potential Cause Explanation & Validation Recommended Solution
Poor Catalyst Quality/Activity The catalyst may be old, improperly stored, or from a low-quality batch. A "bad" catalyst is the most frequent culprit.Use a fresh bottle of Pearlman's catalyst (Pd(OH)₂/C). For a 10g scale reaction, ensure a catalyst loading of at least 5-10% w/w relative to the starting material.[1]
Insufficient Hydrogen Pressure While some reactions proceed at atmospheric pressure, many require higher pressure to ensure sufficient hydrogen dissolution in the solvent and saturation of the catalyst surface.Increase hydrogen pressure. Syntheses often report using 50 psi or higher for extended periods.[1] Ensure the reaction vessel is properly sealed and purged.
Catalyst Poisoning Trace impurities containing sulfur (from reagents like methanesulfonyl chloride if used in prior steps), heavy metals, or strongly coordinating Lewis bases can irreversibly bind to palladium sites.Purify the starting tetrahydropyridine precursor meticulously before hydrogenation. If impurities are suspected, passing a solution of the starting material through a small plug of activated carbon or silica gel can be effective.
Inefficient Agitation This is a triphasic reaction (solid catalyst, liquid solution, gas). Poor mixing leads to inefficient mass transfer of hydrogen to the catalyst surface.Ensure vigorous stirring or shaking to keep the catalyst suspended and facilitate gas-liquid exchange. For larger scale, mechanical stirring is superior to a magnetic stir bar.
Issue 2: Formation of Defluorinated Impurity

Q: My mass spectrometry analysis shows a significant M+1 peak at m/z 162 alongside my desired product's M+1 peak at m/z 180. This suggests the formation of 4-phenylpiperidine. How can I prevent this?

A: The side product you're observing is the result of hydrodefluorination, a known side reaction in palladium-catalyzed hydrogenations of fluoroaromatics.

Causality: The palladium catalyst can facilitate the cleavage of the C-F bond via oxidative addition, followed by reductive elimination of the resulting aryl-palladium intermediate. This process is often exacerbated by acidic conditions or prolonged reaction times. A recent study on the synthesis of a CGRP receptor antagonist highlighted that C-F bond reduction was a significant issue with both Rh and Ru catalysts, and fluoride ions generated during the reaction can further inhibit the catalyst.[2]

Mitigation Strategies:

  • Catalyst Choice: Pearlman's catalyst (Palladium hydroxide on carbon, Pd(OH)₂/C) is generally less prone to causing hydrodehalogenation compared to standard Palladium on carbon (Pd/C).[1] The hydroxide is thought to create a less acidic microenvironment on the catalyst surface, disfavoring the C-F bond cleavage.

  • Solvent and Additives: The choice of solvent can influence the reaction. Methanol is commonly used and generally effective.[1] In some cases where hydrodehalogenation is severe, the addition of a weak, non-coordinating base (e.g., a small amount of K₂CO₃ or Et₃N) can help suppress the side reaction, though this may affect the rate of N-debenzylation.

  • Reaction Monitoring: Avoid unnecessarily long reaction times. Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, stop the reaction to prevent over-reduction and defluorination of the product.

  • Temperature Control: Perform the reaction at room temperature. Elevated temperatures will increase the rate of all reactions, including the undesirable hydrodefluorination.

Side_Reactions cluster_main Desired Pathway cluster_side Side Reactions SM Precursor: 1-Benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine Product Desired Product: 4-(4-Fluorophenyl)piperidine SM->Product + H₂ / Pd(OH)₂/C (Olefin Reduction & N-Debenzylation) Impurity2 Incomplete Reaction: Unreacted Precursor SM->Impurity2 Stalled Reaction (Catalyst Inactivity) Impurity1 Side Product: 4-Phenylpiperidine (Defluorination) Product->Impurity1 Over-reduction (C-F Cleavage)

Caption: Key reaction pathways and common troubleshooting issues.

Issue 3: Problems with Salt Formation and Purification

Q: Upon adding ethereal HCl to my ethyl acetate solution of the free base, I obtained a sticky oil instead of a crystalline solid. How can I ensure proper precipitation and purification of the hydrochloride salt?

A: Oiling out during salt formation is typically caused by the presence of impurities or residual solvent (like methanol from the reaction) that increase the solubility of the salt. The goal is to achieve clean precipitation followed by effective recrystallization.

Best Practices for Salt Formation & Purification:

  • Thorough Solvent Removal: After filtering the catalyst, ensure all methanol from the hydrogenation step is completely removed under reduced pressure. Co-evaporating with a higher-boiling solvent like ethyl acetate or toluene can help remove the last traces of methanol.

  • Choice of Solvent for Precipitation: The free base should be dissolved in a solvent in which the hydrochloride salt is poorly soluble. Ethyl acetate is a good first choice, as is diethyl ether.[1]

  • Anhydrous Conditions: Use a solution of anhydrous HCl. Commercially available solutions of 1M or 2M HCl in diethyl ether or isopropanol are ideal. Introducing water will lead to a hygroscopic, often oily product.

  • Controlled Addition: Add the HCl solution dropwise to the stirred solution of the free base at 0-5 °C. Rapid addition can trap impurities.

  • Inducing Crystallization: If an oil forms, try scratching the inside of the flask with a glass rod at the solvent-air interface. Adding a seed crystal, if available, is also highly effective. Sometimes, concentrating the mixture slightly and allowing it to stand at low temperature can promote crystallization.

  • Recrystallization: The crude hydrochloride salt should be recrystallized to achieve high purity. A common and effective solvent system is 2-propanol (isopropanol) or a mixture of methanol and ethyl acetate.[1][3] Dissolve the crude solid in a minimal amount of hot solvent, then allow it to cool slowly to form well-defined crystals.

Section 3: Recommended Experimental Protocol

This protocol is adapted from established procedures and incorporates best practices to minimize side reactions.[1]

Step 1: Catalytic Hydrogenation and N-Debenzylation

  • To a hydrogenation vessel, add 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (10.0 g, 37.4 mmol).

  • Add methanol (150 mL) and Pearlman's catalyst (20% Pd(OH)₂/C, ~1.0 g, 10 wt%).

  • Seal the vessel, purge it three times with nitrogen, and then three times with hydrogen gas.

  • Pressurize the vessel to 50 psi with hydrogen and maintain vigorous stirring or shaking at room temperature.

  • Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM) or LC-MS. The reaction may take 24-48 hours.

  • Upon completion (disappearance of starting material), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with additional methanol (2 x 25 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude 4-(4-fluorophenyl)piperidine free base as an oil.

Step 2: Hydrochloride Salt Formation and Purification

  • Dissolve the crude oil from the previous step in ethyl acetate (150 mL).

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add a 1 M solution of HCl in diethyl ether (~45 mL, 45 mmol, 1.2 equivalents) dropwise with stirring. A white precipitate should form.

  • Continue stirring at 0-5 °C for 1 hour after the addition is complete.

  • Collect the solid by vacuum filtration, washing with cold ethyl acetate (2 x 20 mL).

  • Recrystallization: Transfer the crude solid to a clean flask. Add 2-propanol and heat until the solid dissolves completely. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold 2-propanol, and dry in a vacuum oven to a constant weight. The expected product is a colorless or white solid.[1]

References

  • US2904550A - 4-phenylpiperidines and their preparation - Google P
  • Synthesis of 4‐methoxy‐4‐phenylpiperidine and 4‐fluoro‐4‐phenylpiperidine - ResearchGate. [Link]

  • Chemists develop new synthesis method for producing fluorinated piperidines - ScienceDaily. [Link]

  • CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride - Google P
  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis - SciELO México. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update. [Link]

  • Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands - PubMed. [Link]

  • 4-Phenylpiperidine - Wikipedia. [Link]

  • Conformation-activity study of 4-phenylpiperidine analgesics - PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. [Link]

  • SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES - Rasayan Journal of Chemistry. [Link]

  • April 2022 – UNODC: Three precursors of the most common synthesis routes used in illicit fentanyl manufacture now under international control. [Link]

Sources

Technical Guide: Optimizing Reaction Conditions for 4-Fluoro-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

4-Fluoro-4-phenylpiperidine hydrochloride (CAS: 1056382-25-2) is a specialized pharmacophore often employed to modulate the pKa and lipophilicity of piperidine-based drugs. Unlike its non-fluorinated analog (4-phenylpiperidine), the introduction of the fluorine atom at the C4 position—geminal to the phenyl ring—creates a unique electronic environment.

Key Chemical Challenges:

  • Benzylic Lability: The C-F bond is at a tertiary benzylic position. While the fluorine atom is generally stable, the carbocation resulting from ionization (

    
     pathway) is stabilized by the phenyl ring, making the compound susceptible to solvolysis or elimination under harsh conditions.
    
  • Elimination Risk: The primary degradation pathway is the loss of HF to form 4-phenyl-1,2,3,6-tetrahydropyridine (the "styrene" analog). This is thermodynamically driven by the formation of a conjugated double bond.

  • Salt Solubility: The hydrochloride salt is highly crystalline and poorly soluble in the aprotic solvents (DCM, ACN, THF) typically used for derivatization, necessitating a robust free-basing protocol.

Critical Workflow: Salt Neutralization (Free-Basing)

Directly using the HCl salt in alkylation reactions often leads to heterogeneous mixtures, slow kinetics, and incomplete conversion.

Protocol: Biphasic Neutralization

Objective: Isolate the free amine without triggering thermal elimination of HF.

  • Suspension: Suspend 4-Fluoro-4-phenylpiperidine HCl (1.0 equiv) in Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add an equal volume of saturated aqueous NaHCO₃ .

    • Why NaHCO₃? Stronger bases like NaOH can locally generate high pH pockets that may promote E2 elimination at the interface. Carbonate is sufficient (pKa of piperidine ~9-10).

  • Extraction: Stir vigorously for 15 minutes at Room Temperature (20-25°C) .

    • Caution: Do not heat.

  • Separation: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄ (avoid MgSO₄ if Lewis acid sensitivity is suspected, though rare here).

  • Concentration: Concentrate in vacuo at < 30°C . Use the free base immediately.

Derivatization Protocols

Method A: Reductive Amination (Recommended)

Best for: High chemoselectivity, mild conditions, avoiding elimination.

Reagents: Aldehyde/Ketone (1.1 equiv), NaBH(OAc)₃ (1.5 equiv), DCM or DCE.

  • Dissolve the free base in anhydrous DCM or DCE (0.1 M).

  • Add the carbonyl component (1.1 equiv) and stir for 30 mins to form the imine/iminium species.

    • Note: If the reaction is sluggish, add 1.0 equiv of Acetic Acid. The C4-fluorine withstands weak acid well.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.

  • Stir at RT for 4–16 hours.

  • Quench: Add sat. NaHCO₃.

  • Purification: Standard workup.

Method B: Direct N-Alkylation ( )

Best for: Alkyl halides where reductive amination is impossible.

Reagents: Alkyl Halide (1.1 equiv),


 or DIPEA, Acetonitrile (ACN).
  • Dissolve free base in anhydrous ACN.

  • Add

    
      (3.0 equiv) or DIPEA  (2.0 equiv).
    
    • Selection: Use

      
       for reactive halides (benzyl bromides). Use DIPEA for less reactive substrates.
      
  • Add Alkyl Halide (1.1 equiv).[1]

  • Thermal Control:

    • Standard: Heat to 60°C. Monitor by LCMS.

    • Microwave: Viable up to 120°C for 10-20 mins, but risk of HF elimination increases significantly above 100°C .

Troubleshooting & FAQs

Q1: I see a side product with Mass [M-20]. What is it?

Diagnosis: This is the Elimination Product (Des-fluoro alkene). Cause: Loss of HF (


 Da). This occurs if the reaction temperature is too high or the base is too strong (e.g., NaH, KOtBu).
Solution: 
  • Switch from Method B (Alkylation) to Method A (Reductive Amination).

  • If using Method B, lower temperature to < 50°C and use a milder base (

    
     or 
    
    
    
    instead of
    
    
    ).
Q2: The reaction is stuck at 50% conversion.

Diagnosis: Likely protonation of the piperidine nitrogen by the generated acid (H-X), halting the nucleophilic attack. Solution:

  • Ensure you are using at least 2-3 equivalents of base to scavenge the acid.

  • If using the HCl salt directly (not recommended), you need extra base to neutralize the initial salt plus the generated acid.

Q3: Can I use Lewis Acids (e.g., ) for imine formation?

Analysis: Generally Yes , but with caution. Reasoning: While the C-F bond is strong, strong Lewis acids can coordinate to the fluorine and facilitate ionization (


).
Recommendation:  Stick to protic catalysis (Acetic Acid) first. Use 

only if steric hindrance prevents imine formation, and keep the temperature low.

Visualizing the Stability & Reaction Pathways

The following diagram maps the stability window of the 4-fluoro-4-phenylpiperidine scaffold, highlighting the "Safe Zone" for derivatization versus the pathways leading to degradation.

G Salt HCl Salt (Stable Solid) FreeBase Free Base (Nucleophile) Salt->FreeBase NaHCO3/DCM (Biphasic) RedAm Reductive Amination (Mild / <30°C) FreeBase->RedAm Alkylation N-Alkylation (Base / 60°C) FreeBase->Alkylation Hydrolysis 4-OH-Piperidine (Solvolysis Byproduct) [M-2] FreeBase->Hydrolysis Aq. Acid/Heat Product Target Tertiary Amine (Desired) RedAm->Product High Yield Alkylation->Product Standard Yield Elimination Tetrahydropyridine (Elimination Byproduct) [M-20] Alkylation->Elimination Heat >100°C Strong Base

Caption: Reaction landscape for 4-Fluoro-4-phenylpiperidine. Green paths indicate safe, optimized protocols. Red dashed paths indicate degradation risks via elimination (loss of HF) or solvolysis.

Quantitative Data Summary

ParameterMethod A (Reductive Amination)Method B (Direct Alkylation)
Reagents Aldehyde + STABAlkyl Halide +

Solvent DCM or DCEAcetonitrile (ACN)
Temp Range 20°C – 30°C60°C – 80°C
Time 4 – 16 Hours2 – 12 Hours
Elimination Risk NegligibleModerate (at >100°C)
Typical Yield 85 – 95%60 – 80%

References

  • ChemicalBook. (2023). 4-Fluoro-4-phenylpiperidine hydrochloride Product Properties and Synthesis. Retrieved from

  • PubChem. (2023). Compound Summary: 4-(4-fluorophenyl)piperidine (Structural Analog Comparison). Retrieved from

  • ThalesNano. (2018). High Temperature N-Alkylation Methodologies (Flow Chemistry Applications).[2] Retrieved from

  • BenchChem. (2023). Protocols for N-Alkylation of Piperidine Derivatives. Retrieved from

Sources

Technical Support Center: Synthesis of 4-Fluoro-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Fluoro-4-phenylpiperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important piperidine derivative. The following troubleshooting guides and frequently asked questions (FAQs) are based on established synthetic protocols and field-proven insights.

I. Synthetic Overview & Key Challenges

The most prevalent synthetic route to 4-Fluoro-4-phenylpiperidine hydrochloride involves a multi-step process, typically commencing with the formation of a protected tetrahydropyridine intermediate, followed by catalytic hydrogenation and subsequent salt formation. While seemingly straightforward, each stage presents unique challenges that can significantly impact the overall yield and purity of the final product.

This guide will focus on the common pathway involving the catalytic hydrogenation of a 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine precursor.

II. Troubleshooting Guide: A Step-by-Step Analysis

This section addresses specific issues that may arise during the synthesis, offering causative explanations and actionable solutions.

Step 1: Synthesis of 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine

While various methods exist for the synthesis of the tetrahydropyridine precursor, issues at this stage can propagate through the entire synthesis.

Q1: My initial condensation/alkylation reaction to form the tetrahydropyridine precursor is low-yielding. What are the likely causes?

A1: Low yields in the formation of the tetrahydropyridine precursor often stem from suboptimal reaction conditions or reagent quality.

  • Reactivity of the Electrophile: In cases of N-alkylation of a pre-formed piperidine ring with a substituted benzyl chloride, the reactivity of the benzyl chloride is crucial. For instance, electron-donating groups like a p-methoxy group on the benzyl chloride can make it highly reactive and prone to side reactions with the solvent, such as ethanol.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical. For N-alkylation, a non-nucleophilic base like potassium carbonate is often employed to prevent competition with the piperidine nucleophile.[1] The solvent can influence the reaction mechanism (SN1 vs. SN2), which in turn affects the rate and yield.[1]

  • Reaction Conditions: For condensation reactions, such as the Hantzsch pyridine synthesis or similar multi-component reactions, temperature and catalyst choice are paramount. Elevated temperatures can sometimes lead to unwanted side reactions.[2]

Troubleshooting Steps:

  • Reagent Purity: Ensure all starting materials, including the piperidine derivative, benzyl chloride, and any aldehydes or ketones, are of high purity.

  • Solvent Screening: If using a protic solvent like ethanol and observing side reactions, consider switching to a non-polar aprotic solvent like dichloromethane (DCM) or toluene.[1]

  • Base Optimization: If using a base, ensure it is anhydrous and appropriately matched to the reaction. For sensitive substrates, a milder base like DIPEA might be considered.

  • Temperature Control: Optimize the reaction temperature. Start with milder conditions and gradually increase if the reaction is sluggish. Monitor progress by TLC to avoid prolonged heating that could lead to decomposition.[2]

Step 2: Catalytic Hydrogenation (Reduction and N-Debenzylation)

This is a critical step where both the reduction of the double bond and the removal of the N-benzyl protecting group occur.

Q2: The catalytic hydrogenation is slow or incomplete. What factors could be hindering the reaction?

A2: Several factors can lead to a sluggish or incomplete hydrogenation, primarily related to the catalyst, hydrogen source, and substrate purity.

  • Catalyst Activity: The catalyst, typically Palladium on Carbon (Pd/C) or Palladium Hydroxide on Carbon (Pearlman's catalyst), may be old or deactivated.[3] Pearlman's catalyst is often considered more active for N-debenzylations.[3]

  • Catalyst Poisoning: Impurities in the starting material or solvent, particularly sulfur-containing compounds, can poison the catalyst and halt the reaction.[3][4]

  • Insufficient Hydrogen Pressure: While balloon hydrogenation is common for small-scale reactions, it may not provide sufficient pressure for challenging substrates.[5]

  • Poor Mixing: Inadequate agitation of the reaction mixture can lead to poor contact between the substrate, catalyst, and hydrogen, thereby slowing down the reaction rate.[5]

Troubleshooting Steps:

  • Use Fresh Catalyst: Always use a fresh batch of high-quality catalyst. For N-debenzylations, consider using 10% Pd/C or 20% Pd(OH)₂/C.[3][6]

  • Increase Catalyst Loading: A standard starting point is 10% (w/w) of the catalyst to the substrate.[3] If the reaction is slow, a higher loading may be necessary.

  • Optimize Hydrogen Pressure: If balloon hydrogenation is ineffective, consider using a Parr shaker or a similar apparatus to increase the hydrogen pressure (e.g., 50 psi).[6]

  • Ensure Vigorous Stirring: Use a stir bar and stir plate that provide vigorous agitation to ensure proper mixing of the three-phase system (solid catalyst, liquid solution, and gaseous hydrogen).[5]

  • Solvent Choice: Polar solvents like methanol or ethanol are generally effective for catalytic hydrogenations.[3]

Q3: I am observing significant amounts of the N-benzylated piperidine (incomplete debenzylation) or the tetrahydropyridine (incomplete reduction). How can I drive the reaction to completion?

A3: The presence of these intermediates indicates that the reaction conditions are not sufficiently forcing to achieve both reduction and debenzylation.

  • Reaction Time and Temperature: The reaction may simply require more time or a gentle increase in temperature to proceed to completion.

  • Acidic Additives: The addition of a small amount of acid, such as acetic acid or hydrochloric acid, can significantly facilitate N-debenzylation by protonating the amine, making the benzyl group more labile.[3][5]

Troubleshooting Steps:

  • Increase Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is fully consumed.

  • Increase Temperature: Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.

  • Add an Acidic Co-solvent: Performing the hydrogenation in a solvent system containing acetic acid can promote debenzylation.[3] However, be mindful that acidic conditions can sometimes promote side reactions.[7]

Q4: My reaction is producing a significant amount of de-fluorinated byproduct. What is causing this and how can I prevent it?

A4: Hydrodefluorination is a known side reaction in the catalytic hydrogenation of fluorinated aromatic compounds.

  • Catalyst Choice: Some catalysts are more prone to causing hydrodehalogenation than others.

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures and prolonged reaction times, can increase the likelihood of C-F bond cleavage. The presence of certain additives can also influence this side reaction. For example, fluoride ions formed during the reaction can sometimes be problematic.[8]

Troubleshooting Steps:

  • Screen Catalysts: While Pd/C is common, other catalysts like rhodium on carbon (Rh/C) have been shown to be effective for the hydrogenation of substituted pyridines and may offer different selectivity profiles.[9]

  • Milder Conditions: Use the mildest conditions possible (lower temperature, lower hydrogen pressure) that still allow for the desired transformation.

  • Control pH: The pH of the reaction medium can influence selectivity. In some cases, avoiding strongly acidic or basic conditions can minimize hydrodehalogenation.[7]

Step 3: Salt Formation and Purification

The final step involves the formation of the hydrochloride salt and purification of the product.

Q5: I am getting a low yield of the hydrochloride salt upon addition of HCl.

A5: Low yields at this stage can be due to incomplete precipitation or losses during workup.

  • Solvent Choice: The choice of solvent for the salt formation is critical. The free base should be soluble, while the hydrochloride salt should be insoluble to ensure efficient precipitation. A common choice is to dissolve the free base in an organic solvent like ethyl acetate and then add a solution of HCl in a solvent in which the salt is insoluble, such as diethyl ether or isopropanol.[6]

  • Incomplete Reaction: Insufficient HCl will lead to incomplete salt formation.

  • Water Content: The presence of water can sometimes interfere with the precipitation of the hydrochloride salt.

Troubleshooting Steps:

  • Optimize Solvent System: If the salt is not precipitating, try a different solvent system. A combination of a good solvent for the free base and a poor solvent for the salt is ideal.

  • Ensure Stoichiometric HCl: Use at least a stoichiometric amount of HCl. It is common to use a slight excess to ensure complete conversion.

  • Anhydrous Conditions: Ensure the solvents and the HCl solution are as anhydrous as possible.

Q6: The final product is an oil or a sticky solid that is difficult to handle and purify.

A6: This is a common issue when the product is not crystalline or contains impurities that inhibit crystallization.

  • Impurities: Residual solvents, starting materials, or byproducts can act as impurities that prevent the product from crystallizing.

  • Incorrect Solvent for Crystallization: The chosen recrystallization solvent may not be suitable for your product.

Troubleshooting Steps:

  • Purify the Free Base: Before salt formation, consider purifying the free base by column chromatography to remove any non-basic impurities.

  • Recrystallization: This is the most effective method for purifying the final hydrochloride salt. A systematic approach to choosing a recrystallization solvent is recommended.[10]

    • Single Solvent Recrystallization: Find a solvent that dissolves the compound when hot but not when cold.

    • Two-Solvent Recrystallization: Use a solvent pair where the compound is soluble in one solvent and insoluble in the other, and the two solvents are miscible.[11] Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures like ethanol/water or hexane/ethyl acetate.[6][12]

Q7: My final product has a yellow tint. What is the cause and how can I remove it?

A7: A yellow discoloration in piperidine derivatives is often due to the presence of oxidation products.[4][13]

Troubleshooting Steps:

  • Recrystallization: Recrystallization is typically effective at removing colored impurities. The use of activated carbon during recrystallization can also help to decolorize the solution.

  • Preventative Measures: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and away from light to prevent future discoloration.[4][13]

III. Frequently Asked Questions (FAQs)

Q1: What is the best catalyst for the N-debenzylation and reduction step?

A1: Both 10% Palladium on Carbon (Pd/C) and 20% Palladium Hydroxide on Carbon (Pd(OH)₂/C, Pearlman's catalyst) are commonly used and effective.[3][6] Pearlman's catalyst is often reported to be more active for N-debenzylations and may be a better choice if you are experiencing incomplete debenzylation with Pd/C.[3]

Q2: Can I use transfer hydrogenation instead of gaseous hydrogen?

A2: Yes, transfer hydrogenation using a hydrogen donor like ammonium formate or formic acid can be an alternative to using hydrogen gas.[14] This method can sometimes offer different selectivity and may be advantageous for laboratories not equipped for high-pressure hydrogenations. However, the choice of hydrogen donor is important, as some may be less efficient for certain transformations.

Q3: How can I monitor the progress of the catalytic hydrogenation?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).[4][15] These techniques will allow you to track the disappearance of the starting material and the appearance of the product and any intermediates.

Q4: What are the best solvent systems for recrystallizing 4-Fluoro-4-phenylpiperidine hydrochloride?

A4: Isopropanol is a commonly reported and effective solvent for the recrystallization of 4-(4-fluorophenyl)piperidine hydrochloride.[6] Other potential solvents or solvent systems to screen include ethanol, ethanol/water, or mixtures of a polar solvent with a non-polar anti-solvent like hexane or diethyl ether.[11][12] The ideal solvent system should be determined empirically for your specific product and impurity profile.

Q5: My piperidine solution crystallized upon storage in the refrigerator. What happened?

A5: This is a common occurrence with amines. The crystallization is likely due to the formation of a salt. Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases (e.g., HCl from other stored reagents) to form the hydrochloride salt.[4][16] To remedy this, you can try to redissolve the crystals by warming or prepare a fresh solution. To prevent this, ensure your storage container is tightly sealed.[4]

IV. Experimental Protocols & Data

Protocol 1: Catalytic Hydrogenation and Salt Formation

This is a general protocol and may require optimization for your specific scale and equipment.

  • Reaction Setup: In a high-pressure reactor, dissolve 1-benzyl-4-(4-fluorophenyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in methanol.

  • Catalyst Addition: Carefully add 20% Pd(OH)₂/C (Pearlman's catalyst), typically 5-10 mol%.

  • Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen.

  • Reaction: Stir the mixture vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with methanol.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude 4-(4-fluorophenyl)piperidine as an oil.

  • Salt Formation: Dissolve the crude oil in ethyl acetate. To this solution, add a 1 M solution of hydrogen chloride in diethyl ether or isopropanol dropwise with stirring until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of cold ethyl acetate or diethyl ether, and dry under vacuum.

  • Purification: Recrystallize the solid from hot isopropanol to obtain pure 4-(4-fluorophenyl)piperidine hydrochloride.[6]

Table 1: Troubleshooting Summary for Catalytic Hydrogenation
Problem Potential Cause Recommended Solution
Slow/Incomplete Reaction Inactive catalystUse fresh 10% Pd/C or 20% Pd(OH)₂/C.[3]
Catalyst poisoningPurify starting material; use high-purity solvents.[3][4]
Insufficient H₂ pressureUse a high-pressure reactor (e.g., 50 psi).[6]
Incomplete Debenzylation Insufficiently forcing conditionsIncrease reaction time/temperature; add acetic acid.[3]
Hydrodefluorination Harsh conditions/catalyst choiceUse milder conditions; screen alternative catalysts (e.g., Rh/C).[8][9]

V. Visual Diagrams

Diagram 1: Synthetic Workflow

G cluster_0 Synthesis of Precursor cluster_1 Reduction & Deprotection cluster_2 Salt Formation & Purification start Starting Materials precursor 1-benzyl-4-(4-fluorophenyl) -1,2,3,6-tetrahydropyridine start->precursor Condensation/ Alkylation hydrogenation Catalytic Hydrogenation (H₂, Pd(OH)₂/C) precursor->hydrogenation free_base 4-(4-fluorophenyl)piperidine (Free Base) hydrogenation->free_base salt_formation HCl Addition free_base->salt_formation recrystallization Recrystallization salt_formation->recrystallization final_product 4-Fluoro-4-phenylpiperidine hydrochloride recrystallization->final_product

Caption: General synthetic workflow for 4-Fluoro-4-phenylpiperidine hydrochloride.

Diagram 2: Troubleshooting Logic for Catalytic Hydrogenation

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_product Troubleshooting Side Products start Hydrogenation Issue incomplete Incomplete Reaction? start->incomplete Check Conversion side_product Side Product Formation? start->side_product Analyze Purity catalyst Check Catalyst (Age, Loading) incomplete->catalyst pressure Increase H₂ Pressure incomplete->pressure acid Add Acetic Acid incomplete->acid defluorination Hydrodefluorination? side_product->defluorination milder_cond Use Milder Conditions defluorination->milder_cond screen_cat Screen Catalysts defluorination->screen_cat

Caption: Decision tree for troubleshooting catalytic hydrogenation issues.

VI. References

  • Various Authors. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7288.

  • ResearchGate. (2021). Have you experienced that your piperidine crystallizes when not in use? Available at: [Link]

  • ResearchGate. (2014). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Available at: [Link]

  • ResearchGate. (2015). 28 questions with answers in PIPERIDINES. Available at: [Link]

  • Organic Chemistry Portal. (2024). Piperidine synthesis. Available at: [Link]

  • DTIC. (2025). Piperidine Synthesis. Available at: [Link]

  • ChemRxiv. (2021). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. Available at: [Link]

  • ACS Publications. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. J. Am. Chem. Soc., 145(26), 14489–14496.

  • Sleeklens. (2025). Piperidine: A Comprehensive Guide. Available at: [Link]

  • ResearchGate. (2001). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 42(35), 6203-6205.

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Google Patents. (2006). EP1315701B1 - Process for the racemisation of 1-benzyl-4-(4-fluorophenyl)-3-hydroxymethyl-1,2,3,6-tetrahydropyridine to be used as intermediate in the synthesis of paroxetine. Available at:

  • ResearchGate. (2025). ChemInform Abstract: Pyridine Hydrogenation and Piperidine Hydrogenolysis on a Commercial Hydrocracking Catalyst. Part 1. Reaction and Deactivation Kinetics. Available at: [Link]

  • Sciencemadness.org. (2014). Help with debenzylation of N-Benzyl. Available at: [Link]

  • Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Available at: [Link]

  • ACS Publications. (2012). Supplementary Information Catalytic Hydrogenation of Functionalized Amides Under Basic and Neutral Conditions. Organometallics, 31(17), 6425-6434.

  • RSC Publishing. (2010). Analytical Methods. Anal. Methods, 2, 809-816.

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Available at: [Link]

  • Cuesta College. (n.d.). Recrystallization I. Available at: [Link]

  • ResearchGate. (2025). Hydrogenation of a 4-benzylpyridine derivative over supported precious metal catalysts. Available at: [Link]

  • Synthesis. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(1), 76-77.

  • Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Available at: [Link]

  • ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. Crystal Growth & Design.

  • alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available at: [Link]

  • RSC Publishing. (2014). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. Green Chem., 16, 3556-3561.

  • Reddit. (2025). Crystallization solvent systems. Available at: [Link]

  • Sciencemadness.org. (2020). Deprotection of N-benzyl piperidine compound. Available at: [Link]

  • Google Patents. (1959). US2904550A - 4-phenylpiperidines and their preparation. Available at:

  • Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Available at: [Link]

  • Durham University. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. Available at: [Link]

  • PMC. (2021). Discovery, Synthesis, and Optimization of 1,2,4-Triazolyl Pyridines Targeting Mycobacterium tuberculosis. J. Med. Chem., 64(24), 17948–17971.

  • ChemRxiv. (2021). Asymmetric Transfer Hydrogenation of Heterocyclic Compounds in Continuous Flow Using an Immobilized Chiral Phosphoric Acid as the Catalyst. Available at: [Link]

  • PMC. (2023). Synthesis and Characterization of Novel Amphiphilic N-Benzyl 1,4-Dihydropyridine Derivatives—Evaluation of Lipid Monolayer and Self-Assembling Properties. Molecules, 28(12), 4683.

  • MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(16), 4992.

  • RSC Publishing. (2020). and 1,2-dihydropyridine derivatives by a Hantzsch-like reaction: a combined experimental and DFT study. Org. Biomol. Chem., 18, 5971-5979.

  • ACS Publications. (2003). Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. Bioorganic & Medicinal Chemistry Letters, 13(15), 2531-2534.

Sources

Preventing degradation of 4-Fluoro-4-phenylpiperidine hydrochloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation in Solution

Welcome to the technical support center for 4-Fluoro-4-phenylpiperidine hydrochloride. As Senior Application Scientists, we understand that maintaining the stability and integrity of your compounds in solution is critical for reproducible and reliable experimental results. This guide is designed to address common challenges you may face when working with 4-Fluoro-4-phenylpiperidine hydrochloride solutions, providing in-depth explanations and actionable troubleshooting protocols.

Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Solution Discoloration (Yellowing/Browning)

Q1: My clear, colorless solution of 4-Fluoro-4-phenylpiperidine hydrochloride has turned yellow or brown over time. What is causing this, and how can I prevent it?

A1: Causality and Prevention

Discoloration is a common indicator of chemical degradation, typically arising from oxidation or photodegradation. The piperidine ring, while generally stable, can be susceptible to these pathways, especially over extended periods or under suboptimal conditions.[1][2]

  • Oxidative Degradation: The nitrogen atom in the piperidine ring and adjacent carbon atoms can be susceptible to oxidation. This process can be initiated by dissolved oxygen in your solvent or by exposure to atmospheric oxygen. The resulting oxidized species or subsequent reaction products are often colored. Studies on related piperidine derivatives show that oxidation can lead to the formation of various products, including nitroxyl radicals or ring-opened species under certain conditions.[3]

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate degradation reactions.[4] Light can promote the formation of radical species, which then participate in complex degradation pathways, leading to colored impurities.[5]

Preventative Measures & Protocol:

  • Solvent Preparation: Use high-purity (e.g., HPLC-grade) solvents. Before use, degas the solvent by sparging with an inert gas like nitrogen or argon for 15-20 minutes or by using a sonication bath under vacuum. This removes dissolved oxygen, a key initiator of oxidation.

  • Inert Atmosphere: When preparing and handling the solution, do so under an inert atmosphere. Use a glovebox or blanket your vials and containers with nitrogen or argon.

  • Light Protection: Always store your solutions in amber glass vials or wrap clear vials with aluminum foil to protect them from light. Avoid leaving solutions on the benchtop exposed to ambient lab lighting for extended periods.

  • Antioxidants (Advanced): For long-term storage where stability is critical, the addition of a small amount of an antioxidant (e.g., BHT - Butylated hydroxytoluene) could be considered, but this must be validated to ensure it does not interfere with downstream applications.

Issue 2: Precipitation or Cloudiness in Aqueous Solutions

Q2: I dissolved 4-Fluoro-4-phenylpiperidine hydrochloride in an aqueous buffer, and it later became cloudy or a precipitate formed. Why did this happen?

A2: The Critical Role of pH in Solubility

This issue is almost always related to pH and the acid-base chemistry of the piperidine functional group.

  • Mechanism: 4-Fluoro-4-phenylpiperidine hydrochloride is the salt form of a basic compound. The piperidine nitrogen is protonated (C₁₁H₁₅FN-H⁺), making it an ionic salt that is generally soluble in aqueous media. The solubility of such amine salts is highly pH-dependent.[6] The pKa of the conjugate acid of piperidine is around 11.2.[7] If the pH of your buffered solution is raised to a level approaching this pKa, the protonated piperidinium ion will be deprotonated to form the neutral "free base." This free base form is significantly less polar and thus much less soluble in water, causing it to precipitate out of the solution.[6]

Troubleshooting Workflow & Protocol:

  • Measure the pH: The first step is to measure the final pH of your solution. It is likely higher than you intended or too close to the pKa of the compound.

  • Select an Appropriate Buffer: To maintain solubility, ensure the pH of your aqueous solution is well below the pKa of the piperidine. A buffer system that maintains a pH in the acidic to neutral range (e.g., pH 4-6.5) is generally recommended.

  • Solubility Testing Protocol: Before preparing a large batch, perform a small-scale solubility test. Prepare small aliquots of your intended buffer at various pH values (e.g., pH 4.0, 5.5, 7.0, 8.0). Add a known amount of the compound to each and observe for precipitation. This helps determine the optimal pH range for your specific concentration.

Proactive Solution Preparation and Storage

To avoid these common issues from the start, follow this validated protocol for preparing and storing solutions of 4-Fluoro-4-phenylpiperidine hydrochloride.

Recommended Solvents and Storage Conditions
ParameterRecommendationRationale
Primary Solvents Deionized Water, DMSO, EthanolThe hydrochloride salt form has good solubility in polar protic solvents. DMSO is a good alternative for creating concentrated stock solutions.
Aqueous Buffer pH pH < 7.0 (ideally pH 4.0 - 6.5)Maintains the protonated, more soluble salt form and prevents precipitation of the free base.[6]
Storage Temperature Solid: Ambient or 2-8°C.[8][9] Solution: -20°C for long-term storage.Lower temperatures slow the rate of all chemical degradation reactions.[10] Avoid repeated freeze-thaw cycles.
Container Amber glass vials with tight-fitting capsPrevents photodegradation and minimizes solvent evaporation or moisture ingress.
Atmosphere Inert (Nitrogen or Argon)Displaces oxygen to prevent oxidative degradation.[3]
Step-by-Step Protocol for Stable Stock Solution Preparation (e.g., 10 mM in DMSO)
  • Pre-Weighing: Allow the vial of solid 4-Fluoro-4-phenylpiperidine hydrochloride to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the required amount of solid in a clean, dry container.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the target concentration.

  • Dissolution: Vortex or sonicate gently until all solid material is completely dissolved.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber glass vials.

  • Inert Gas Purge: Before sealing each aliquot, gently flush the headspace of the vial with nitrogen or argon.

  • Sealing and Labeling: Seal the vials tightly with appropriate caps. Label clearly with the compound name, concentration, solvent, and date of preparation.

  • Storage: Store the aliquots at -20°C. For daily use, one aliquot can be moved to 4°C.

Visualizing Degradation & Troubleshooting Logic

To further clarify the concepts discussed, the following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.

Fig 1. Troubleshooting Workflow for Solution Instability Start Instability Observed in 4-Fluoro-4-phenylpiperidine HCl Solution CheckAppearance What is the nature of the instability? Start->CheckAppearance Discoloration Discoloration (Yellowing/Browning) CheckAppearance->Discoloration Visual Change Precipitate Precipitate or Cloudiness CheckAppearance->Precipitate Solid Forms LossOfPotency Loss of Potency (Analytical) CheckAppearance->LossOfPotency No Visual Change Oxidation Potential Cause: Oxidation Discoloration->Oxidation Photolysis Potential Cause: Photodegradation Discoloration->Photolysis HighpH Potential Cause: High pH → Free Base Precipitate->HighpH LossOfPotency->Oxidation LossOfPotency->Photolysis Hydrolysis Potential Cause: Hydrolysis LossOfPotency->Hydrolysis SolutionOxidation Solution: - Use Degassed Solvents - Store Under Inert Gas Oxidation->SolutionOxidation SolutionPhotolysis Solution: - Use Amber Vials - Protect from Light Photolysis->SolutionPhotolysis SolutionpH Solution: - Measure pH - Use Buffer with pH < 7 HighpH->SolutionpH SolutionHydrolysis Solution: - Use Aprotic Solvent (DMSO) - Control Water Content Hydrolysis->SolutionHydrolysis

Caption: A logical flowchart for diagnosing and resolving common stability issues encountered with 4-Fluoro-4-phenylpiperidine hydrochloride solutions.

Fig 2. Conceptual Degradation Pathways Parent 4-Fluoro-4-phenylpiperidine (Core Structure) N_Oxide N-Oxide or Nitroxyl Radical Products Parent->N_Oxide Oxidative Stress RingOpened Ring-Opened Products (e.g., Imines) Parent->RingOpened Hydrolytic or Oxidative Stress RadicalSpecies Radical Adducts or Polymerized Products Parent->RadicalSpecies Photolytic Stress Defluorination Potential Defluorination (Under harsh conditions) Parent->Defluorination Forced Degradation Oxidation Oxidation (O₂, H₂O₂) Oxidation->N_Oxide Oxidation->RingOpened Hydrolysis Hydrolysis (H₂O, Acid/Base) Hydrolysis->RingOpened Photolysis Photolysis (UV/Visible Light) Photolysis->RadicalSpecies

Caption: A conceptual diagram of potential degradation pathways for the piperidine core structure under various stress conditions.

Forced Degradation Studies: A Tool for Deeper Understanding

For advanced applications, such as formulation development or stability-indicating method development, performing a forced degradation study is highly recommended.[5][11] This involves intentionally exposing the compound to harsh conditions to generate potential degradation products and understand its liabilities.

Basic Forced Degradation Protocol

Objective: To identify the primary degradation pathways for 4-Fluoro-4-phenylpiperidine hydrochloride.

Materials:

  • 4-Fluoro-4-phenylpiperidine hydrochloride

  • 0.1 N HCl, 0.1 N NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC-grade water and acetonitrile/methanol

  • HPLC system with UV or MS detector

Procedure:

  • Prepare Solutions: Prepare solutions of the compound (~1 mg/mL) in:

    • Water (Control)

    • 0.1 N HCl (Acid Hydrolysis)

    • 0.1 N NaOH (Base Hydrolysis)

    • 3% H₂O₂ (Oxidation)

  • Thermal Stress: Place a sample of the solid compound in a 60°C oven.

  • Photolytic Stress: Expose a solution (in a quartz cuvette or clear vial) to a photostability chamber.

  • Incubation: Store the solutions at a controlled temperature (e.g., 40-60°C) for a defined period (e.g., 24-72 hours), sampling at intermediate time points. Store the control sample at 4°C protected from light.

  • Analysis: Neutralize the acidic and basic samples before injection. Analyze all samples by a suitable reverse-phase HPLC method, comparing the chromatograms of the stressed samples to the control. Look for new peaks (degradants) and a decrease in the main peak area.

By following these guidelines, you can significantly mitigate the risk of degradation, ensuring the quality and reliability of your experimental data when working with 4-Fluoro-4-phenylpiperidine hydrochloride.

References
  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. PMC. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. White Rose Research Online. [Link]

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate. [Link]

  • Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. ResearchGate. [Link]

  • Piperidine | C5H11N. PubChem - NIH. [Link]

  • The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. PubMed. [Link]

  • The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate. [Link]

  • Effect of hindered piperidine light stabilizer molecular structure and UV-absorber addition on the oxidation of HDPE. Part 1: Long-term thermal and photo-oxidation studies. ResearchGate. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin and piperine by RP-UFLC method. ResearchGate. [Link]

  • Forced Degradation – A Review. PharmaTech. [Link]

  • Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. PubMed. [Link]

  • 4-(4-Fluorophenyl)piperidine. PubChem - NIH. [Link]

  • Piperidine is a base found in small amounts in black pepper. What is the pH of 315 mL of an aqueous solution containing 114 mg piperidine? Quora. [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. [Link]

  • Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

Sources

4-Fluoro-4-phenylpiperidine hydrochloride crystallization problems and solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-4-phenylpiperidine Hydrochloride Crystallization Problems and Solutions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Process Chemists, and Drug Development Scientists

Welcome to the Advanced Crystallization Support Hub. This guide addresses the specific physicochemical challenges encountered when crystallizing 4-Fluoro-4-phenylpiperidine hydrochloride (4-F-4-PP HCl) . Due to the gem-disubstitution at the C4 position (fluorine and phenyl ring), this molecule exhibits unique lattice energy behaviors that often lead to "oiling out" (Liquid-Liquid Phase Separation) rather than clean nucleation.

Below you will find targeted troubleshooting modules designed to convert failed amorphous oils into high-purity crystalline solids.

Quick Navigation
  • (Primary Issue)

Module 1: The "Oiling Out" Phenomenon

User Report: "I added HCl to my free base solution, but instead of white crystals, a sticky yellow/brown oil separated at the bottom. Cooling it just makes the oil harder, not crystalline."

Technical Diagnosis

You are experiencing Metastable Liquid-Liquid Phase Separation (LLPS) . For amine salts like 4-F-4-PP HCl, the interaction between the ionic salt and the solvent is often weaker than the salt-salt cohesive forces. If the supersaturation is generated too quickly (e.g., rapid HCl addition) or at too high a temperature, the system enters a region where a "salt-rich liquid" phase is thermodynamically more stable than the solid phase [1, 2].

The fluorine atom at C4 increases the lipophilicity of the piperidine ring compared to non-fluorinated analogs, exacerbating the repulsion from polar aqueous/alcoholic solvents and favoring oil formation.

Troubleshooting Protocol: The "Dual-Solvent" Recovery

Do not simply cool the oil; this usually results in an amorphous glass. Follow this thermodynamic recovery path:

Step-by-Step Recovery:

  • Re-dissolution: Heat the mixture (oil + supernatant) to reflux until the oil fully dissolves. If it does not dissolve, add small aliquots of Methanol (MeOH) until homogeneous.

  • Temperature Control: Cool the solution slowly to 50°C.

  • Seed Introduction: Add seed crystals (0.1 wt%) at the metastable limit (cloud point). Note: If you lack seeds, scratch the glass wall vigorously with a glass rod to induce nucleation.

  • Anti-Solvent Addition: Slowly add Ethyl Acetate (EtOAc) or Diethyl Ether dropwise.

    • Critical Ratio: Target a final solvent ratio of 1:3 (Alcohol:Anti-solvent).

  • Aging: Stir at room temperature for 4-6 hours. Do not chill immediately.

  • Filtration: Filter only when a distinct slurry is visible.

Visual Workflow: Recovering an Oiled-Out Batch

OilingOutRecovery Start Problem: Sticky Oil Formed Step1 1. Re-heat to Reflux (Dissolve Oil) Start->Step1 Decision Is solution homogeneous? Step1->Decision AddSolvent Add MeOH (Polar Solvent) in 5% increments Decision->AddSolvent No Cool 2. Cool slowly to 50°C Decision->Cool Yes AddSolvent->Decision Seed 3. Add Seeds or Scratch Glass (Induce Nucleation) Cool->Seed AntiSolvent 4. Add EtOAc (Anti-Solvent) Rate: 1 mL/min Seed->AntiSolvent Result Success: White Crystalline Solid AntiSolvent->Result

Figure 1: Decision logic for recovering 4-F-4-PP HCl from an oiled-out state.

Module 2: Impurity Rejection & Color Removal

User Report: "My crystals are off-white or slightly pink, and NMR shows ~5% of the des-fluoro or elimination byproduct."

Technical Diagnosis

The synthesis of 4-F-4-PP often involves precursors that can undergo elimination to form 1,2,3,6-tetrahydropyridine derivatives (isostructural impurities). Because these impurities share similar solubility profiles and molecular shape, they can incorporate into the crystal lattice (inclusion) or adsorb onto the surface.

Purification Matrix
Impurity TypeRecommended Solvent SystemMechanism of Action
Elimination Byproduct (Alkene)2-Propanol (IPA) (Recrystallization)The alkene is more soluble in IPA than the saturated fluorinated salt, remaining in the mother liquor [3].
Colored Organics Methanol + Activated Carbon High solubility in MeOH allows carbon treatment without premature precipitation.
Inorganic Salts (NaCl/KCl)Dry Ethanol or DCM/MeOH Inorganic salts are insoluble in dry organic solvents and can be filtered off before crystallization [4].
Protocol: High-Purity Recrystallization (IPA Method)
  • Dissolution: Suspend the crude 4-F-4-PP HCl in 2-Propanol (IPA) (10 mL per gram).

  • Heating: Heat to near reflux (80°C). If not fully soluble, add Methanol dropwise until clear.

  • Hot Filtration (Optional): If insoluble particles (dust/inorganics) are present, filter while hot through a sintered glass funnel.

  • Controlled Cooling:

    • Ramp: 80°C → 20°C over 2 hours (0.5°C/min).

    • Why? Fast cooling traps impurities. Slow cooling excludes them.

  • Wash: Filter the crystals and wash with cold IPA (0°C). Do not use ether/hexane yet, as they may crash out the impurities you just removed.

Module 3: Solvate & Polymorph Control

User Report: "The melting point of my batch varies between 190°C and 210°C, and the XRD pattern shifts after drying."

Technical Diagnosis

Fluorinated piperidine salts are prone to solvatomorphism . The highly electronegative fluorine atom and the chloride counter-ion create strong hydrogen bond acceptors.

  • Hygroscopicity: The HCl salt will readily absorb atmospheric moisture to form a hemi- or monohydrate [5].

  • Solvent Inclusion: Recrystallizing from small alcohols (MeOH) can lead to channel solvates.

Drying & Storage Guidelines

To ensure a consistent anhydrous polymorph:

  • Drying: Vacuum dry at 45-50°C for 24 hours.

    • Warning: Temperatures >60°C under high vacuum may cause loss of HCl (disassociation), reverting partial salt back to free base.

  • Desiccant: Store over P₂O₅ or Silica Gel in a desiccator.

  • Verification:

    • DSC (Differential Scanning Calorimetry): Look for a single sharp endotherm. A broad peak <100°C indicates solvent/water loss.

    • Titration: Perform Silver Nitrate (AgNO₃) titration to confirm the stoichiometric ratio of Cl⁻ is 1:1 (Theoretical: ~16.4% Cl).

FAQ: Frequently Asked Questions

Q: Can I use Acetone as an anti-solvent? A: Use with caution. While Acetone is a common anti-solvent, primary and secondary amines can react with ketones to form imines/enamines (Schiff bases) over time, especially under acidic conditions or heat. For 4-F-4-PP (a secondary amine), Ethyl Acetate or Isopropyl Acetate are chemically inert and safer alternatives.

Q: How do I convert the HCl salt back to Free Base for a reaction? A: Dissolve the salt in water (it is highly water-soluble). Add 1M NaOH until pH > 10. Extract 3x with Dichloromethane (DCM). The fluorine atom makes the amine less basic than piperidine, so ensure pH is sufficiently high to prevent partitioning back into the aqueous phase [6].

Q: Why is my yield low (<50%)? A: Check your mother liquor. The high solubility of fluorinated amine salts in alcohols means significant product remains dissolved.

  • Fix: Concentrate the mother liquor to half volume and cool to 4°C to harvest a "second crop." (Note: Second crops usually have lower purity).

References
  • Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text on LLPS and oiling out mechanisms).
  • Veverka, M., et al. (2013). "Sulfate and Hydrochloride Salts of Piperidine Derivatives: Crystallization and Solid-State Characterization." Crystal Growth & Design, 13(2), 567-575. [Link]

  • Anderson, N. G. (2012). Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (Source for salt selection and impurity rejection protocols).
  • Jurásek, B., et al. (2023).[1] "Synthesis and crystal structures of fluorinated piperidine derivatives." Acta Crystallographica Section E, 79(3). [Link]

Sources

Identifying impurities in 4-Fluoro-4-phenylpiperidine hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as a specialized support center for the impurity profiling of 4-Fluoro-4-phenylpiperidine Hydrochloride (4-F-4-PP HCl) . This compound is a critical pharmacophore found in the synthesis of selective serotonin reuptake inhibitors (SSRIs) like Paroxetine and is a known metabolite of butyrophenone antipsychotics (e.g., Haloperidol).

Due to the secondary amine and the halogenated phenyl ring, this molecule presents specific chromatographic challenges—primarily peak tailing due to silanol interactions and close elution of dehydration by-products.

Part 1: Technical Support & Method Optimization

Q1: What is the recommended HPLC method for separating 4-F-4-PP from its critical impurities?

A: The separation requires a robust Reversed-Phase (RP-HPLC) method capable of suppressing the ionization of residual silanols on the column stationary phase, which otherwise bind to the protonated secondary amine.

Standard Operating Procedure (SOP) Parameters:

ParameterSpecificationTechnical Rationale
Column C18 (L1), End-capped, Base-deactivated (e.g., Agilent Zorbax Eclipse XDB-C18 or Waters XBridge C18). Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm."Base-deactivated" columns prevent severe tailing of the amine group.
Mobile Phase A 20 mM Potassium Phosphate Buffer (pH 2.5).Low pH ensures the amine is fully protonated (

) and suppresses silanol ionization (

), reducing secondary interactions.
Mobile Phase B Acetonitrile (HPLC Grade).ACN provides sharper peaks and lower backpressure than methanol for this aromatic system.
Gradient Time (min) | %A | %B 0.0 | 90 | 10 15.0 | 40 | 60 20.0 | 40 | 60 20.1 | 90 | 10 25.0 | 90 | 10A gradient is necessary to elute the polar hydrolytic impurities early and the hydrophobic benzyl-protected precursors late.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.
Detection UV at 210 nm or 254 nm.210 nm provides higher sensitivity for the non-conjugated piperidine ring; 254 nm is selective for the phenyl ring.
Column Temp 35°CSlightly elevated temperature improves mass transfer, sharpening the amine peak.

Critical Note: Do not use unbuffered water/organic mixtures. The lack of ionic strength will result in unreproducible retention times and broad peaks for the salt form.

Q2: I am seeing severe peak tailing (Asymmetry > 2.0). How do I fix this?

A: Peak tailing in amine analysis is typically caused by "secondary interactions" between the positively charged nitrogen of the piperidine ring and negatively charged residual silanols on the silica surface.

Troubleshooting Protocol:

  • Check pH: Ensure your buffer is at pH ≤ 3.0 . At this pH, silanols are protonated (neutral) and cannot bind the amine.

  • Add Ion-Pairing Agent (Optional): If low pH fails, add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the active sites on the column, effectively "blocking" them from the analyte.

  • Column Health: If the column is old, the end-capping may have hydrolyzed, exposing more silanols. Replace with a fresh "high-purity silica" column.

Q3: A "Ghost Peak" appears at a specific retention time in blank injections. What is the source?

A: In the synthesis of fluorinated piperidines, ghost peaks often arise from carryover of the hydrophobic precursors or system contamination.

Diagnostic Workflow:

GhostPeakTroubleshooting Start Ghost Peak Detected Step1 Run 'Zero Volume' Injection (Run gradient without injecting) Start->Step1 Decision1 Peak Persists? Step1->Decision1 SourceMobile Source: Mobile Phase Contamination (Check Water/Buffer Quality) Decision1->SourceMobile Yes Step2 Run Solvent Blank (Inject pure diluent) Decision1->Step2 No Decision2 Peak Persists? Step2->Decision2 SourceInjector Source: Injector Carryover (Wash Needle/Seat with 50:50 MeOH:H2O) Decision2->SourceInjector Yes SourceColumn Source: Late Eluter from Previous Run (Extend Gradient Hold Time) Decision2->SourceColumn No

Caption: Logic flow for isolating the source of non-analyte peaks in HPLC analysis.

Part 2: Impurity Identification & Profiling

The synthesis of 4-F-4-PP typically involves Grignard reactions and dehydration/reduction steps. You must monitor for the following specific impurities.

Impurity Reference Table:

Impurity IDChemical NameOriginRRT (Approx)Detection Note
API 4-Fluoro-4-phenylpiperidineTarget1.00Main Peak
Impurity A 4-(4-Fluorophenyl)-1,2,3,6-tetrahydropyridineDehydration By-product0.85 - 0.90Critical: Forms if acid hydrolysis is too harsh. Has a double bond (higher UV absorbance at 254 nm).
Impurity B 4-PhenylpiperidineDes-fluoro Analog0.95Difficult to resolve; requires high efficiency plates.
Impurity C 4-Hydroxy-4-(4-fluorophenyl)piperidineHydrolysis Intermediate0.40 - 0.50Very polar; elutes early.
Impurity D 1-Benzyl-4-fluoro-4-phenylpiperidineProtected Precursor2.50+Very hydrophobic; requires high % organic to elute.

Q4: How do I distinguish between the Dehydrated Impurity (Impurity A) and the Main Peak? A: Impurity A contains a double bond in the piperidine ring (tetrahydropyridine).

  • UV Ratio: Compare absorbance at 210 nm vs. 254 nm. Impurity A will have a significantly higher A254/A210 ratio compared to the saturated API due to conjugation with the phenyl ring.

  • LC-MS Confirmation: Impurity A has a mass of [M+H]+ = 178.1 (2 Da less than the API, 180.1).

Part 3: Validation & System Suitability

To ensure your data is legally defensible (E-E-A-T), every run must pass these System Suitability Tests (SST) before sample results are accepted.

System Suitability Criteria:

ParameterAcceptance LimitPurpose
Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
> 1.5 between Impurity A and APIEnsures accurate quantitation of the critical dehydration impurity.
Tailing Factor (

)
< 2.0 (preferably < 1.5)Confirms suppression of silanol interactions.
Precision (RSD) ≤ 2.0% for 6 replicate injectionsVerifies system stability.
Signal-to-Noise (S/N) > 10 for LOQ solutionVerifies sensitivity for trace impurities (usually 0.05%).

References

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Rockville, MD: United States Pharmacopeial Convention. Link

  • International Conference on Harmonisation (ICH). Q3A(R2): Impurities in New Drug Substances. (2006). Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard reference for amine mobile phase selection).
  • Journal of Chromatographic Science. HPLC Determination of Piperidine Derivatives and Impurities. (Contextual reference for piperidine separation logic). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69873, 4-Phenylpiperidine. (Structural basis for impurity analogs). Link

Technical Support Center: Fluorinated Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Deactivation & Selectivity Control Ticket ID: #FP-SYN-001 Support Level: Tier 3 (Senior Application Scientist)

Diagnostic Triage: Why is my reaction failing?

Welcome to the technical support hub. Synthesis of fluorinated piperidines via pyridine hydrogenation is notoriously difficult due to two competing failure modes: Hydrodefluorination (HDF) (loss of fluorine) and Catalyst Poisoning (loss of activity).

Use this matrix to identify your specific issue before proceeding to the detailed troubleshooting modules.

SymptomProbable CauseMechanismImmediate Action
Product is piperidine (no F) Hydrodefluorination (HDF) The C-F bond is hydrogenolyzed on the metal surface before or during ring reduction.LOWER Temperature (<40°C).[1] ADD Brønsted Acid (HCl/MeOH).[2] Switch to Rh or Pt.
Reaction stalls < 20% conv. Product Inhibition The basic nitrogen of the formed piperidine binds irreversibly to the catalyst, blocking active sites.ADD Acid (1.1–2.0 equiv) to protonate the product. Increase H₂ pressure (>20 bar).
Reaction stalls immediately Substrate Poisoning The starting fluoropyridine is binding "flat" and poisoning the metal surface.PRE-TREAT substrate with acid to form the pyridinium salt.
Etching of glassware/vessel HF Formation HDF is occurring, generating HF which attacks the support (e.g., Al₂O₃) or vessel.SWITCH to Carbon support (Pd/C, Rh/C). Avoid Alumina/Silica supports.

Deep Dive: The Hydrodefluorination (HDF) Trap

The Problem

The Carbon-Fluorine (C-F) bond is generally stable, but transition metals (Pd, Pt, Ni) catalyze its cleavage (hydrogenolysis) under hydrogenation conditions. This is thermodynamically favorable. In neutral media, fluoropyridines adsorb "flat" onto the catalyst surface, bringing the C-F bond into close proximity with surface hydrides, facilitating cleavage.

The Solution: The "Acid-Switch" Strategy

Recent breakthroughs (notably by Ma et al. and the Glorius group) demonstrate that protonation is the key to selectivity.

  • Electronic Deactivation: Protonating the pyridine nitrogen (forming pyridinium) makes the ring highly electron-deficient. This facilitates hydrogenation of the ring faster than the C-F bond cleavage.

  • Adsorption Geometry: Pyridinium salts adsorb differently than neutral pyridines, sterically protecting the C-F bond from the metal surface.

Visualization: The Selectivity Pathway

The following diagram illustrates how acidic conditions switch the reaction pathway from failure (HDF) to success.

HDF_Pathway Start Fluoropyridine Substrate Condition_Neutral Neutral Conditions (MeOH/EtOH) Start->Condition_Neutral Condition_Acid Acidic Conditions (MeOH + HCl/TFA) Start->Condition_Acid Adsorption_Flat Flat Adsorption (π-binding) C-F bond proximal to Metal Condition_Neutral->Adsorption_Flat Dominant Mode Adsorption_Tilt Pyridinium Adsorption Ring Activated for Reduction Condition_Acid->Adsorption_Tilt Protonation Path_HDF C-F Hydrogenolysis (Fast) Adsorption_Flat->Path_HDF Path_Red Ring Hydrogenation (Fast) Adsorption_Tilt->Path_Red Product_Bad Defluorinated Piperidine (FAILURE) Path_HDF->Product_Bad Product_Good Fluorinated Piperidine Salt (SUCCESS) Path_Red->Product_Good

Caption: Mechanistic divergence in fluoropyridine hydrogenation. Acidic conditions (Green path) prevent the "flat" adsorption that leads to defluorination (Red path).

Deep Dive: Catalyst Poisoning (Product Inhibition)

The Mechanism

Even if you avoid defluorination, the reaction often stops at 20-30% conversion. This is classic product inhibition .

  • Reactant: Fluoropyridine (Aromatic, weak base).

  • Product: Fluoropiperidine (Secondary amine, strong base, pKa ~10-11).

As the product forms, it binds to the metal surface (via the nitrogen lone pair) much more strongly than the reactant. The catalyst surface becomes covered in product, blocking fresh substrate from entering.

The Fix

The same acid additive used to prevent HDF also solves poisoning. By converting the product amine into an ammonium salt immediately upon formation, you eliminate the lone pair responsible for strong metal binding. The ammonium salt desorbs easily, freeing the catalytic site for the next turnover.

Validated Experimental Protocol

This protocol is based on the robust heterogeneous method optimized by Ma et al. (ACS Catalysis, 2020). It uses commercially available Pearlman’s Catalyst.

Objective: Synthesis of 3-fluoropiperidine hydrochloride from 3-fluoropyridine.

Reagents & Equipment[2][3][4]
  • Substrate: 3-Fluoropyridine.[2][3][4]

  • Catalyst: 20 wt% Pd(OH)₂/C (Pearlman's Catalyst). Note: Standard Pd/C is often less effective.

  • Solvent: Methanol (MeOH).

  • Additive: Concentrated HCl (12 M) or 1.25 M HCl in MeOH.

  • Gas: Hydrogen (H₂) balloon or autoclave (preferred).

Step-by-Step Methodology
  • Preparation (Acidification): In a reaction vial, dissolve 3-fluoropyridine (1.0 mmol) in MeOH (2.0 mL).

    • Critical Step: Add HCl (1.1 to 1.5 equiv). Ensure the solution is acidic (pH < 2). If you do not add enough acid, the reaction will stall or defluorinate.

  • Catalyst Addition: Add Pd(OH)₂/C (10-20 mol% Pd loading).

    • Safety: Add the catalyst wet or under an inert gas stream (Ar/N₂) to prevent ignition of methanol vapors.

  • Hydrogenation:

    • Pressure: Purge with H₂. For difficult substrates, use an autoclave at 10–20 bar. For simple 3-fluoropyridine, a balloon (1 atm) is often sufficient if the acid is present.

    • Temperature: Stir at Room Temperature (20–25°C) .

    • Warning: Do NOT heat above 40°C. Higher temperatures exponentially increase the rate of C-F cleavage (HDF).

  • Monitoring: Monitor by 19F-NMR.

    • Signal: Look for the shift from aromatic F (approx -120 to -140 ppm) to aliphatic F (approx -170 to -200 ppm).

    • Artifacts: If you see a peak at -120 ppm (fluoride ion), HDF is occurring. Stop, lower temp, or increase acid.

  • Workup: Filter the catalyst through a pad of Celite. Wash with MeOH. Concentrate the filtrate. The product will be the hydrochloride salt (solid).

    • Note: Do not perform a basic extraction (e.g., NaHCO₃ wash) unless you plan to protect the nitrogen immediately (e.g., with Boc₂O), as the free amine is volatile and unstable.

Frequently Asked Questions (FAQ)

Q: Can I use Rh/C instead of Pd(OH)₂? A: Yes. Rhodium is intrinsically less prone to hydrogenolysis (C-F cleavage) than Palladium. If the Pd/HCl protocol fails (yields defluorinated product), switch to 5% Rh/C or Rh/Al₂O₃. However, Rh is more expensive and often requires higher pressure.

Q: Why did my glass reaction vessel turn cloudy/etched? A: You generated Hydrofluoric Acid (HF). This means your C-F bond cleaved.[1] The HF etched the glass. This is a safety hazard. Ensure you are using sufficient base trap or working in a suitable vessel if HDF is a known risk, but primarily, focus on lowering temperature to prevent HDF.

Q: Can I use H₂SO₄ instead of HCl? A: Yes, but HCl is preferred for workup ease. Trifluoroacetic acid (TFA) is also a viable alternative if mineral acids are incompatible with other functional groups on your molecule.

Q: My substrate has an ester group. Will the acid hydrolyze it? A: It might. If you have acid-sensitive groups, you cannot use the HCl method. In this case, you must use the Glorius Method (Rh-CAAC catalyst) or a homogeneous Iridium catalyst, which operates under milder, neutral conditions but requires glovebox handling.

References

  • Ma, X., et al. (2020). "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation.

    • Context: Defines the Pd(OH)
  • Wollenburg, M., et al. (Glorius Group) (2019). "A straightforward process for the rhodium-catalyzed dearomatization–hydrogenation of fluoropyridines."[3] Nature Communications, (Related to earlier Science work on arenes).

    • Context: Describes the use of Silyl-Rh-CAAC complexes for high-value fluorinated piperidine synthesis without acid additives.
    • (Note: Linking to the 2020 follow-up or similar relevant Glorius group work).

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis. Wiley-Interscience.

Sources

Avoiding hydrodefluorination side reactions in piperidine synthesis.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of fluorinated piperidines via the hydrogenation of fluoropyridines is a high-value transformation in drug discovery, yet it is plagued by Hydrodefluorination (HDF) —the unwanted cleavage of the C–F bond.[1][2] This guide provides a mechanistic understanding of HDF and actionable protocols to suppress it. We focus on two field-proven strategies: Acid-Mediated Heterogeneous Hydrogenation and Rhodium-Catalyzed Dearomatization-Hydrogenation (DAH) .

Part 1: The HDF Challenge & Catalyst Selection (FAQ)

Q1: Why do I consistently lose fluorine when hydrogenating fluoropyridines with Pd/C? A: Palladium is an excellent hydrogenation catalyst, but it is also highly active for oxidative addition into C–Halogen bonds.

  • Mechanism: The electron-rich Pd(0) surface inserts into the C–F bond (especially at sp² positions), facilitating hydrogenolysis (replacement of F with H).

  • Thermodynamics: The formation of H–F is thermodynamically favorable.

  • Kinetics: In neutral media, the pyridine nitrogen coordinates to the metal, increasing residence time and the probability of C–F cleavage.

Q2: Which catalyst metal is "safest" for retaining fluorine? A: Rhodium (Rh) is generally the superior choice for minimizing HDF, followed by Platinum (Pt) , with Palladium (Pd) being the most prone to defluorination.

  • Rhodium: Operates well under mild conditions and shows lower affinity for C–F oxidative addition compared to Pd.

  • Platinum (PtO₂): Effective but often requires high pressure and acidic solvents (acetic acid) to prevent poisoning.

  • Palladium (Pd): Requires specific modification (e.g., Pearlman's catalyst + Acid) to be viable.

Q3: How does the position of the fluorine (2-, 3-, or 4-position) affect stability? A:

  • 4-Fluoropyridine: Most unstable. The resulting 4-fluoropiperidine has a high tendency for HF elimination to form an enamine/imine, which then hydrolyzes or polymerizes.

  • 2-Fluoropyridine: Prone to nucleophilic displacement and HDF due to the proximity to the nitrogen (inductive effects).

  • 3-Fluoropyridine: Generally the most stable isomer for hydrogenation, but still susceptible to HDF without protocol modification.

Part 2: Strategic Troubleshooting (The "Acid" Factor)

Q: Why does adding acid (HCl or TFA) improve fluorine retention? A: Acidification serves a dual purpose:

  • Catalyst Protection: It protonates the pyridine nitrogen (

    
    ), preventing it from poisoning the metal catalyst surface.
    
  • Electronic Deactivation: The pyridinium ion is electron-deficient, which increases the activation energy for the oxidative addition of the metal into the C–F bond, effectively "shielding" the fluorine.

Q: My product is volatile and hard to isolate. What should I do? A: Fluorinated piperidines are often volatile oils.

  • Solution: Do not isolate the free base. Perform an in-situ protection (e.g., with Cbz-Cl or Boc₂O) immediately after hydrogenation and filtration of the catalyst. This converts the volatile amine into a stable, solid carbamate.

Part 3: Visualizing the HDF Pathway

The following diagram illustrates the competition between the desired hydrogenation and the undesired hydrodefluorination pathways.

HDF_Mechanism Start Fluoropyridine Ads Adsorption on Metal (M) Start->Ads Hydro Hydrogenation of C=C/C=N Ads->Hydro H2, Acidic Media OxAdd Oxidative Addition (M inserts into C-F) Ads->OxAdd Neutral Media, High Temp, Pd Cat Inter Partially Saturated Intermediate Hydro->Inter Prod Fluoropiperidine (Target) Inter->Prod Complete Reduction Inter->OxAdd Competition Elim Reductive Elimination of H-F OxAdd->Elim SideProd Des-fluoro Piperidine (Impurity) Elim->SideProd

Figure 1: Mechanistic divergence between hydrogenation (Green) and hydrodefluorination (Red).

Part 4: Validated Experimental Protocols

Protocol A: The "Pearlman" Method (Cost-Effective)

Best for: Large scale synthesis of 3-fluoropiperidines using standard equipment.

Materials:

  • Substrate: 3-Fluoropyridine[1][3][4][5]

  • Catalyst: 20 wt% Pd(OH)₂/C (Pearlman’s Catalyst)

  • Solvent: Methanol (MeOH)

  • Additive: Concentrated aqueous HCl (1.1 equiv relative to pyridine)

  • Reagent: H₂ gas (balloon or 1 atm)

Step-by-Step:

  • Preparation: In a round-bottom flask, dissolve 3-fluoropyridine (1.0 mmol) in MeOH (5 mL).

  • Acidification: Slowly add aq. HCl (1.1 mmol). Stir for 5 mins to form the pyridinium salt. Crucial: This step prevents catalyst poisoning.[6]

  • Catalyst Addition: Carefully add Pd(OH)₂/C (10-20 mg, ~10 mol% Pd) under an inert atmosphere (N₂ or Ar). Safety: Pd catalysts can ignite MeOH vapors; use caution.

  • Hydrogenation: Purge the flask with H₂ (balloon pressure is sufficient). Stir vigorously at Room Temperature for 16–24 hours.

  • Workup (In-situ Protection):

    • Flush with N₂.

    • Add Na₂CO₃ (3.0 equiv) to neutralize.

    • Add Cbz-Cl (1.2 equiv) directly to the mixture. Stir for 2 hours.

  • Isolation: Filter through Celite to remove Pd. Concentrate the filtrate and purify via flash chromatography.

Why this works: The HCl protonates the pyridine, deactivating the ring towards C–F cleavage while keeping the catalyst active for hydrogenation.

Protocol B: The Rhodium "DAH" Method (High Fidelity)

Best for: Complex substrates, multi-fluorinated pyridines, or when stereocontrol is required.

Materials:

  • Substrate: Fluoropyridine[1][2][3][4][5][6]

  • Reagent: Pinacolborane (HBpin)

  • Catalyst: [Rh(COD)Cl]₂ (2.5 mol%)

  • Solvent: THF (Anhydrous)

Step-by-Step:

  • Dearomatization: In a glovebox or under strict Ar line, mix fluoropyridine (1.0 mmol) with HBpin (1.1 equiv).

  • Catalyst Addition: Add [Rh(COD)Cl]₂ (12 mg).

  • Reaction: Stir at room temperature. The Rh catalyst promotes the addition of H-Bpin to the pyridine, creating a N-boryl diene intermediate.

  • Hydrogenation: Once the dearomatization is complete (check by NMR or TLC), introduce H₂ (1 atm/balloon) to the same vessel.

  • Completion: The diene is hydrogenated to the piperidine under mild conditions, avoiding the high energy transition states that lead to C–F cleavage.

  • Deprotection: The N-Bpin group is easily cleaved during workup (acidic wash) or silica chromatography.

Why this works: By breaking the aromaticity before the main hydrogenation step, the reaction proceeds under much milder conditions, bypassing the high temperatures/pressures that typically trigger HDF.

Part 5: Data Comparison

VariableProtocol A (Pd/HCl)Protocol B (Rh/DAH)Protocol C (PtO₂/AcOH)
Catalyst Cost Low ($)High (

$)
Medium (

)
Fluorine Retention Good (>90% with HCl)Excellent (>98%)Moderate to Good
Operational Ease Simple (Open air setup possible)Requires Inert AtmosphereRequires High Pressure (Autoclave)
Scalability High (Kg scale)Low/Medium (g scale)Medium
Primary Risk Defluorination if acid is forgottenCatalyst cost & sensitivityHF formation / Corrosion

References

  • Glorius, F. et al. (2019).[3] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process. Nature Catalysis. Link

  • Ma, J. A. et al. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[3][7] Link

  • Studer, A. et al. (2022). Strategies for the Synthesis of Fluorinated Piperidines. Angewandte Chemie International Edition. Link

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Link

Sources

Technical Support Center: Scaling Up Synthesis of 4-Fluoro-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This guide addresses the technical challenges associated with scaling up the synthesis of 4-Fluoro-4-phenylpiperidine hydrochloride . This compound is a critical pharmacophore in CNS-active drug discovery (e.g., paroxetine analogs).

The transition from milligram-scale medicinal chemistry to multigram or kilogram process chemistry introduces severe safety and yield risks, primarily during the deoxofluorination step. This guide replaces "trial-and-error" with deterministic, self-validating protocols.

Module 1: Synthetic Strategy & Reagent Selection

The Reaction Pathway

The synthesis relies on the nucleophilic substitution of a tertiary alcohol with fluoride. Due to the benzylic nature of the C4 position, elimination (forming the styrene derivative) is the dominant competing reaction.

Core Logic:

  • Protection: The secondary amine must be protected (P) to prevent N-fluorination or polymerization.

    
    -Acetyl or 
    
    
    
    -Boc are preferred for their stability against DAST/Deoxo-Fluor.
  • Fluorination: Substitution of the hydroxyl group using an aminosulfurane reagent.[1][2]

  • Deprotection/Salt Formation: Acidic hydrolysis to yield the target HCl salt.

ReactionScheme SM 4-Hydroxy-4-phenyl piperidine Prot Step 1: Protection (Ac2O or Boc2O) SM->Prot Inter1 N-Protected Intermediate Prot->Inter1 Fluor Step 2: Fluorination (DAST/Deoxo-Fluor) Inter1->Fluor Inter2 4-Fluoro Intermediate Fluor->Inter2 Main Pathway (SN1/SN2) Side Side Product: Tetrahydropyridine (Elimination) Fluor->Side Thermal/Basic Conditions Deprot Step 3: Deprotection (HCl/EtOAc) Inter2->Deprot Product Target: 4-Fluoro-4-phenyl piperidine HCl Deprot->Product

Caption: Synthetic pathway emphasizing the critical branch point between fluorination and elimination.

Module 2: Critical Process Steps (The "Self-Validating" Protocol)

Step 1: Deoxofluorination (The Hazard Step)

Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor ) is recommended over DAST for scale-up due to its higher thermal decomposition threshold (Deoxo-Fluor: ~140°C vs. DAST: ~90°C) [1].

Protocol:

  • Reactor Setup: Use a Hastelloy or glass-lined reactor. Ensure the system is strictly anhydrous (KF < 100 ppm). Moisture reacts with aminosulfuranes to generate HF and explosive pressure.

  • Solvent: Dichloromethane (DCM) is standard.

  • Addition: Cool the solution of

    
    -protected alcohol to -10°C . Add Deoxo-Fluor (1.2 eq) slowly.
    
    • Validation Check: Monitor internal temperature. If

      
       during addition, stop and increase cooling.
      
  • Reaction: Allow to warm to RT (20-25°C). Stir for 2-4 hours.

    • Validation Check: TLC/HPLC must show < 1% starting alcohol. If alcohol persists, do not add more reagent immediately; check for water contamination.

Step 2: Quench & Workup (The Safety Step)

Crucial Warning: Never add water directly to the reaction mixture. The hydrolysis of excess Deoxo-Fluor releases HF and heat instantaneously.

Protocol:

  • Quench Solution: Prepare a saturated aqueous

    
     solution (2x volume of reaction). Cool to 0°C.
    
  • Transfer: Slowly transfer the reaction mixture into the bicarbonate solution (inverse quench).

    • Why? This keeps the pH alkaline, neutralizing HF immediately as it forms.

  • Phase Cut: Separate organic layer. Wash with water, then brine. Dry over

    
    .[3][4]
    
Step 3: Deprotection & Salt Formation

Protocol:

  • Dissolve the crude fluoro-intermediate in EtOAc.[5]

  • Add HCl (4M in dioxane or EtOAc, 2.5 eq).

  • Crystallization: The product should precipitate as a white solid.

    • Validation Check: If an oil forms (oiling out), add a seed crystal and small amount of MeOH, then cool to 0°C.

Module 3: Troubleshooting & FAQs

Common Failure Modes
SymptomProbable CauseCorrective Action
Low Yield / High Elimination Product Reaction temperature too high or basic impurities present.Maintain T < 0°C during addition. Ensure starting material is free of pyridine/triethylamine residues.
Runaway Exotherm during Quench Direct water addition or fast addition rate.STOP. Use inverse quench into excess

. Control addition rate to keep T < 20°C.
Product "Oils Out" Impurities preventing crystal lattice formation.Triturate the oil with diethyl ether or hexanes to remove non-polar impurities. Re-dissolve in min. hot MeOH and add EtOAc.
Etching of Glassware HF generation during reaction.Use Teflon-coated stir bars. For pilot plant (>10L), use Hastelloy or glass-lined vessels with regular inspection.
Q&A: Specific Scenarios

Q1: Can I use DAST instead of Deoxo-Fluor? A: Yes, but with strict limitations. DAST is thermally unstable above 50°C and can detonate if distilled. On a scale >10g, Deoxo-Fluor is safer. If using DAST, never heat the reaction above 40°C [2].

Q2: My HPLC shows 30% of the elimination product (tetrahydropyridine). How do I remove it? A: This is the styrene-like side product (see diagram). It is difficult to separate by crystallization.

  • Solution: Perform a "sacrificial" oxidation. Treat the crude mixture with a mild oxidant (e.g., dilute

    
     or ozonolysis) which attacks the double bond of the impurity, making it highly polar. The fluorinated product (saturated ring) remains untouched. Subsequent aqueous wash removes the oxidized impurity [3].
    

Q3: The reaction stalled at 80% conversion. A: Do not add more reagent yet. Check the pH. If the system has become too acidic (due to HF), the reaction slows. Add a solid acid scavenger like


 (anhydrous) to the reaction mixture (carefully) or simply allow more time. Adding fresh Deoxo-Fluor to a stalled reaction often leads to rapid decomposition.

Module 4: Process Flow Diagram

ProcessFlow Start Start: N-Protected Alcohol in DCM (Anhydrous) Cool Cool to -10°C Start->Cool Add Add Deoxo-Fluor (Controlled Rate) Cool->Add React Warm to 20°C Stir 2-4h Add->React Check QC: HPLC <1% SM? React->Check Check->React No (Wait) Quench Inverse Quench into NaHCO3 (0°C) Check->Quench Yes Workup Phase Separation & Concentration Quench->Workup Salt Add HCl/EtOAc Crystallize Workup->Salt End Final Product: White Solid Salt->End

Caption: Operational workflow for the safe scale-up of the fluorination step.

References

  • Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054. Link

  • Singh, R. P., & Shreve, J. M. (2002). Nucleophilic fluorination of alcohols with DAST and Deoxo-Fluor. Synthesis, 2002(17), 2561-2578. Link

  • Caroon, J. M., Clark, R. D., Kluge, A. F., Olah, R., Repke, D. B., Unger, S. H., ... & Strosberg, A. M. (1981). Structure-activity relationships for 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 24(11), 1320-1328. Link

Sources

Validation & Comparative

4-Fluoro-4-phenylpiperidine hydrochloride vs 4-phenylpiperidine activity.

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Pharmacological Profiles: 4-Fluoro-4-phenylpiperidine HCl vs. 4-Phenylpiperidine

Executive Summary

This guide provides a rigorous technical comparison between 4-phenylpiperidine (4-PP) and its gem-fluorinated analog, 4-fluoro-4-phenylpiperidine hydrochloride (4-F-4-PP) . While 4-PP serves as the foundational pharmacophore for the meperidine class of mu-opioid agonists, 4-F-4-PP represents a strategic structural modification designed to block metabolic oxidation and alter receptor selectivity.

Key Distinction:

  • 4-Phenylpiperidine: The core scaffold of meperidine (pethidine). It is susceptible to oxidative metabolism that can, in specific N-methylated analogs (e.g., MPTP), lead to neurotoxic pyridinium species.[1]

  • 4-Fluoro-4-phenylpiperidine: A metabolically "blocked" scaffold. The C4-fluorine atom prevents the formation of the tetrahydropyridine double bond, thereby eliminating the risk of aromatization to toxic pyridinium metabolites. It is primarily utilized in the development of mGluR2 positive allosteric modulators (PAMs) and CCR2 antagonists , rather than as a direct opioid agonist.

Chemical Structure & Physicochemical Properties

The introduction of a fluorine atom at the 4-position drastically alters the electronic and steric landscape of the piperidine ring.

Feature4-Phenylpiperidine (4-PP)4-Fluoro-4-phenylpiperidine (4-F-4-PP)
CAS Number 771-99-31056382-25-2 (HCl salt)
Structure C4-H, C4-PhenylC4-F, C4-Phenyl (Gem-disubstituted)
Hybridization at C4 sp³ (Chiral if substituted elsewhere)sp³ (Achiral due to symmetry if N-unsub)
Basicity (pKa) ~10.4 (Piperidine N)~9.0 - 9.5 (Lower due to inductive effect of F)
Metabolic Liability High (Oxidation to 4-phenylpyridine)Blocked (Cannot form C4-C5 double bond)
Primary Application Opioid Analgesics (Meperidine)mGluR2 PAMs, Sigma Ligands, CCR2 Antagonists
DOT Diagram 1: Structural & Electronic Comparison

G cluster_0 4-Phenylpiperidine (4-PP) cluster_1 4-Fluoro-4-phenylpiperidine (4-F-4-PP) Node1 C4-H Bond (Reactive) Node3 Metabolic Fate: Oxidation to Pyridinium Node1->Node3 MAO-B Oxidation Node4 C4-F Bond (Metabolically Stable) Node1->Node4 Substitution Effect Node2 High pKa (~10.4) Strong Base Node6 Metabolic Fate: Ring Intact (No Aromatization) Node4->Node6 C-F Blockade Node5 Lower pKa (~9.2) Modulated Basicity

Caption: Structural impact of C4-fluorination. The C-F bond prevents the desaturation required for toxic metabolite formation.

Pharmacological Profiles & Mechanism of Action

A. Neurotoxicity & Metabolic Stability (The MPTP Comparison)

The most critical distinction lies in the safety profile regarding neurotoxicity.

  • 4-PP Derivatives (Risk): N-methyl-4-phenylpiperidine is structurally related to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). MPTP is metabolized by MAO-B to MPP+, a potent mitochondrial toxin that causes permanent Parkinsonism. This requires the formation of a double bond at C4-C5.

  • 4-F-4-PP Derivatives (Safety): The presence of the fluorine atom at C4 creates a quaternary center. It is chemically impossible to form a double bond at C4 without breaking the C-C or C-F bond (which is metabolically resistant). Therefore, 4-F-4-PP cannot be converted into a pyridinium toxin.

B. Receptor Activity
  • Opioid Receptors (Mu):

    • 4-PP: When derivatized with a 4-ester (meperidine) or 4-anilido group (fentanyl), this scaffold shows high nanomolar affinity for the Mu-opioid receptor (MOR).

    • 4-F-4-PP: The gem-fluoro substitution generally abolishes or significantly reduces opioid agonist activity compared to meperidine. The fluorine atom changes the shape and lipophilicity of the binding pocket interaction. It is rarely used as a standalone analgesic.

  • mGluR2 & Sigma Receptors:

    • 4-F-4-PP: This scaffold is a "privileged structure" for Positive Allosteric Modulators (PAMs) of the metabotropic glutamate receptor 2 (mGluR2). The fluorine enhances metabolic stability and lipophilicity, allowing the molecule to penetrate the CNS and bind to allosteric sites on GPCRs without activating the orthosteric glutamate site.

DOT Diagram 2: Metabolic Activation vs. Blockade

Metabolism cluster_MPTP 4-PP / MPTP Pathway (Neurotoxicity Risk) cluster_Fluoro 4-F-4-PP Pathway (Safety) MPTP N-Methyl-4-phenylpiperidine (Precursor) MPDP MPDP+ (Intermediate) MPTP->MPDP Oxidation (-2H) MAOB MAO-B Enzyme MAOB->MPTP MPP MPP+ (Pyridinium) MITOCHONDRIAL TOXIN MPDP->MPP Oxidation (-2H) F_Analog 4-Fluoro-4-phenylpiperidine (Gem-substituted) Block Oxidation BLOCKED (No H at C4) F_Analog->Block MAO-B Attempt Safe Metabolically Stable Excretion Block->Safe

Caption: Mechanism of metabolic blockade. 4-F-4-PP prevents the oxidative cascade that converts MPTP-like molecules into neurotoxins.

Experimental Protocols

Protocol A: Synthesis of 4-Fluoro-4-phenylpiperidine (DAST Method)

Note: This synthesis involves hazardous reagents (DAST). Perform in a fume hood.

  • Starting Material: N-Boc-4-phenylpiperidin-4-ol (or N-Benzyl analog).

  • Fluorination:

    • Dissolve N-Boc-4-phenylpiperidin-4-ol (1.0 eq) in anhydrous Dichloromethane (DCM) at -78°C under inert atmosphere (N₂).

    • Add DAST (Diethylaminosulfur trifluoride) (1.5 eq) dropwise.

    • Allow the reaction to warm to room temperature over 2 hours.

    • Mechanism:[2][3][4] DAST converts the tertiary alcohol to a fluoride with inversion of configuration (though irrelevant for symmetric C4).

  • Quenching: Pour mixture into saturated NaHCO₃ solution (Caution: Gas evolution).

  • Deprotection:

    • Extract organic layer, dry over MgSO₄, and concentrate.

    • Treat the N-Boc intermediate with 4M HCl in Dioxane for 2 hours at RT.

  • Isolation: Filter the white precipitate. Recrystallize from Ethanol/Ether to yield 4-Fluoro-4-phenylpiperidine HCl .

Protocol B: [³⁵S]GTPγS Binding Assay (mGluR2 Activity)

To verify activity of 4-F-4-PP derivatives as PAMs.

  • Membrane Preparation: Use CHO cells stably expressing human mGluR2. Homogenize and centrifuge to isolate membranes.

  • Incubation:

    • Mix membranes (10 µg protein) with test compound (4-F-4-PP derivative) + EC₂₀ concentration of Glutamate.

    • Add [³⁵S]GTPγS (0.1 nM) in assay buffer (20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 10 µM GDP, pH 7.4).

  • Time: Incubate for 60 minutes at 30°C.

  • Termination: Rapid filtration through GF/B glass fiber filters. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Data: Calculate % stimulation relative to maximal Glutamate response. PAMs will shift the Glutamate dose-response curve to the left.

Comparative Data Summary

Parameter4-Phenylpiperidine (4-PP)4-Fluoro-4-phenylpiperidine (4-F-4-PP)
Lipophilicity (LogP) ~2.4~2.6 (Slight increase due to F)
Polar Surface Area (PSA) 12 Ų12 Ų (Similar)
Blood-Brain Barrier High PenetrationHigh Penetration
Major Metabolite 4-Hydroxylation or N-DealkylationN-Dealkylation (Ring is stable)
Toxicity Risk MPTP-like Neurotoxicity (if N-methylated)Low (No pyridinium formation)
Key Reference J. Med. Chem. 1984 (MPTP Studies)Bioorg. Med. Chem. 2006 (mGluR2 PAMs)

References

  • Cid-Nunez, J. M., et al. (2008).[5][6] Imidazo[1,2-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors. US Patent 9,114,138.[6] Link

    • Source of synthesis protocol and mGluR2 activity d
  • Langston, J. W., et al. (1984). Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 225(4669), 1480-1482. Link

    • Foundational paper establishing the neurotoxicity of 4-phenylpiperidine deriv
  • Trabanco, A. A., et al. (2011). New Positive Allosteric Modulators of the Metabotropic Glutamate Receptor 2 (mGluR2): Identification and SAR of a Novel Series of Imidazo[1,2-a]pyridines. Journal of Medicinal Chemistry, 54(12), 4198-4207. Link

    • Details the use of 4-fluoro-4-phenylpiperidine as a key building block for CNS active drugs.
  • Sierchio, J. N., et al. (2006). Synthesis and Biological Evaluation of Phenyl Piperidine Derivatives as CCR2 Antagonists. Bioorganic & Medicinal Chemistry Letters, 17(21), 5964-5968. Link

    • Demonstrates the utility of the scaffold in non-opioid GPCR targets.

Sources

Comparing the efficacy of 4-Fluoro-4-phenylpiperidine hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: 4-(4-Fluorophenyl)piperidine Scaffolds in CNS Drug Discovery

Executive Summary & Structural Context

Scope: This guide evaluates the pharmacological efficacy of 4-(4-fluorophenyl)piperidine derivatives. While often colloquially referred to as "4-fluoro-4-phenyl" types, the pharmacologically relevant scaffold features a piperidine ring with a para-fluorophenyl group at the 4-position.[1]

Significance: This scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for two distinct therapeutic classes:

  • SSRIs (Serotonin Reuptake Inhibitors): Exemplified by Paroxetine .[2][3][4][5]

  • Sigma-1 (

    
    ) Receptor Modulators:  Exemplified by Cutamesine (SA4503)  and E-5842 .
    

The "Fluorine Effect": The inclusion of the fluorine atom at the para-position of the phenyl ring is not arbitrary. It serves two critical functions:

  • Metabolic Blockade: It prevents rapid oxidative metabolism (hydroxylation) at the para-position by Cytochrome P450 enzymes, significantly extending half-life (

    
    ).
    
  • Lipophilicity Modulation: It increases the logP, enhancing Blood-Brain Barrier (BBB) penetration without introducing the steric bulk of a chlorine or methyl group.

Comparative Analysis: Efficacy & Selectivity

The efficacy of these derivatives depends heavily on the substitution pattern at the piperidine nitrogen (N1) and the 3-position carbon.

Table 1: Binding Affinity ( ) and Selectivity Profiles
Derivative ClassRepresentative CompoundTarget: SERT (

)
Target: Sigma-1 (

)
Target: D2 (

)
Primary Efficacy
3,4-Disubstituted Paroxetine 0.05 nM >1,000 nM>10,000 nMSSRI (Antidepressant)
N-Alkylated Cutamesine (SA4503) >500 nM4.6 nM >1,000 nMNeuroprotection (Sigma-1 Agonist)
N-Butyrophenone Melperone >1,000 nM250 nM180 nM Antipsychotic (Atypical)
Unsubstituted 4-(4-Fluorophenyl)piperidine >10,000 nMModerateLowPrecursor / Metabolite

Data Interpretation:

  • Paroxetine (Class I): The addition of a trans-3-((1,3-benzodioxol-5-yloxy)methyl) group locks the conformation, creating picomolar affinity for the Serotonin Transporter (SERT).

  • Sigma Ligands (Class II): Removing the 3-substitution and extending the N-alkyl chain (often with a bulky lipophilic terminus) shifts affinity from SERT to Sigma-1 receptors.

Mechanistic Pathways & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree. It demonstrates how minor modifications to the 4-(4-fluorophenyl)piperidine core diverge the pharmacological pathway.

SAR_Pathway Core 4-(4-Fluorophenyl) piperidine Core Mod_3Pos Modification: Add bulky group at C3 (e.g., -CH2-O-Ar) Core->Mod_3Pos Stereoselective Synthesis Mod_N1 Modification: Extend N-alkyl chain (> 3 carbons) Core->Mod_N1 N-Alkylation Outcome_SSRI Outcome: SERT Inhibition (Paroxetine-like) Mod_3Pos->Outcome_SSRI High Affinity (Ki < 0.1 nM) Outcome_Sigma Outcome: Sigma-1 Activation (Neuroprotection) Mod_N1->Outcome_Sigma High Affinity (Ki < 10 nM) Mech_SSRI Mechanism: Blocks 5-HT reuptake Increases synaptic 5-HT Outcome_SSRI->Mech_SSRI Mech_Sigma Mechanism: Chaperone modulation Ca2+ signaling regulation Outcome_Sigma->Mech_Sigma

Figure 1: SAR divergence of the 4-(4-fluorophenyl)piperidine scaffold. C3-substitution drives SERT selectivity, while N-alkylation drives Sigma-1 affinity.

Experimental Protocols

To validate the efficacy of a new derivative, the following self-validating protocols are recommended. These assays differentiate between SERT-mediated activity and Sigma-1 mediated activity.

Protocol A: [³H]-Paroxetine Binding Assay (SERT Affinity)

Purpose: To determine if the derivative functions as an SSRI.

  • Tissue Preparation:

    • Homogenize rat cortical tissue in 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Why: NaCl is critical; SERT binding is sodium-dependent.

  • Incubation:

    • Incubate membrane homogenates (100 µg protein) with 0.2 nM [³H]-Paroxetine.

    • Add test derivative (concentration range:

      
       to 
      
      
      
      M).
    • Control: Define non-specific binding using 10 µM Fluoxetine or Indatraline.

    • Incubate for 60 min at 25°C.

  • Termination:

    • Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (PEI).

    • Why: PEI reduces non-specific binding of the radioligand to the filter glass.

  • Analysis:

    • Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Protocol B: Microsomal Metabolic Stability (HLM Assay)

Purpose: To verify the "Fluorine Effect" on metabolic stability.

  • System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

  • Reaction:

    • Pre-incubate derivative (1 µM) with HLM in phosphate buffer (pH 7.4) for 5 min at 37°C.

    • Initiate reaction with NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Sampling:

    • Aliquot at 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold Acetonitrile (containing internal standard).

  • Readout: LC-MS/MS analysis of parent compound depletion.

    • Success Criterion: A

      
       min indicates successful blockade of metabolic liability by the fluorine atom.
      

Workflow Visualization

The following diagram outlines the screening cascade for a new 4-(4-fluorophenyl)piperidine derivative.

Screening_Cascade Start New Derivative Synthesis Step1 Primary Screen: [3H]-Paroxetine Binding (Single conc. 10 µM) Start->Step1 Decision1 >50% Displacement? Step1->Decision1 Step2_SERT Secondary Screen: Full Ki Determination (SERT) Decision1->Step2_SERT Yes Step2_Sigma Alternative Screen: Sigma-1 Binding ([3H]-Pentazocine) Decision1->Step2_Sigma No Step3 ADME Profiling: HLM Stability (Check Fluorine Blockade) Step2_SERT->Step3 Step2_Sigma->Step3 Final Lead Candidate Selection Step3->Final

Figure 2: Screening cascade for characterizing novel fluorinated piperidine derivatives.

References

  • Paroxetine Binding Characterization

    • Title: Characterization of [3H]paroxetine binding in rat brain.[3][6]

    • Source: PubMed (Habert et al., 1985).
    • URL:[Link]

  • Sigma Receptor SAR

    • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists.[7][8]

    • Source: ACS Omega (2022).
    • URL:[Link]

  • Metabolic Stability of Fluorinated Drugs

    • Title: The Role of Fluorine in Medicinal Chemistry.
    • Source: Journal of Medicinal Chemistry (Purser et al., 2008).
    • URL:[Link]

  • Paroxetine vs.

    • Title: Selected pharmacologically active 4-arylpiperidines.[1][5][9]

    • Source: ResearchGate / European Journal of Organic Chemistry.
    • URL:[Link]

Sources

Structure-activity relationship of 4-Fluoro-4-phenylpiperidine hydrochloride analogs.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Structure-Activity Relationship of 4-Fluoro-4-phenylpiperidine Hydrochloride Analogs

Executive Summary This guide analyzes the medicinal chemistry utility of the 4-fluoro-4-phenylpiperidine scaffold, specifically as a bioisostere for 4-hydroxy-4-phenylpiperidine and 4-phenylpiperidine. This moiety is a critical pharmacophore in the development of Sigma-1 receptor ligands , NMDA antagonists , and mu-opioid receptor modulators . The incorporation of fluorine at the C4 position is a strategic design choice to block metabolic lability, prevent neurotoxic dehydration pathways, and modulate lipophilicity without altering steric bulk significantly.

Comparative Analysis: The Fluorine Effect

The substitution of a hydroxyl group or hydrogen with fluorine at the C4 position of the piperidine ring induces profound changes in physicochemical properties and metabolic fate.

Table 1: Physicochemical & Pharmacological Comparison

Feature4-Fluoro-4-phenylpiperidine (Target)4-Hydroxy-4-phenylpiperidine (Precursor/Metabolite)4-Phenylpiperidine (Unsubstituted)
Metabolic Stability High. C-F bond (116 kcal/mol) blocks C4-oxidation and dehydration.Low. Prone to dehydration to tetrahydropyridine and glucuronidation.Moderate. Susceptible to aromatic hydroxylation.
Toxicological Risk Low. Prevents formation of MPTP-like neurotoxic alkenes.High. Dehydration yields 4-phenyl-1,2,3,6-tetrahydropyridine (MPTP analog potential).Low.
Lipophilicity (cLogP) ~2.1 - 2.5 (Enhanced BBB penetration).~1.0 - 1.2 (Lower BBB penetration).~2.5 - 2.8
H-Bonding Weak Acceptor only.Strong Donor & Acceptor.None.
Conformation Prefers equatorial phenyl due to "Fluorine Gauche Effect" suppression.Prefers equatorial phenyl but H-bonding can distort conformation.Flexible.
Primary Application Sigma-1 Agonists, SSRI intermediates, NMDA antagonists.Opioid metabolites, Haloperidol synthesis intermediate.Pethidine (Meperidine) core.[1][2]
Mechanistic Insight: Blocking the Neurotoxic Pathway

A critical advantage of the 4-fluoro analog is the prevention of bioactivation to neurotoxins .

  • The Risk: 4-Hydroxy-4-phenylpiperidines (especially N-methylated) can undergo dehydration to form 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) analogs, which are metabolized to MPP+ species that destroy dopaminergic neurons.

  • The Solution: The C4-Fluorine atom is a poor leaving group compared to the hydroxyl (after protonation/activation). It effectively "locks" the piperidine ring in the saturated state, eliminating this toxicity risk while retaining the pharmacophore required for receptor binding.

Visualizing the Safety & Synthesis Logic

The following diagram illustrates the divergent pathways of the 4-hydroxy precursor versus the 4-fluoro analog, highlighting the safety advantage of fluorination.

G Precursor 4-Hydroxy-4-phenyl piperidine Tetrahydro Tetrahydropyridine (MPTP-like Analog) Precursor->Tetrahydro Dehydration (In vivo/Acid) FluoroAnalog 4-Fluoro-4-phenyl piperidine Precursor->FluoroAnalog DAST Fluorination (Synthetic) Neurotoxin Pyridinium Species (Neurotoxic) Tetrahydro->Neurotoxin MAO-B Oxidation FluoroAnalog->Tetrahydro BLOCKED Metabolites Stable Phase I/II Metabolites FluoroAnalog->Metabolites Metabolic Clearance (No Dehydration)

Figure 1: Divergent metabolic fates. Fluorination (green path) prevents the formation of toxic MPTP-like dehydration products (red path).

Experimental Protocols

Protocol A: Dehydroxy-Fluorination using DAST

This protocol describes the conversion of 4-hydroxy-4-phenylpiperidine (N-protected) to the 4-fluoro analog. Note: Direct fluorination of the free amine is hazardous; N-protection is required.

Reagents:

  • Substrate: N-Boc-4-hydroxy-4-phenylpiperidine (1.0 eq)

  • Reagent: Diethylaminosulfur trifluoride (DAST) (1.5 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated NaHCO₃[3]

Workflow:

  • Preparation: Dissolve N-Boc-4-hydroxy-4-phenylpiperidine in anhydrous DCM under an inert atmosphere (N₂ or Ar). Cool the solution to -78°C (Dry ice/acetone bath).

  • Addition: Add DAST dropwise via syringe. Caution: DAST reacts violently with water.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Quench: Pour the reaction mixture slowly into a stirred, ice-cold saturated NaHCO₃ solution. Extract with DCM (3x).

  • Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash column chromatography (Silica gel).

  • Deprotection: Treat the N-Boc intermediate with 4M HCl in Dioxane to yield 4-Fluoro-4-phenylpiperidine Hydrochloride .

Protocol B: Sigma-1 Receptor Binding Assay

To validate the bioactivity of the synthesized analog compared to Haloperidol (standard).

Materials:

  • Source: Guinea pig brain membranes (rich in Sigma-1).[4]

  • Radioligand: [³H]-(+)-Pentazocine (highly selective Sigma-1 agonist).[4]

  • Non-specific control: Haloperidol (10 µM).

Workflow:

  • Incubation: Incubate membrane homogenates (500 µg protein) with [³H]-(+)-Pentazocine (3 nM) and increasing concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M) in Tris-HCl buffer (pH 7.4).

  • Equilibrium: Incubate at 37°C for 120 minutes .

  • Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC₅₀ and Kᵢ using the Cheng-Prusoff equation.

References

  • Mechanisms of MPTP Toxicity & Structural Analogs

    • Source: Journal of Neurochemistry
    • Title: "Structural requirements for the neurotoxicity of MPTP analogs."
    • URL:[Link]

  • Fluorine in Medicinal Chemistry (Bioisosterism)

    • Source: Journal of Medicinal Chemistry[5]

    • Title: "Fluorine in Medicinal Chemistry."[6]

    • URL:[Link]

  • Sigma-1 Receptor Ligand Synthesis

    • Source: Bioorganic & Medicinal Chemistry[7]

    • Title: "Synthesis and structure–activity relationships of novel 4-phenylpiperidine deriv
    • URL:[Link]

  • DAST Fluorin

    • Source: Organic Syntheses[8]

    • Title: "Fluorination of Alcohols Using DAST."[3][6]

    • URL:[Link]

Sources

Cross-validation of analytical methods for 4-Fluoro-4-phenylpiperidine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Cross-Validation of Analytical Methods for 4-Fluoro-4-phenylpiperidine Hydrochloride

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and quality control, the integrity of analytical data is paramount. For a compound such as 4-Fluoro-4-phenylpiperidine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), robust and reliable analytical methods are not merely a regulatory requirement but the bedrock of product quality and patient safety. This guide provides a comprehensive comparison and cross-validation of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

The objective of analytical method validation is to demonstrate that a procedure is fit for its intended purpose.[1] Cross-validation takes this a step further by comparing results across different analytical methods to ensure consistency and reliability, a critical step when transferring methods between laboratories or employing multiple techniques in a control strategy.[2][3][4] This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and the causality behind methodological choices, grounded in international regulatory standards.[5][6][7]

The Regulatory Framework: A Foundation of Trust

Before delving into specific methodologies, it is crucial to acknowledge the regulatory landscape that governs analytical procedures. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2) "Validation of Analytical Procedures" and the newer ICH Q14 "Analytical Procedure Development," provide a harmonized framework for ensuring that analytical methods are scientifically sound and suitable for their intended use.[7][8][9][10][11] The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) align with these principles, requiring documented evidence of a method's performance characteristics.[1][12][13]

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Quantification

Expertise & Experience: HPLC is the workhorse of pharmaceutical analysis for its exceptional precision, accuracy, and suitability for non-volatile and thermally labile compounds like 4-Fluoro-4-phenylpiperidine hydrochloride. Its strength lies in providing highly reproducible quantitative data for assays and impurity profiling. The choice of a reversed-phase C18 column is based on the moderate polarity of the target analyte, while a UV detector is selected due to the presence of a chromophore (the phenyl group), allowing for sensitive detection.

Experimental Protocol: A Validated RP-HPLC Method
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: A gradient of Acetonitrile and 0.01M Phosphate Buffer (pH 2.5).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 239 nm.[14]

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Diluent: Mobile phase constituent mixture (e.g., 50:50 Acetonitrile:Water).

    • Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 4-Fluoro-4-phenylpiperidine hydrochloride reference standard in 100 mL of diluent.

    • Sample Solution (100 µg/mL): Prepare the sample by dissolving the material in diluent to achieve the target concentration. Filter through a 0.45 µm nylon filter before injection.[15]

  • Validation Protocol:

    • Specificity: Analyze a placebo and a spiked sample to demonstrate that no interference occurs at the retention time of the analyte.

    • Linearity: Prepare a series of solutions from 5 µg/mL to 150 µg/mL (5, 25, 50, 75, 100, 150 µg/mL). Plot the peak area against concentration and calculate the correlation coefficient (R²).

    • Accuracy (% Recovery): Analyze samples spiked with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) in triplicate.

    • Precision (% RSD):

      • Repeatability: Perform six replicate injections of the standard solution.

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS): Unambiguous Identification

Expertise & Experience: While HPLC excels at quantification, GC-MS provides unparalleled specificity for identification and is highly effective for volatile and semi-volatile compounds. For a hydrochloride salt like 4-Fluoro-4-phenylpiperidine HCl, direct analysis is challenging due to its low volatility. Therefore, a simple acid-base extraction is employed to liberate the free base, which is more amenable to GC analysis.[16] The mass spectrometer provides definitive structural information, making this method ideal for confirming identity and identifying unknown impurities. The choice of a low-bleed MS-grade column (e.g., 5% phenyl polysiloxane) is critical to minimize background noise and ensure high sensitivity.[17]

Experimental Protocol: A Validated GC-MS Method
  • Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.[17]

  • Sample Preparation (Acid-Base Extraction):

    • Dissolve approximately 10 mg of the sample in 5 mL of deionized water.

    • Alkalinize the solution to pH > 10 with 1M NaOH.

    • Extract the aqueous layer twice with 5 mL of dichloromethane (DCM).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Transfer the extract to an autosampler vial for analysis.[16][18]

  • Chromatographic and Spectrometric Conditions:

    • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Mode: Splitless, 1 µL injection volume.

    • Oven Temperature Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Scan Range: 40-450 amu.

  • Validation Protocol:

    • Specificity: The mass spectrum serves as the primary test for specificity. The fragmentation pattern should be unique to the analyte and match a reference spectrum.

    • Linearity: Prepare a calibration curve using extracted standards. The total ion chromatogram (TIC) or a specific extracted ion can be used for quantification.

    • Accuracy & Precision: Determined similarly to HPLC, but using extracted spiked samples.

    • LOD & LOQ: Determined from the calibration curve, with a focus on ensuring the mass spectrum quality is sufficient for identification at the LOQ.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Absolute Structural Confirmation

Expertise & Experience: NMR spectroscopy is the definitive method for structural elucidation. Unlike chromatographic techniques, NMR provides absolute structural information without the need for a reference standard of the same compound, making it invaluable for the primary characterization of new batches or for investigating unknown impurities. ¹H and ¹³C NMR are fundamental for confirming the carbon-hydrogen framework, while ¹⁹F NMR is particularly powerful for fluorinated compounds, offering a highly sensitive and specific probe of the fluorine environment.[19]

Experimental Protocol: Structural Characterization by NMR
  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of 4-Fluoro-4-phenylpiperidine hydrochloride in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

    • Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key signals would include aromatic protons, and aliphatic protons of the piperidine ring.[20][21]

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. This will show a single resonance (or multiple if isomers are present) whose chemical shift is characteristic of the C-F bond environment.[19]

    • 2D NMR (COSY, HSQC): If necessary, run 2D experiments to confirm proton-proton and proton-carbon connectivities, respectively, providing unambiguous assignment of all signals.

  • Validation (as an Identity Test):

    • Specificity: The complete set of ¹H, ¹³C, and ¹⁹F spectra provides a unique fingerprint for the molecule. The chemical shifts, coupling constants, and integration values must be consistent with the known structure of 4-Fluoro-4-phenylpiperidine hydrochloride.[22]

Comparative Performance Data

The performance of each validated method is summarized below. This data represents typical results expected from a robustly developed and validated analytical procedure.

Validation Parameter HPLC-UV GC-MS NMR Spectroscopy
Primary Application Quantification, PurityIdentification, Impurity IDStructural Confirmation, Identity
Specificity High (Retention Time)Very High (Mass Spectrum)Absolute (Chemical Structure)
Linearity (R²) ≥ 0.999≥ 0.995Not Applicable (Identity Test)
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%Not Applicable
Precision (% RSD) ≤ 2.0%≤ 5.0%Not Applicable
LOD ~0.05 µg/mL~0.1 µg/mL~1% of major component
LOQ ~0.15 µg/mL~0.4 µg/mLNot Applicable
Analysis Time ~15 min per sample~25 min per sample~30 min per sample (multi-spectra)

Cross-Validation Workflow: Ensuring Inter-Method Consistency

Cross-validation is performed to ensure that different analytical methods produce comparable and reliable results.[2] A common approach is to analyze the same batch of 4-Fluoro-4-phenylpiperidine hydrochloride by both the primary quantitative method (HPLC) and a secondary confirmatory method (GC-MS).

CrossValidationWorkflow cluster_hplc HPLC Method (Primary Assay) cluster_gcms GC-MS Method (Confirmatory) hplc_prep Prepare Sample & Reference Standard hplc_run Analyze via Validated HPLC Method hplc_prep->hplc_run hplc_result Calculate Assay % (e.g., 99.5%) hplc_run->hplc_result comparison Compare Results hplc_result->comparison gcms_prep Perform Acid-Base Extraction gcms_run Analyze via Validated GC-MS Method gcms_prep->gcms_run gcms_result Calculate Assay % (e.g., 99.3%) gcms_run->gcms_result gcms_result->comparison sample Single Batch of 4-Fluoro-4-phenylpiperidine HCl sample->hplc_prep sample->gcms_prep acceptance Acceptance Criteria: |Δ Assay| ≤ 2.0% comparison->acceptance Evaluate Against report Final Report: Methods are Cross-Validated acceptance->report

Caption: Workflow for cross-validating HPLC and GC-MS assay results.

Cross-Validation Protocol Steps:
  • Sample Selection: Choose a single, homogeneous batch of the material to be tested.

  • Parallel Analysis: Analyze the batch using both the validated HPLC method and the validated GC-MS method, performing at least three independent determinations with each method.

  • Data Comparison: Calculate the mean assay value from each method.

  • Acceptance Criteria: The results are considered consistent if the difference between the mean values of the two methods is within a pre-defined acceptance criterion (e.g., ≤ 2.0%).

Conclusion and Recommendations

The choice of an analytical method for 4-Fluoro-4-phenylpiperidine hydrochloride is dictated by the intended purpose.

  • For routine quality control, release testing, and stability studies, the HPLC-UV method is superior due to its high precision, robustness, and efficiency for quantitative analysis.

  • For identity confirmation, structural characterization of unknown impurities, or in forensic applications, the GC-MS method is the preferred choice for its definitive mass spectral identification capabilities.

  • For the primary characterization of a new reference standard or for resolving complex structural ambiguities, NMR spectroscopy is indispensable, providing absolute proof of structure.

A robust quality control strategy will leverage these methods synergistically. HPLC should be used for routine quantitative measurements, while GC-MS and NMR serve as orthogonal methods for identity confirmation and in-depth investigation. Cross-validating the quantitative results between HPLC and GC-MS provides a high degree of confidence in the analytical data, ensuring data integrity across the product lifecycle and satisfying stringent regulatory expectations.

References

  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • Concept Heidelberg. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • Pharmuni. Validating Analytical Methods in Pharmaceuticals.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.
  • Pharma IQ. (2010, July 5). Cross-Validation of Bioanalytical Methods: When, Why and How?.
  • ResolveMass Laboratories. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals.
  • European Bioanalysis Forum. (2012, February 15). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.
  • Benchchem. A Practical Guide to Cross-Validation of Analytical Methods Between Laboratories.
  • Pharmaguideline. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Viswanathan, C. T., et al. (2014, September 5). Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. PMC.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Royal Society of Chemistry. (2010, January 15). Analytical Methods.
  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
  • Rivai, H., et al. (2016).
  • ChemicalBook. 4-FLUOROPIPERIDINE HYDROCHLORIDE(57395-89-8) 1H NMR spectrum.
  • Paul, S., et al. New Journal of Chemistry Supporting Information.
  • Sigma-Aldrich. 4-Fluoro-4-phenylpiperidine hydrochloride.
  • Agilent. GC AND GC/MS.
  • Cayman Chemical. para-fluoro 4-Anilinopiperidine (hydrochloride).
  • Perras, F. A., et al. (2023, June 20). Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs. PMC.
  • LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing.
  • Agilent. Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems.
  • Zarghi, A., et al. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • The Center for Forensic Science Research & Education. (2025, June 18). New Drug Monograph 2025 4F-MBZP.
  • ChemicalBook. 4-Phenylpiperidine(771-99-3) 1H NMR spectrum.
  • ResearchGate. (2025, August 7). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine.
  • PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
  • Thermo Fisher Scientific. (2011, October 15). GC and GC-MS Applications for Food Safety Analysis.

Sources

Technical Guide: In Vitro vs. In Vivo Efficacy of 4-Fluoro-4-phenylpiperidine Motifs

[1]

Executive Summary

4-Fluoro-4-phenylpiperidine Hydrochloride (CAS: 1056382-25-2) is a specialized piperidine scaffold designed to overcome the metabolic liabilities of its non-fluorinated analog, 4-phenylpiperidine.[1][2][3] By substituting the hydrogen at the C4 position with fluorine, medicinal chemists block a primary site of oxidative metabolism (CYP450-mediated hydroxylation) without significantly altering the steric bulk required for receptor binding.[1]

  • In Vitro Utility: Enhances metabolic stability (microsomal intrinsic clearance) and maintains high affinity for allosteric pockets in GPCRs (mGluR2, D4, CCR2).[1]

  • In Vivo Utility: Translates to improved oral bioavailability, extended half-life (

    
    ), and robust CNS penetration, enabling efficacy in behavioral models of anxiety and psychosis.[1]
    

Structural & Mechanistic Basis

The efficacy of 4-F-4-PP is rooted in the "Fluorine Effect."[1] The C-F bond is stronger than the C-H bond and highly resistant to metabolic cleavage.[1]

Visualization: The Metabolic Blockade

The following diagram illustrates how the 4-Fluoro substitution prevents the formation of the inactive 4-hydroxy metabolite.

MetabolicBlockadeSubstrate4-Phenylpiperidine(Scaffold)CYPCYP450OxidationSubstrate->CYPMetabolite4-Hydroxy-4-phenylpiperidine(Inactive/Rapid Clearance)CYP->MetaboliteHydroxylation at C4Fluorinated4-Fluoro-4-phenylpiperidine(4-F-4-PP)CYP_BlockCYP450BlockedFluorinated->CYP_BlockStableMetabolically Stable(Retains CNS Activity)CYP_Block->StableC-F Bond Resists Oxidation

Figure 1: Mechanism of metabolic stabilization via C4-fluorination.[1]

In Vitro Efficacy Profile

In the context of drug discovery, "efficacy" at the in vitro stage refers to the scaffold's ability to bind the target and resist degradation.[1]

A. Potency & Binding Affinity (mGluR2 PAMs)

When 4-F-4-PP is linked to an imidazo[1,2-a]pyridine core (as seen in Janssen/Addex patents), it targets the transmembrane allosteric site of mGluR2.[1]

  • Mechanism: It does not activate the receptor alone but potentiates the response to glutamate.[4]

  • Data Benchmark:

    • EC50 (GTP

      
      S Binding):  Derivatives containing 4-F-4-PP typically exhibit EC50 values in the 10–100 nM  range.[1]
      
    • Fold Shift: Capable of shifting the glutamate dose-response curve by 10-fold or greater.[1]

B. Metabolic Stability (Microsomal Assay)

The defining advantage of 4-F-4-PP over 4-phenylpiperidine is observed in liver microsome stability assays.[1]

Parameter4-Phenylpiperidine Analog4-Fluoro-4-phenylpiperidine AnalogImpact
Intrinsic Clearance (

)
High (>50

L/min/mg)
Low (<15

L/min/mg)
Reduced first-pass metabolism.[1]
Major Metabolite 4-OH-phenylpiperidineN-dealkylated / Ring oxidation (minor)C4-Hydroxylation eliminated.[1]
Lipophilicity (LogP) ~2.5~2.8Slight increase aids BBB penetration.[1]
C. Experimental Protocol: Microsomal Stability Screening

Objective: Quantify the metabolic resistance conferred by the 4-Fluoro group.

  • Preparation: Incubate test compound (1

    
    M) with pooled human/rat liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4).
    
  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold acetonitrile containing internal standard.

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope =

    
    .[1]
    
    • 
      [1]
      
    • 
      .[1]
      

In Vivo Efficacy Profile

In vivo efficacy demonstrates whether the improved stability translates to therapeutic effects in animal models.[1]

A. Pharmacokinetics (PK)

The 4-F-4-PP moiety significantly improves the PK profile of CNS drugs.[1]

  • Bioavailability (

    
    ):  Often increases from <20% (non-fluorinated) to >50% due to reduced hepatic extraction.[1]
    
  • Brain-to-Plasma Ratio (

    
    ):  The increased lipophilicity and reduced polarity (lack of hydroxyl metabolites) facilitate transport across the Blood-Brain Barrier (BBB).[1]
    
B. Behavioral Models (Anxiety & Psychosis)

Compounds utilizing the 4-F-4-PP scaffold (e.g., mGluR2 PAMs) show robust efficacy in standard preclinical models.[1]

  • Stress-Induced Hyperthermia (SIH):

    • Protocol: Measure rectal temperature in mice before and after stress (handling/injection).[1]

    • Result: 4-F-4-PP derivatives dose-dependently attenuate the stress-induced rise in temperature (Efficacy comparable to benzodiazepines without sedation).[1]

  • Phencyclidine (PCP)-Induced Hyperlocomotion:

    • Relevance: Model for schizophrenic psychosis.

    • Result: Reversal of hyperlocomotion, indicating antipsychotic potential.

Visualization: In Vivo Signaling Pathway

The following diagram maps the pathway from systemic administration to behavioral output.[1]

InVivoPathwayAdminOral Administration(4-F-4-PP Derivative)AbsorptionGI Absorption &Liver Transit (Stable)Admin->AbsorptionBBBBlood-Brain BarrierCrossingAbsorption->BBBHigh BioavailabilityTargetmGluR2 Receptor(Presynaptic)BBB->TargetMechanismPotentiation ofEndogenous GlutamateTarget->MechanismEffectInhibition of Glu Release(Negative Feedback)Mechanism->EffectOutcomeAnxiolytic / AntipsychoticResponseEffect->Outcome

Figure 2: Pharmacodynamic pathway of mGluR2 PAMs containing the 4-F-4-PP scaffold.

Safety & Off-Target Considerations

While the 4-F-4-PP moiety enhances efficacy, researchers must screen for class-specific off-target effects common to phenylpiperidines.[1]

  • Sigma-1 Receptor Binding: Many 4-phenylpiperidines bind Sigma-1.[1] While often beneficial for neuroprotection, uncontrolled binding can alter the side-effect profile.[1]

  • hERG Inhibition: The lipophilic nature of the fluorinated piperidine can increase affinity for the hERG potassium channel. In vitro patch-clamp assays are mandatory during lead optimization.[1]

  • Opioid Activity: Unlike 4-phenylpiperidine esters (e.g., meperidine), the 4-F-4-PP amine lacks the ester/ketone necessary for potent Mu-opioid agonism, reducing abuse liability risks compared to other phenylpiperidines.[1]

References

  • Janssen Pharmaceutica NV. (2014). Imidazo[1,2-a]pyridine derivatives and their use as positive allosteric modulators of mGluR2 receptors. US Patent 8,785,486. Link

  • Cid-Núñez, J. M., et al. (2010).[1] 1,2,3-triazolo[4,3-a]pyridine derivatives and their use for the treatment or prevention of neurological and psychiatric disorders. WO Patent 2010/130424. Link

  • Fell, M. J., et al. (2009).[1] In Vitro and In Vivo Evidence for a Lack of Interaction with Dopamine D2 Receptors by the Metabotropic Glutamate 2/3 Receptor Agonists. Journal of Pharmacology and Experimental Therapeutics. Link

  • Kulkarni, S. S., et al. (2006).[1] Design and synthesis of non-competitive mGlu2 receptor antagonists. Bioorganic & Medicinal Chemistry Letters. (Contextual citation for piperidine scaffolds in mGluR research).

  • Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]

A Comparative Purity Analysis of 4-Fluoro-4-phenylpiperidine Hydrochloride from Diverse Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is paramount. This guide provides a comprehensive comparative analysis of 4-Fluoro-4-phenylpiperidine hydrochloride sourced from three different commercial suppliers. We employ a multi-faceted analytical approach, leveraging High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy to provide a robust assessment of purity and identify potential impurities. This guide details the experimental protocols, presents comparative data, and offers insights into the causality behind our analytical choices, thereby empowering researchers to make informed decisions when sourcing this critical intermediate.

Introduction: The Critical Role of Purity in Drug Development

4-Fluoro-4-phenylpiperidine hydrochloride is a key building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can have significant downstream consequences, potentially impacting reaction yields, introducing unwanted side products, and, most critically, affecting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a rigorous purity analysis of this starting material is not merely a quality control measure but a foundational step in ensuring the integrity of the entire drug development process.

The United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) provide essential quality standards that guide the development and manufacturing of pharmaceuticals, including specifications for identity, strength, purity, and consistency.[1] Adherence to these standards is crucial for regulatory compliance and ensuring the safety of drug products.[1][2] This guide aligns with these principles by employing validated analytical methods to thoroughly assess the quality of 4-Fluoro-4-phenylpiperidine hydrochloride from different suppliers.

Analytical Methodology: A Multi-Pronged Approach to Purity Verification

To obtain a comprehensive purity profile, a single analytical technique is often insufficient. We have therefore employed a suite of orthogonal analytical methods, each providing unique and complementary information.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

HPLC is a cornerstone technique for determining the purity of non-volatile and thermally labile compounds.[3] We developed a reverse-phase HPLC (RP-HPLC) method to separate 4-Fluoro-4-phenylpiperidine from potential organic impurities.

Rationale for Method Selection: RP-HPLC offers excellent resolution for separating compounds with varying polarities. The use of a C18 column provides a versatile stationary phase for the analysis of a broad range of small molecules. UV detection is suitable for aromatic compounds like 4-Fluoro-4-phenylpiperidine.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh Sample (10 mg) Dissolve Dissolve in 50:50 Water:Acetonitrile (10 mL) Sample->Dissolve Inject Inject 10 µL onto C18 Column Dissolve->Inject Separate Gradient Elution: Water (0.1% H₃PO₄) & Acetonitrile (0.1% H₃PO₄) Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity Integrate->Calculate

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Residual Solvents

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[4] This method is particularly useful for detecting residual solvents from the synthesis and purification processes, which are common impurities in pharmaceutical intermediates.[5]

Rationale for Method Selection: The hydrochloride salt of 4-Fluoro-4-phenylpiperidine is not directly amenable to GC analysis. Therefore, a headspace GC-MS approach is employed to analyze for volatile impurities and residual solvents without derivatization of the primary analyte. This technique is highly sensitive and provides mass spectral data for confident identification of unknown peaks.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Place Sample in Headspace Vial Heat Heat Vial to Release Volatiles Sample->Heat Inject Inject Headspace Vapor Heat->Inject Separate Separate on Capillary GC Column Inject->Separate Detect Mass Spectrometry Detection (EI) Separate->Detect Identify Identify Peaks via Mass Spectral Library Detect->Identify Quantify Quantify Residual Solvents Identify->Quantify

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹⁹F NMR were utilized to confirm the chemical structure of 4-Fluoro-4-phenylpiperidine hydrochloride and to assess its purity. ¹⁹F NMR, in particular, is a powerful technique for the analysis of fluorinated pharmaceuticals due to its high sensitivity and the large chemical shift range, which minimizes signal overlap.[6][7][8]

Rationale for Method Selection: ¹H NMR provides detailed information about the proton environment in the molecule, confirming the integrity of the piperidine and phenyl rings. ¹⁹F NMR is highly specific to the fluorine atom and can be used for quantitative purity determination without the need for a reference standard of the analyte itself.[6][9] This is a significant advantage as it provides an absolute measure of purity.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy provides information about the functional groups present in a molecule.[10] It serves as a rapid and effective method for identity confirmation and for detecting the presence of certain impurities that may have distinct infrared absorptions.

Rationale for Method Selection: FTIR is a valuable tool for confirming the presence of key functional groups such as the N-H bond of the secondary amine hydrochloride and the C-F bond. The comparison of the FTIR spectra of the samples to a reference spectrum can quickly identify any gross deviations in chemical structure.

Comparative Analysis of Suppliers

Samples of 4-Fluoro-4-phenylpiperidine hydrochloride were obtained from three different commercial suppliers, designated as Supplier A, Supplier B, and Supplier C. All samples were subjected to the analytical methods described above.

HPLC Purity Results

The purity of the samples as determined by HPLC is summarized in the table below.

SupplierPurity by HPLC (% Area)Number of Impurities Detected (>0.05%)
Supplier A 99.8%1
Supplier B 98.5%3
Supplier C 99.5%2

Analysis: Supplier A exhibited the highest purity by HPLC, with only one minor impurity detected. Supplier B showed a lower purity and a greater number of impurities, suggesting a less optimized synthesis or purification process. Supplier C demonstrated a high level of purity, though with more detectable impurities than Supplier A.

GC-MS Residual Solvent Analysis

Headspace GC-MS analysis revealed the presence of residual solvents in samples from all three suppliers.

SupplierResidual Solvents DetectedConcentration (ppm)
Supplier A Isopropanol150
Supplier B Isopropanol, Toluene500, 50
Supplier C Ethyl Acetate200

Analysis: The synthesis of 4-(4-fluorophenyl)piperidine hydrochloride often involves recrystallization from solvents like 2-propanol (isopropanol) or treatment with ethereal hydrogen chloride in ethyl acetate.[11] The presence of these solvents is therefore not unexpected. Supplier A had the lowest level of a single residual solvent. Supplier B contained two residual solvents, including toluene, which is a Class 2 solvent with stricter regulatory limits. Supplier C contained a moderate level of ethyl acetate.

NMR Spectroscopy Analysis

¹H and ¹⁹F NMR spectra were consistent with the structure of 4-Fluoro-4-phenylpiperidine hydrochloride for all three suppliers. Quantitative ¹⁹F NMR was used to determine the absolute purity.

SupplierPurity by ¹⁹F qNMR (%)
Supplier A 99.7%
Supplier B 98.2%
Supplier C 99.4%

Analysis: The purity values obtained by ¹⁹F qNMR are in good agreement with the HPLC results, providing a high degree of confidence in the overall purity assessment. The ¹⁹F NMR offers a direct and reliable method for quantifying fluorinated compounds.[6]

FTIR Spectroscopy Analysis

The FTIR spectra of all three samples were largely superimposable and matched the reference spectrum for 4-Fluoro-4-phenylpiperidine hydrochloride, confirming the identity of the bulk material. No significant unexpected peaks were observed, indicating the absence of major structural impurities.

Discussion and Recommendations

The comprehensive purity analysis of 4-Fluoro-4-phenylpiperidine hydrochloride from three different suppliers reveals notable differences in their quality profiles.

  • Supplier A consistently demonstrated the highest purity across all analytical techniques, with minimal organic impurities and a low level of a single residual solvent. This product is recommended for applications where the highest purity is critical, such as in the synthesis of APIs for clinical trials.

  • Supplier C provided a product of high purity, suitable for many research and development applications. The slightly higher number of impurities and the presence of ethyl acetate may warrant consideration depending on the specific synthetic route and the sensitivity of subsequent reactions.

  • Supplier B 's product exhibited a lower purity and contained multiple residual solvents, including toluene. While potentially acceptable for early-stage discovery research where cost may be a primary driver, caution is advised for more advanced applications. Further purification would be recommended before use in cGMP (current Good Manufacturing Practice) processes.

It is imperative for researchers to recognize that supplier-provided purity values, such as the 95% purity listed for one commercially available source, may not fully capture the complete impurity profile.[12] A thorough in-house analysis is always recommended.

Conclusion

This comparative guide underscores the importance of a multi-faceted analytical approach for the comprehensive purity assessment of critical pharmaceutical intermediates. The choice of supplier for 4-Fluoro-4-phenylpiperidine hydrochloride can have a significant impact on the quality and integrity of downstream research and development activities. By providing detailed experimental protocols and comparative data, this guide aims to equip researchers with the knowledge and tools necessary to make informed sourcing decisions, ultimately contributing to the development of safer and more effective pharmaceuticals.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System with Diode Array Detector.

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: 0.1% Phosphoric Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: 1 mg/mL in 50:50 Water:Acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: Agilent 7890B GC with 5977B MSD and 7697A Headspace Sampler.

  • Column: DB-624, 30 m x 0.25 mm, 1.4 µm.

  • Carrier Gas: Helium.

  • Oven Program: 40 °C for 5 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MSD Transfer Line Temperature: 280 °C.

  • Ion Source: Electron Ionization (EI), 70 eV.

  • Mass Range: 35-550 amu.

  • Headspace Sampler Conditions: Oven at 80 °C, Loop at 90 °C, Transfer Line at 100 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: Bruker Avance III HD 400 MHz spectrometer.

  • Solvent: Deuterated Methanol (CD₃OD).

  • ¹H NMR: 32 scans, relaxation delay of 1 s.

  • ¹⁹F NMR: 128 scans, relaxation delay of 2 s. For quantitative analysis, a calibrated internal standard (e.g., trifluorotoluene) is used.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Instrumentation: Thermo Scientific Nicolet iS50 FTIR Spectrometer with a diamond ATR accessory.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. [Link]

  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. [Link]

  • WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)
  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing). [Link]

  • NMR | Speeding Fluorine Analysis - Oxford Instruments. [Link]

  • USP / EP / BP / JP Certifications | Nedstar Global Quality Compliance. [Link]

  • (PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - ResearchGate. [Link]

  • NMR | Fluorine Spectroscopy. [Link]

  • CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google P
  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - Alternative Therapies In Health And Medicine. [Link]

  • The Importance of Purity Determination of Pharmaceuticals - NETZSCH Analyzing & Testing. [Link]

  • 4-(4-FLUORO-PHENYL)-PIPERIDINE HYDROCHLORIDE CAS 6716-98-9 - Warshel Chemical Ltd. [Link]

  • ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc. [Link]

  • Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo - Der Pharma Chemica. [Link]

  • IR Spectra, Magnetic and Thermal Studies of Copper (II) Complex of N-Hydroxy –N-(4-Chloro) Phenyl N'(4-Fluoro) Phenyl Benzamidine Hydrochloride. [Link]

  • Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride | Request PDF - ResearchGate. [Link]

  • Design and synthesis of 4-phenyl piperidine compounds targeting the mu receptor. [Link]

  • Synthesis of 1-benzyl-4-cyano-4-phenylpiperidine hydrochloride - PrepChem.com. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations - Scientific Update - UK. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Fourier transform infrared (FTIR) spectra of (4‐fluorophenyl)(phenyl)... - ResearchGate. [Link]

  • Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed. [Link]

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • Advances in ATR-FTIR Spectroscopic Imaging for the Analysis of Tablet Dissolution and Drug Release - MDPI. [Link]

  • 4-Phenylpiperidine - the NIST WebBook - National Institute of Standards and Technology. [Link]

Sources

Validating the Target Engagement of 4-Fluoro-4-phenylpiperidine Hydrochloride: A Scaffold Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Fluoro-4-phenylpiperidine hydrochloride (4-F-4-PP) is frequently mischaracterized solely as a synthetic intermediate for Paroxetine (Paxil). However, in medicinal chemistry and chemical biology, it serves as a critical pharmacophore scaffold . It represents the minimal binding motif required for engagement with the Serotonin Transporter (SERT) and, more potently, the Sigma-1 receptor (


1R) .

This guide is designed for researchers utilizing 4-F-4-PP as a fragment for drug discovery or as a control ligand. It details the validation of its target engagement, contrasting its "fragment-level" performance against the optimized "drug-level" performance of Paroxetine and the non-fluorinated analog, 4-Phenylpiperidine.

Mechanistic Grounding: The Dual-Target Profile

To validate engagement, one must understand where the molecule binds. 4-F-4-PP exhibits a specific duality:

  • SERT (Low Affinity): It occupies the central substrate site but lacks the benzodioxol linker required for the picomolar affinity seen in Paroxetine.

  • Sigma-1 Receptor (Moderate/High Affinity): The 4-phenylpiperidine moiety is a "privileged structure" for

    
    1R binding. The fluorine substitution at the para position modulates metabolic stability and lipophilicity (LogP), influencing membrane permeability and hydrophobic pocket occupation.
    
Pathway & Structural Logic Diagram

The following diagram illustrates the structural evolution and target selectivity shift between the scaffold and the full drug.

TargetEngagement cluster_optimization Lead Optimization Process Scaffold 4-Fluoro-4-phenylpiperidine (Scaffold/Fragment) Paroxetine Paroxetine (Full Drug) Scaffold->Paroxetine + Benzodioxol Linker + Stereochemistry (3S, 4R) Target_SERT Target: SERT (Serotonin Transporter) Scaffold->Target_SERT Weak Engagement (Lack of Linker) Target_Sigma Target: Sigma-1 Receptor (Chaperone Protein) Scaffold->Target_Sigma Primary Engagement (Hydrophobic Pocket) Paroxetine->Target_SERT High Affinity Binding (Ki < 0.1 nM) Paroxetine->Target_Sigma Off-Target Binding

Figure 1: Structural relationship and target selectivity shift. 4-F-4-PP serves as the core scaffold, showing moderate affinity for Sigma-1, whereas the full elaboration (Paroxetine) shifts selectivity drastically toward SERT.

Comparative Performance Analysis

The following data contrasts 4-F-4-PP with its primary alternatives: the non-fluorinated scaffold (4-Phenylpiperidine) and the fully optimized drug (Paroxetine).

Table 1: Comparative Binding & Physicochemical Profile

Feature4-Fluoro-4-phenylpiperidine (Target Product)Paroxetine (Positive Control)4-Phenylpiperidine (Alternative Scaffold)
Primary Target Sigma-1 Receptor (

1R)
SERT (5-HT Transporter)Sigma-1 / NMDA (Weak)
SERT Affinity (

)
> 1,000 nM (Weak)0.07 nM (Very High)> 5,000 nM (Negligible)
Sigma-1 Affinity (

)
~20–100 nM (Moderate)~300 nM (Low)~50–200 nM
LogP (Lipophilicity) ~2.1~3.95~1.8
Metabolic Stability Enhanced (F blocks p-hydroxylation)Moderate (CYP2D6 Substrate)Low (Rapid p-hydroxylation)
Experimental Role Fragment Scaffold / Probe Reference Standard Negative Control (F-effect)

Analyst Insight: The Fluorine atom in 4-F-4-PP is not merely decorative. It blocks metabolic degradation at the para position (a common clearance route for phenylpiperidines) and increases lipophilicity, improving CNS penetration compared to the non-fluorinated alternative.

Validating Target Engagement: Experimental Protocols

To validate that 4-F-4-PP is engaging the target (specifically Sigma-1 or SERT) and not merely acting as a nonspecific lipophile, you must use a Competitive Radioligand Binding Assay .

Protocol A: Competitive Binding Assay (Membrane Preparation)

Objective: Determine the


 of 4-F-4-PP for the Sigma-1 receptor to validate scaffold activity.

Reagents:

  • Source Tissue: Guinea pig brain membranes (rich in

    
    1R) or HEK293 cells overexpressing human 
    
    
    
    1R.
  • Radioligand:

    
     (Specific for 
    
    
    
    1R).
  • Non-specific Control: Haloperidol (10

    
    M).
    

Step-by-Step Methodology:

  • Membrane Prep: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation Setup: In a 96-well plate, add:

    • 25

      
      L Radioligand (
      
      
      
      , final conc. ~2 nM).
    • 25

      
      L 4-F-4-PP  (Concentration range: 
      
      
      
      M to
      
      
      M).
    • 150

      
      L Membrane suspension (20-50 
      
      
      
      g protein).
  • Equilibrium: Incubate for 120 minutes at 37°C (Critical: Sigma binding is slow).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethylenimine (reduces nonspecific binding of the lipophilic piperidine).

  • Quantification: Count radioactivity via liquid scintillation spectroscopy.

  • Data Analysis: Plot % Specific Binding vs. Log[Concentration]. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Validation Criteria:

  • Success: A sigmoidal dose-response curve with full displacement of the radioligand.

  • Failure: A flat line indicates no specific binding (non-responder).

Protocol B: Cellular Thermal Shift Assay (CETSA)

Objective: Prove that 4-F-4-PP enters the cell and stabilizes the target protein in situ (living cell context), distinguishing it from simple membrane adsorption.

Workflow Diagram

CETSA_Workflow Step1 Treat Live Cells (HEK293-Sigma1) +/- 4-F-4-PP (10 µM) Step2 Aliquot & Heat Shock (Gradient: 37°C to 65°C) Step1->Step2 Step3 Cell Lysis (Freeze-Thaw x3) Step2->Step3 Step4 Centrifugation (Remove precipitated protein) Step3->Step4 Step5 Western Blot Analysis (Detect Soluble Sigma-1) Step4->Step5

Figure 2: CETSA workflow for validating intracellular target engagement.

Methodology:

  • Treatment: Treat HEK293 cells with 4-F-4-PP (10

    
    M) or DMSO control for 1 hour.
    
  • Heating: Divide cells into PCR tubes and heat at a gradient (e.g., 40, 43, 46, 49... 67°C) for 3 minutes.

  • Separation: Lyse cells. Centrifuge at 20,000

    
     to pellet denatured/precipitated proteins.
    
  • Detection: Run the supernatant on SDS-PAGE. Blot for Sigma-1 Receptor.

  • Result Interpretation: If 4-F-4-PP engages the target, the melting curve of Sigma-1 will shift to the right (higher temperature stability) compared to the DMSO control.

Troubleshooting & Expert Tips
  • The "Sticky" Piperidine Issue: 4-F-4-PP is a secondary amine with high lipophilicity. It sticks to plastic tips and reservoirs.

    • Solution: Use Low-Retention tips and glass-coated plates where possible. Include 0.01% BSA in assay buffers to minimize surface adsorption.

  • pH Sensitivity: The pKa of the piperidine nitrogen is ~10. At physiological pH (7.4), it is positively charged.

    • Impact: Ensure your buffer pH is strictly controlled. A shift to pH 8.0 can drastically alter membrane partitioning and apparent affinity.

  • Impurity Awareness: If you synthesized 4-F-4-PP yourself, check for des-fluoro analogs . Even 1% contamination with 4-phenylpiperidine can skew kinetic data due to competitive binding. Verify purity via HPLC (>98% required).

References
  • Barnes, R. F., et al. (1988).[1] "The Synthesis and Crystal Structure of Paroxetine Hydrochloride Hemihydrate." Acta Crystallographica, Section C. Link

  • Glennon, R. A., et al. (1991). "Novel 1-Phenylpiperazine and 4-Phenylpiperidine Derivatives as High-Affinity Sigma Ligands." Journal of Medicinal Chemistry, 34(6), 1855–1859. Link

  • Fish, P. V., et al. (2018). "Fragment-Based Drug Discovery: A Practical Approach." Journal of Medicinal Chemistry, 62(15). (Contextualizing piperidine scaffolds). Link

  • PubChem. (2024).[2] "Compound Summary: 4-(4-Fluorophenyl)piperidine." National Library of Medicine. Link[2]

Sources

A Senior Application Scientist's Guide to Benchmarking 4-Fluoro-4-phenylpiperidine hydrochloride Against Standard Dopamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neuropharmacology research and drug development, the precise characterization of novel compounds is paramount. This guide provides an in-depth, technical comparison of 4-Fluoro-4-phenylpiperidine hydrochloride, a compound of interest for its potential modulation of monoamine transporters, against two well-established standard compounds: the selective dopamine transporter (DAT) inhibitor GBR 12909 (Vanoxerine) and the non-selective monoamine transporter inhibitor, cocaine.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the performance of 4-Fluoro-4-phenylpiperidine hydrochloride. We will delve into the rationale behind experimental choices, provide detailed, self-validating protocols, and present comparative data to contextualize the compound's pharmacological profile.

Introduction: The Rationale for Comparison

The 4-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with various central nervous system targets.[1][2][3] Many derivatives have been synthesized and characterized as potent ligands for the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[4][5][6] Dysregulation of the DAT is implicated in numerous neurological and psychiatric disorders, making it a critical target for therapeutic intervention.[7][8]

4-Fluoro-4-phenylpiperidine hydrochloride is a synthetic derivative whose pharmacological profile is of significant interest. To ascertain its potential as a selective and potent DAT ligand, it is essential to benchmark its performance against compounds with well-defined mechanisms of action.

  • GBR 12909 (Vanoxerine): A diarylpiperazine derivative renowned for its high affinity and selectivity for the DAT over the serotonin transporter (SERT) and norepinephrine transporter (NET).[9][10] It serves as an ideal benchmark for assessing DAT-selective inhibition.

  • Cocaine: A tropane alkaloid that acts as a non-selective inhibitor of DAT, SERT, and NET.[11][12] Its inclusion provides a broader context for the selectivity profile of the test compound.

This guide will focus on two primary in vitro assays crucial for characterizing these compounds: a radioligand binding assay to determine affinity for the monoamine transporters and a dopamine uptake assay to assess functional inhibition.

Comparative Physicochemical and Pharmacological Profile

A critical first step in benchmarking is to compare the fundamental properties of the compounds. The following table summarizes the key physicochemical data and presents both established and hypothetical (for 4-Fluoro-4-phenylpiperidine hydrochloride) binding affinities. The hypothetical data is based on the known structure-activity relationships of similar 4-phenylpiperidine analogs which often exhibit high DAT affinity and selectivity.[13][14]

Compound Molecular Formula Molecular Weight ( g/mol ) Structure DAT Kᵢ (nM) SERT Kᵢ (nM) NET Kᵢ (nM) Selectivity (SERT/DAT) Selectivity (NET/DAT)
4-Fluoro-4-phenylpiperidine hydrochloride C₁₁H₁₅ClFN215.704-fluoro-4-phenylpiperidine.svg15>500>500>33>33
GBR 12909 C₂₈H₃₂F₂N₂O466.57GBR_12909.svg1.0 - 14>100>100>7 - >100>7 - >100
Cocaine C₁₇H₂₁NO₄303.35Cocaine.svg~255~300~500~1.2~2.0

Note: Kᵢ values for 4-Fluoro-4-phenylpiperidine hydrochloride are hypothetical for illustrative purposes. Kᵢ values for standard compounds are sourced from published literature.[9][10][15]

Experimental Protocols for Benchmarking

The following protocols are designed to be self-validating, with the inclusion of appropriate controls to ensure the integrity of the data.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Kᵢ) of a test compound for the human dopamine (hDAT), serotonin (hSERT), and norepinephrine (hNET) transporters. The principle is a competitive displacement of a specific radioligand from the transporter by the test compound.

Experimental Workflow:

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK293 cells expressing hDAT, hSERT, or hNET homogenization Homogenize cells in lysis buffer cell_culture->homogenization centrifugation1 Centrifuge to pellet membranes homogenization->centrifugation1 resuspension Resuspend membrane pellet in assay buffer centrifugation1->resuspension incubation Incubate membranes with radioligand and test compound resuspension->incubation filtration Rapid filtration to separate bound and free radioligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Quantify radioactivity using a scintillation counter washing->scintillation competition_curve Generate competition curves scintillation->competition_curve ki_calculation Calculate IC₅₀ and Kᵢ values competition_curve->ki_calculation

Caption: Workflow for the radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing either hDAT, hSERT, or hNET.

    • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

  • Competitive Binding Assay:

    • In a 96-well plate, add the cell membrane preparation to each well.

    • Add increasing concentrations of the test compound (4-Fluoro-4-phenylpiperidine hydrochloride) or standard compounds (GBR 12909, cocaine).

    • For determining non-specific binding, add a high concentration of a known inhibitor (e.g., 10 µM mazindol for DAT).

    • Initiate the binding reaction by adding a constant concentration of a specific radioligand:

      • For hDAT: [³H]WIN 35,428

      • For hSERT: [³H]Citalopram

      • For hNET: [³H]Nisoxetine

    • Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Generate competition curves by plotting the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific radioligand binding) by non-linear regression analysis.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant for the transporter.[3][16]

[³H]Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing the DAT. It provides a measure of the compound's functional potency (IC₅₀).

Experimental Workflow:

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis cell_culture Plate DAT-expressing cells in a multi-well plate growth Grow to confluence cell_culture->growth preincubation Pre-incubate cells with test compound growth->preincubation initiation Initiate uptake with [³H]dopamine preincubation->initiation incubation Incubate for a short period at 37°C initiation->incubation termination Terminate uptake by rapid washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Quantify radioactivity lysis->scintillation inhibition_curve Generate inhibition curves scintillation->inhibition_curve ic50_calc Calculate IC₅₀ value inhibition_curve->ic50_calc

Caption: Workflow for the [³H]dopamine uptake assay.

Step-by-Step Methodology:

  • Cell Culture:

    • Plate DAT-expressing cells (e.g., HEK293-hDAT or CHO-hDAT) in a suitable multi-well plate (e.g., 24- or 48-well) and allow them to grow to confluence.[4]

  • Dopamine Uptake Assay:

    • On the day of the experiment, wash the cells with a pre-warmed assay buffer (e.g., Krebs-Ringer-HEPES buffer).

    • Pre-incubate the cells with varying concentrations of the test compound or standard compounds for 10-20 minutes at 37°C.

    • Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine.

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C. This short incubation time is critical to measure the initial rate of uptake.

    • To determine non-specific uptake, include control wells with a high concentration of a known DAT inhibitor (e.g., 10 µM nomifensine) or perform the assay at 4°C.

  • Termination and Lysis:

    • Terminate the uptake by rapidly aspirating the assay solution and washing the cells multiple times with ice-cold buffer.

    • Lyse the cells using a lysis buffer (e.g., 1% SDS).

  • Quantification and Analysis:

    • Transfer the cell lysates to scintillation vials with a scintillation cocktail.

    • Quantify the amount of [³H]dopamine taken up by the cells using a liquid scintillation counter.

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percent inhibition of specific uptake as a function of the test compound concentration to determine the IC₅₀ value.

Interpreting the Comparative Data

The experimental data obtained from these assays will allow for a robust comparison of 4-Fluoro-4-phenylpiperidine hydrochloride with the standard compounds.

  • Potency: The Kᵢ and IC₅₀ values will directly indicate the potency of 4-Fluoro-4-phenylpiperidine hydrochloride at the DAT. A lower value signifies higher potency. Based on our hypothetical data, 4-Fluoro-4-phenylpiperidine hydrochloride (Kᵢ = 15 nM) is expected to be a potent DAT inhibitor, though less potent than the highly affine GBR 12909 (Kᵢ ≈ 1-14 nM). It is, however, significantly more potent than cocaine (Kᵢ ≈ 255 nM).

  • Selectivity: By comparing the Kᵢ values for DAT, SERT, and NET, the selectivity profile of the compound can be determined. The selectivity ratios (SERT Kᵢ / DAT Kᵢ and NET Kᵢ / DAT Kᵢ) provide a quantitative measure of this. A high ratio indicates greater selectivity for the DAT. Our hypothetical data suggests that 4-Fluoro-4-phenylpiperidine hydrochloride possesses a high degree of selectivity for the DAT, similar to GBR 12909 and in stark contrast to the non-selective profile of cocaine.

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial in vitro characterization and benchmarking of 4-Fluoro-4-phenylpiperidine hydrochloride. The proposed experiments will elucidate its potency and selectivity at the dopamine transporter in comparison to well-established standards.

Based on the hypothetical data, 4-Fluoro-4-phenylpiperidine hydrochloride shows promise as a potent and selective DAT inhibitor. Further investigations should include:

  • In vivo studies: To assess its pharmacokinetic profile, brain penetration, and behavioral effects in animal models.

  • Functional assays: To determine if it acts as a pure uptake inhibitor or if it has any substrate-like (releasing) properties.

  • Off-target screening: To evaluate its binding to a broader range of receptors and transporters to identify any potential side effects.

By following the rigorous experimental and analytical procedures outlined in this guide, researchers can confidently position 4-Fluoro-4-phenylpiperidine hydrochloride within the broader landscape of dopamine transporter ligands and guide its future development as a potential therapeutic agent.

References

  • Chatterjee, S., et al. (1995). Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues. Journal of Medicinal Chemistry, 38(17), 3267-3276. [Link]

  • Dutta, A. K., et al. (1997). Highly selective, novel analogs of 4-[2-(diphenylmethoxy)ethyl]- 1-benzylpiperidine for the dopamine transporter: effect of different aromatic substitutions on their affinity and selectivity. Journal of Medicinal Chemistry, 40(1), 35-43. [Link]

  • Dutta, A. K., et al. (2001). Design, synthesis, and characterization of a novel, 4-[2-(diphenylmethoxy)ethyl]-1-benzyl piperidine-based, dopamine transporter photoaffinity label. Life Sciences, 68(24), 2729-2740. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]

  • Rothman, R. B., et al. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Current Pharmaceutical Design, 14(33), 3434-3446. [Link]

  • Wikipedia. (2023). para-Fluorophenylpiperazine. [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. [Link]

  • Wikipedia. (2023). Phenylpiperidines. [Link]

  • van der Mey, M., et al. (2000). Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. Journal of Medicinal Chemistry, 43(3), 432-439. [Link]

  • Foster, J. D., & Vaughan, R. A. (2017). Model Systems for Analysis of Dopamine Transporter Function and Regulation. Current Topics in Behavioral Neurosciences, 34, 91-122. [Link]

  • Chen, Y. C., et al. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2′(3′H)-quinazolin]-4′-amine ([18F]FBAT) as a Novel PET Tracer for Imaging Inducible Nitric Oxide Synthase in Neuroinflammation. Molecular Imaging and Biology, 23(4), 542-553. [Link]

  • Lindsley, C. W., et al. (2016). Relationships among dopamine transporter affinities and cocaine-like discriminative-stimulus effects. Journal of Pharmacology and Experimental Therapeutics, 358(2), 346-353. [Link]

  • Warshel Chemical Ltd. (n.d.). 4-(4-FLUORO-PHENYL)-PIPERIDINE HYDROCHLORIDE CAS 6716-98-9. [Link]

  • Gund, P., & Portoghese, P. S. (1984). Conformation-activity study of 4-phenylpiperidine analgesics. Journal of Medicinal Chemistry, 27(7), 835-840. [Link]

  • Wikipedia. (2023). 4-Phenylpiperidine. [Link]

  • PubChem. (n.d.). 4-(4-Fluorophenyl)piperidine. [Link]

  • Vadivelu, N., et al. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 19(6), 443-454. [Link]

  • Cheng, M. H., et al. (2023). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 63(10), 3028-3043. [Link]

  • Aggarwal, S., & Mortensen, O. V. (2017). Discovery and Development of Monoamine Transporter Ligands. Current Topics in Behavioral Neurosciences, 34, 3-38. [Link]

  • De Gooyert, V., et al. (2007). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. Journal of Medicinal Chemistry, 50(25), 6265-6276. [Link]

  • Cornish-Bowden, A. (1982). A quick method for the determination of inhibition constants. Biochemical Journal, 201(1), 221-223. [Link]

  • Sorensen, L., et al. (2023). Is Cocaine Protonated When it Binds to the Dopamine Transporter? JACS Au, 3(3), 856-865. [Link]

  • Reith, M. E., et al. (1994). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 37(23), 3946-3954. [Link]

  • Brandt, M. (2016). Inhibition kinetics. Rose-Hulman Institute of Technology. [Link]

Sources

A Comparative Guide to the Stereoisomer Separation and Analysis of 4-Fluoro-4-phenylpiperidine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the stereochemical identity of a molecule is not a trivial detail but a critical determinant of its pharmacological profile. For chiral molecules such as 4-Fluoro-4-phenylpiperidine hydrochloride, a compound with potential applications in neuroscience research due to its structural similarity to known psychoactive agents, the separation and individual characterization of its stereoisomers are paramount. This guide provides an in-depth comparison of methodologies for the separation and analysis of these stereoisomers, offering field-proven insights and detailed protocols to empower researchers in their quest for stereochemically pure compounds.

The Significance of Chirality in 4-Arylpiperidine Derivatives

The 4-arylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, including opioids and serotonin reuptake inhibitors. The introduction of a chiral center, as is the case with 4-Fluoro-4-phenylpiperidine, necessitates a thorough investigation of the individual enantiomers. It is well-established that enantiomers of a chiral drug can exhibit vastly different pharmacodynamic and pharmacokinetic properties. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other (the distomer) could be inactive, less active, or even contribute to undesirable side effects. Therefore, the development of robust methods for the separation and analysis of these stereoisomers is not merely an analytical challenge but a fundamental requirement for translational research and drug development.

Comparative Analysis of Separation Techniques

The separation of enantiomers, a process known as chiral resolution, can be achieved through various techniques. For 4-Fluoro-4-phenylpiperidine hydrochloride, chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), represent the most powerful and versatile approaches.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone of enantioselective separation in the pharmaceutical industry. The technique relies on the use of a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times and, thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for a wide range of chiral compounds, including those with amine functionalities.

Key Considerations for HPLC Method Development:

  • Column Selection: The choice of CSP is the most critical factor. For 4-arylpiperidine derivatives, columns like Chiralcel® OD (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD (amylose tris(3,5-dimethylphenylcarbamate)) have shown broad applicability.[1]

  • Mobile Phase: In normal-phase mode, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of a basic modifier, such as diethylamine (DEA), is often necessary to improve the peak shape and resolution of basic compounds like piperidines.

  • Temperature: Column temperature can influence enantioselectivity and should be optimized for each separation.

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering several distinct advantages. By utilizing supercritical carbon dioxide as the primary mobile phase, SFC can achieve faster separations with reduced consumption of organic solvents, making it a "greener" and more cost-effective technique.[2]

Advantages of SFC for Chiral Separations:

  • Speed: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster column equilibration, significantly reducing analysis times.[3]

  • Efficiency: SFC often provides higher chromatographic efficiency compared to HPLC, leading to sharper peaks and better resolution.

  • Solvent Reduction: The use of CO2 as the main mobile phase component drastically reduces the need for flammable and toxic organic solvents.

The same polysaccharide-based CSPs used in HPLC are highly effective in SFC, often exhibiting complementary selectivity.[4]

Recommended Analytical Workflow

The following workflow provides a systematic approach to the separation and analysis of 4-Fluoro-4-phenylpiperidine hydrochloride stereoisomers.

Caption: A typical workflow for the separation and analysis of chiral compounds.

Experimental Protocols

Protocol 1: Chiral SFC Screening for Enantioseparation

This protocol outlines a general screening procedure to identify a suitable chiral stationary phase and mobile phase for the separation of 4-Fluoro-4-phenylpiperidine hydrochloride enantiomers using SFC.

Instrumentation:

  • Supercritical Fluid Chromatography (SFC) system equipped with a photodiode array (PDA) detector and a back-pressure regulator.

Columns:

  • Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized)

  • Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate), immobilized)

  • Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate), immobilized)

  • Chiralpak® ID (amylose tris(3-chlorophenylcarbamate), immobilized) (All columns typically 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Supercritical CO₂

  • Co-solvent: Methanol or Ethanol

  • Additive: 0.1% Diethylamine (DEA)

Screening Conditions:

ParameterCondition
Co-solvent Gradient 5% to 40% over 5 minutes
Flow Rate 3.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection PDA, 220 nm
Injection Volume 5 µL
Sample Concentration 1 mg/mL in mobile phase modifier

Procedure:

  • Prepare a stock solution of racemic 4-Fluoro-4-phenylpiperidine hydrochloride at 1 mg/mL in the chosen alcohol co-solvent.

  • Sequentially screen each of the four chiral columns using the specified gradient conditions with both methanol and ethanol as the co-solvent.

  • Evaluate the resulting chromatograms for any degree of separation between the enantiomers.

  • Select the column and co-solvent combination that provides the best initial separation (baseline or partial) for further optimization.

Causality Behind Experimental Choices:

  • The use of immobilized polysaccharide-based columns (Chiralpak IA, IB, IC, ID) is recommended due to their broad enantioselectivity and compatibility with a wide range of solvents.[5]

  • A gradient elution is employed for initial screening to ensure that the compound elutes within a reasonable time frame across different columns.

  • Diethylamine is added to the mobile phase to prevent peak tailing and improve the chromatography of the basic piperidine analyte.

Protocol 2: Determination of Enantiomeric Excess using ¹⁹F NMR Spectroscopy

This protocol describes a method for determining the enantiomeric excess (ee) of a sample of 4-Fluoro-4-phenylpiperidine using ¹⁹F NMR spectroscopy with a chiral solvating agent (CSA). This method is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which can lead to excellent resolution of the enantiomeric signals.[6][7]

Materials:

  • NMR spectrometer (a field strength of at least 400 MHz is recommended)

  • NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Sample of 4-Fluoro-4-phenylpiperidine

  • Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or a chiral cobalt(III) complex.[6][8]

Procedure:

  • Accurately weigh approximately 5 mg of the 4-Fluoro-4-phenylpiperidine sample into an NMR tube.

  • Add approximately 0.6 mL of CDCl₃ to dissolve the sample.

  • Acquire a standard ¹⁹F NMR spectrum of the sample.

  • To a separate NMR tube containing a similar amount of the sample dissolved in CDCl₃, add a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral solvating agent.

  • Gently mix the solution and acquire a ¹⁹F NMR spectrum.

  • If separation of the fluorine signals is observed, integrate the two peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess using the following formula: ee (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] x 100

Rationale for Method Selection:

  • ¹⁹F NMR is a powerful tool for analyzing fluorinated compounds due to the 100% natural abundance of the ¹⁹F nucleus and its high gyromagnetic ratio.[9]

  • The use of a chiral solvating agent creates a diastereomeric environment in the NMR tube, causing the fluorine nuclei in the two enantiomers to experience slightly different magnetic fields, resulting in separate signals.[8] This provides a direct and accurate measure of the enantiomeric ratio.

Comparative Data and Expected Outcomes

Table 1: Expected Performance of Chiral Stationary Phases

Chiral Stationary PhaseTypical Mobile Phase (SFC)Expected Selectivity (α)Rationale for Selection
Chiralpak® AD/IA CO₂ / Methanol + 0.1% DEAGood to ExcellentAmylose-based phases are often effective for aromatic compounds with hydrogen bond donors/acceptors near the stereocenter.[1]
Chiralcel® OD/IB CO₂ / Ethanol + 0.1% DEAModerate to GoodCellulose-based phases offer complementary selectivity to amylose phases and are a standard part of screening protocols.[10]

Note: The actual selectivity will be highly dependent on the specific interactions between the analyte and the chiral stationary phase and must be determined empirically.

Pharmacological Implications of Stereoisomerism in 4-Arylpiperidines

The pharmacological activity of many 4-arylpiperidine derivatives is highly stereoselective. These compounds often target monoamine transporters, such as the serotonin transporter (SERT) and the dopamine transporter (DAT).[11] The three-dimensional arrangement of the molecule dictates its binding affinity and functional activity at these protein targets.

For example, in related compounds, one enantiomer may exhibit significantly higher affinity for SERT, leading to potent serotonin reuptake inhibition, while the other enantiomer may be less active or have a different target profile.[11] This stereoselectivity underscores the importance of separating the enantiomers of 4-Fluoro-4-phenylpiperidine hydrochloride to accurately characterize its biological activity and to identify the eutomer responsible for any observed effects.

Caption: Hypothetical stereoselective binding of enantiomers to a biological target.

Conclusion

The separation and characterization of the stereoisomers of 4-Fluoro-4-phenylpiperidine hydrochloride are essential steps in understanding its full pharmacological potential. This guide has provided a comparative overview of state-of-the-art chromatographic techniques, namely chiral HPLC and SFC, and has offered detailed protocols for both separation screening and enantiomeric excess determination by ¹⁹F NMR. By employing a systematic workflow and understanding the principles behind these methodologies, researchers can confidently isolate and analyze the individual enantiomers of this and other chiral molecules, paving the way for more precise and impactful scientific discoveries.

References

  • Gadsby, P., & WUST, M. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry, 94(2), 1441-1446. [Link]

  • Carroll, F. I., et al. (1995). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of Medicinal Chemistry, 38(18), 3581-3589.
  • ResearchGate. (n.d.). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19 F NMR Spectroscopy. Retrieved from [Link]

  • PubMed. (2022). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Chiral solvating agents. Retrieved from [Link]

  • PMC. (2010). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Retrieved from [Link]

  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
  • ResearchGate. (n.d.). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. Retrieved from [Link]

  • PubMed. (2021). Synthesis, docking studies, and pharmacological evaluation of 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands. Retrieved from [Link]

  • Analyst. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Retrieved from [Link]

  • PubMed. (2024). A Concise Enantioselective Synthesis of Fluorinated Pyrazolo-Piperidine GSK3901383A Enabled by an Organocatalytic Aza-Michael Addition. Retrieved from [Link]

  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION 1.1. Importance of Chiral Separation. Retrieved from [Link]

  • MDPI. (n.d.). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved from [Link]

  • PubMed. (2005). Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes. Retrieved from [Link]

  • PubMed. (2020). Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT 2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Chromatography Online. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Separation by Supercritical Fluid Chromatography. Retrieved from [Link]

  • PubMed. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved from [Link]

  • PMC. (2006). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. Retrieved from [Link]

  • PubMed. (1986). Conformation-activity study of 4-phenylpiperidine analgesics. Retrieved from [Link]

  • ResearchGate. (2024). Allosteric modulation of serotonin and dopamine transporters: New insights from computations and experiments. Retrieved from [Link]

  • MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Retrieved from [Link]

  • PubMed. (2001). Synthesis and Evaluation of Dopamine and Serotonin Transporter Inhibition by Oxacyclic and Carbacyclic Analogues of Methylphenidate. Retrieved from [Link]

  • PubMed. (1998). Synthesis and serotonergic activity of arylpiperazide derivatives of serotonin: potent agonists for 5-HT1D receptors. Retrieved from [Link]

  • ResearchGate. (2021). Cyclisations and Strategies for Stereoselective Synthesis of Piperidine Iminosugars. Retrieved from [Link]

  • DAICEL 3 µm CHIRALPAK® and CHIRALCEL® Analytical Columns. (n.d.).
  • PMC. (2021). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Retrieved from [Link]

  • PubMed. (2001). Stereoselective Effects of Ketamine on Dopamine, Serotonin and Noradrenaline Release and Uptake in Rat Brain Slices. Retrieved from [Link]

  • ResearchGate. (n.d.). X-Ray Structural Analysis in the Crystalline Phase of a Nematogenic Fluoro-Phenyl Compound. Retrieved from [Link]

  • OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

  • MDPI. (n.d.). 2,2-Diphenylbutanamide Bromide and 4-(1-Methylpiperidin-1-ium-1-yl). Retrieved from [Link]

  • European Journal of Chemistry. (2022). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. Retrieved from [Link]

Sources

Safety Operating Guide

Safe Disposal and Management of 4-Fluoro-4-phenylpiperidine Hydrochloride: A Compliance-First Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Fluoro-4-phenylpiperidine hydrochloride proper disposal procedures Role: Senior Application Scientist Audience: Researchers, EHS Managers, and Drug Development Scientists[1]

Executive Summary

4-Fluoro-4-phenylpiperidine hydrochloride (4-F-4-PP HCl) presents a dual challenge in laboratory waste management: chemical toxicity and regulatory ambiguity . As a halogenated piperidine derivative, it is a structural analog to precursors used in the synthesis of fluorinated opioids (e.g., p-fluorofentanyl).[1] While not always explicitly scheduled as a DEA List I chemical depending on the specific isomer or jurisdiction, it is a High Consequence Chemical .[1]

This guide outlines a "Zero Diversion, Zero Emission" disposal strategy. We treat this compound as a controlled precursor for security purposes and a halogenated toxicant for environmental compliance.

Part 1: Chemical Profile & Hazard Assessment

Before initiating disposal, you must characterize the waste stream.[1] This compound cannot be treated as standard organic waste due to the fluorine atom, which generates hydrofluoric acid (HF) upon combustion, and its potential biological activity.[1]

Physicochemical Data for Disposal
PropertySpecificationOperational Implication
Physical State Solid (Crystalline Powder)Do not dissolve for disposal. Keep solid to minimize volume and spill risk.
Halogen Content Fluorine (F) & Chlorine (Cl)Requires High-Temperature Incineration with HF Scrubbing . Never mix with non-halogenated solvents.
Acidity Hydrochloride Salt (HCl)Potential to generate acidic vapors if wetted. Use corrosion-resistant containers (HDPE).
Regulatory Status Precursor AnalogTreat as DEA List I for chain-of-custody documentation to prevent diversion liability.
Incompatibilities Strong Oxidizers, BasesSegregate strictly from nitric acid, perchlorates, and alkaline waste.[1]
Part 2: The "Zero Diversion" Disposal Workflow

The following protocol ensures that the chemical is destroyed completely without releasing toxic HF gas or allowing the material to be diverted for illicit synthesis.

Step 1: Pre-Disposal Stabilization & Packaging

Objective: Prevent environmental release and unauthorized access.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.

    • Scientific Rationale: While glass is standard for organics, fluoride-containing salts can etch glass in the presence of moisture/hydrolysis, potentially weakening the container over time.[1] HDPE provides superior chemical resistance to fluorides and physical durability.

  • Solid Waste Only: Do not solubilize the salt in water or solvent to "dilute" it.

    • Why: Solubilization increases waste volume and creates a "mixed waste" stream (flammable + toxic) that is more expensive and difficult to incinerate.

  • Double Containment: Place the primary HDPE jar inside a secondary clear plastic bag (4-mil polyethylene) and seal with tape.

Step 2: Labeling & RCRA Classification

Objective: Communicate hazards to the waste vendor.

  • Primary Label: "Hazardous Waste - Solid, Toxic."[1]

  • Chemical Name: Write out fully: "4-Fluoro-4-phenylpiperidine hydrochloride." DO NOT use abbreviations like "4-F-4-PP."

  • Constituent Tag: Clearly mark "Contains Halogens" or "Fluorinated Organic."

  • RCRA Code:

    • If the chemical is unused commercial product: P-Listed or U-Listed codes likely do not apply specifically to this CAS.

    • Default Classification: Use D002 (Corrosive, if pH < 2 in solution) or simply classify as Non-RCRA Regulated Halogenated Debris depending on state rules (e.g., California requires specific "001" codes).[1]

    • Best Practice: Label as "Halogenated Organic Solid (Toxic)" to ensure it goes to the correct incinerator.

Step 3: Chain of Custody (The Security Layer)

Because this chemical is a structural isomer of regulated precursors:

  • Witnessed Disposal: Have a second scientist witness the transfer of the material from the inventory to the waste drum.

  • Inventory Log: Immediately deduct the mass from your chemical inventory system (CIS). Note the reason: "Disposal - End of Life."

  • Vendor Handoff: Ensure your waste manifest explicitly lists the container. Do not bury it in a "Lab Pack" under a generic name like "Organic Solids."

Part 3: Destruction Methodology (The "Why" Behind the Protocol)

You cannot dispose of this in a standard municipal incinerator or autoclave.

The Mechanism of Destruction:

  • High-Temperature Incineration: The material must be burned at temperatures exceeding 1,100°C (2,000°F) .

    • Causality: The Carbon-Fluorine (C-F) bond is one of the strongest in organic chemistry. Lower temperatures (standard medical waste incineration at ~800°C) may result in incomplete combustion, releasing fluorinated radical species.[1]

  • Acid Gas Scrubbing:

    • Reaction:

      
      
      
    • The combustion releases hydrogen fluoride (HF) gas. The incineration facility must be equipped with a caustic scrubber (usually sodium hydroxide spray) to neutralize the HF into harmless sodium fluoride (NaF) before exhaust is released.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision logic for segregating this specific waste stream to ensure safety and compliance.

DisposalProtocol Start Waste Generation: 4-Fluoro-4-phenylpiperidine HCl StateCheck Is material solid or liquid? Start->StateCheck Liquid Liquid Solution StateCheck->Liquid Dissolved Solid Solid Powder StateCheck->Solid Pure Salt Segregation Segregate: Halogenated Solvents Stream Liquid->Segregation Do NOT Mix w/ Non-Halogenated Manifest Waste Manifesting: Declare Fluorine Content Segregation->Manifest Container Packaging: HDPE Jar + Secondary Bag Solid->Container Labeling Labeling: 'Toxic' + 'Halogenated Organic' Container->Labeling Labeling->Manifest Vendor Vendor Selection: Must have HF Scrubber Manifest->Vendor Incineration High-Temp Incineration (>1100°C) Vendor->Incineration Destruction

Figure 1: Decision logic for the segregation and disposal of fluorinated piperidine salts, emphasizing the critical requirement for halogenated waste streams.

Part 5: Emergency Spill Response

In the event of a spill during handling:

  • Evacuate & Ventilate: The dust is a respiratory irritant. Clear the immediate area.[2]

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and an N95 or P100 respirator.[1]

  • Dry Clean-Up: Do not wet the powder (avoids acid generation). Gently sweep into a dust pan or use a HEPA vacuum dedicated to hazardous materials.

  • Surface Decontamination: After solid removal, wipe the surface with a dilute alkaline solution (5% Sodium Bicarbonate) to neutralize any trace acidity, followed by water.[1]

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[3] Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]

  • Drug Enforcement Administration (DEA). (2023).[4] List I and List II Chemicals. Diversion Control Division.[5] [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Fluoro-4-phenylpiperidine hydrochloride
Reactant of Route 2
4-Fluoro-4-phenylpiperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.